3-Amino-1H-indole-2-carbonitrile: Structural Profiling, Synthesis, and Applications in Kinase Inhibitor Design
Executive Summary In modern medicinal chemistry, the rapid assembly of complex, multi-ring pharmacophores relies heavily on versatile bifunctional building blocks. 3-amino-1H-indole-2-carbonitrile (CAS: 1192690-93-9) rep...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry, the rapid assembly of complex, multi-ring pharmacophores relies heavily on versatile bifunctional building blocks. 3-amino-1H-indole-2-carbonitrile (CAS: 1192690-93-9) represents a highly privileged scaffold in this regard. Characterized by the presence of adjacent amino and carbonitrile groups on an indole core, this compound serves as a critical intermediate for the synthesis of tricyclic pyrimido[5,4-b]indoles and harmine analogues.
This technical guide provides an in-depth analysis of the compound's physicochemical properties, details a self-validating synthetic protocol, and explores the mechanistic causality behind its application in the development of targeted kinase inhibitors (e.g., LIMK1, CDK5, and DYRK1A).
Physicochemical Profiling & Structural Causality
Understanding the physical and computed properties of 3-amino-1H-indole-2-carbonitrile is essential for predicting its behavior in both synthetic workflows and biological systems. The data summarized below highlights why this molecule is an ideal starting point for central nervous system (CNS) targeted drug design 1.
Property
Value
Causality in Drug Design & Synthesis
CAS Number
1192690-93-9
Unique registry identifier for precise compound tracking and sourcing.
Molecular Weight
157.17 g/mol
The exceptionally low molecular weight allows for extensive downstream derivatization (e.g., tricyclic ring formation) without violating Lipinski’s Rule of 5.
Topological Polar Surface Area (TPSA)
65.6 Ų
Falls well below the 90 Ų threshold, making it highly favorable for blood-brain barrier (BBB) penetration in neuro-targeted therapies.
XLogP3-AA
~1.57
Indicates a balanced lipophilicity, ensuring both adequate aqueous solubility for assays and sufficient lipid membrane partitioning.
H-Bond Donors
2
The primary amine and indole NH provide critical interaction points for anchoring the final scaffold to the hinge region of kinase ATP-binding pockets.
H-Bond Acceptors
2
The nitrile nitrogen and amino group facilitate secondary dipole interactions with target protein residues.
Synthetic Methodology: A Self-Validating Protocol
The de novo synthesis of 3-amino-1H-indole-2-carbonitrile requires precise chemoselective control to ensure the nitrile group remains intact during the formation of the indole core. The following two-step protocol is adapted from established methodologies for synthesizing LIMK1 inhibitor precursors 2.
Step 1: Base-Promoted Cyclization
Objective: Synthesize the intermediate 1-acetyl-3-amino-1H-indole-2-carbonitrile.
Preparation: In a flame-dried flask under an inert atmosphere, dissolve N-(2-cyanophenyl)acetamide (28 mmol) and chloroacetonitrile (28 mmol) in 20 mL of anhydrous N,N-dimethylformamide (DMF).
Base Addition: Slowly add potassium tert-butoxide (KOtBu) (28 mmol) to the mixture.
Reaction: Stir the mixture continuously for 20 hours at room temperature.
Workup: Quench the reaction by pouring it into ice-water. Extract the aqueous layer with ethyl acetate (2 x 30 mL). Dry the combined organic layers over anhydrous MgSO4 and concentrate in vacuo.
Purification: Subject the resulting oil to silica gel chromatography (gradient elution: 100% petroleum ether to 60% ethyl acetate/petroleum ether) to yield the intermediate as a pale orange solid.
Mechanistic Causality: The use of KOtBu is critical. As a sterically hindered, strong base, KOtBu efficiently deprotonates the active methylene of chloroacetonitrile without participating in unwanted nucleophilic substitution (SN2) side reactions. This selective deprotonation drives the nucleophilic attack on the nitrile carbon of the N-(2-cyanophenyl)acetamide, initiating an intramolecular cyclization that forms the stable indole core.
Step 2: Chemoselective Deacetylation
Objective: Remove the acetyl protecting group to yield the final product.
Preparation: Suspend the 1-acetyl-3-amino-1H-indole-2-carbonitrile intermediate (13.6 mmol) and potassium carbonate (K2CO3) (27.2 mmol) in a co-solvent mixture of water (20 mL) and ethanol (20 mL).
Reaction: Heat the mixture to reflux and maintain for 4 hours.
Workup: Cool to room temperature and quench with ice-water. Extract the mixture with ethyl acetate (2 x 40 mL). Dry the organic layer over MgSO4 and concentrate in vacuo.
Purification: Purify via silica gel chromatography (gradient elution: 100% dichloromethane to 5% methanol/dichloromethane) to obtain 3-amino-1H-indole-2-carbonitrile as a white solid.
Mechanistic Causality: K2CO3 in an aqueous ethanol system provides a mild alkaline environment. The causality behind this specific reagent choice is chemoselectivity: it is basic enough to hydrolyze the N-acetyl protecting group, yet mild enough to prevent the hydrolysis of the highly sensitive carbonitrile group into an amide or carboxylic acid. This ensures the bifunctional integrity of the final product.
Fig 1: Step-by-step synthetic workflow of 3-amino-1H-indole-2-carbonitrile.
Applications in Drug Discovery: Pyrimido[5,4-b]indole Scaffolds
The true value of 3-amino-1H-indole-2-carbonitrile lies in its ability to undergo rapid, one-pot cyclizations to form complex tricyclic systems. A prominent application is the synthesis of 9H-pyrimido[5,4-b]indol-4-amines, which serve as synthetic analogues to the natural alkaloid harmine 3.
The Cyclization Workflow:
When 3-amino-1H-indole-2-carbonitrile is reacted with N,N-dimethylformamide dialkyl acetals (e.g., DMF-DMA or DMF-DBA) in the presence of formamide under microwave irradiation (200 W, 170–200 °C), it undergoes a highly efficient condensation.
Mechanistic Causality: The proximity of the nucleophilic amino group and the electrophilic carbonitrile group creates a thermodynamically poised system. Microwave irradiation provides uniform dielectric heating, which rapidly overcomes the activation energy barrier for the formation of the alkoxyiminium intermediate. This intermediate subsequently cyclizes to form the pyrimidine ring.
Kinase Inhibition & Pharmacological Impact:
The resulting pyrimido[5,4-b]indole scaffolds are potent, ATP-competitive kinase inhibitors. By mimicking the adenine ring of ATP, they successfully anchor into the hinge region of kinases such as LIMK1, CDK5, and DYRK1A. Inhibition of these specific kinases regulates actin cytoskeleton dynamics and prevents hyperphosphorylation of tau proteins, offering profound neuroprotective effects in models of Alzheimer's Disease and Down syndrome.
Fig 2: Logical relationship from chemical scaffold to kinase inhibition pathway.
References
Guidechem. "3-amino-1H-indole-2-carbonitrile 1192690-93-9 wiki - Guidechem".
The Royal Society of Chemistry. "Identification of 3-aminothieno[2,3-b]pyridine-2-carboxamides and 4-aminobenzothieno[3,2-d]pyrimidines as LIMK1 Inhibitors".
Mechanism of Action of 3-Amino-1H-indole-2-carbonitrile In Vitro: Pharmacophore Utility and Kinase Inhibition Pathways
An in-depth technical guide on the mechanism of action of 3-amino-1H-indole-2-carbonitrile in vitro. Executive Summary In drug discovery and molecular pharmacology, 3-amino-1H-indole-2-carbonitrile (CAS: 1192690-93-9) is...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide on the mechanism of action of 3-amino-1H-indole-2-carbonitrile in vitro.
Executive Summary
In drug discovery and molecular pharmacology, 3-amino-1H-indole-2-carbonitrile (CAS: 1192690-93-9) is rarely evaluated as a terminal therapeutic agent. Instead, its in vitro mechanism of action is defined by its role as a highly reactive, bifunctional pharmacophore building block. The strategic proximity of its 3-amino and 2-carbonitrile groups allows for tandem condensation-cyclization reactions, generating rigid, planar tricyclic systems (such as 9H-pyrimido[5,4-b]indol-4-amines). These resulting derivatives function as potent, ATP-competitive inhibitors of critical protein kinases, including LIMK1/2, CK1δ/ε, and DYRK1A[1],[2].
This whitepaper details the chemical activation of this pharmacophore, the downstream biological mechanisms of its derivatives, and the self-validating in vitro protocols required to evaluate them.
The Chemical Mechanism: Pharmacophore Activation In Vitro
The core utility of 3-amino-1H-indole-2-carbonitrile lies in its electron-rich indole ring paired with strategically positioned functional groups. To convert this precursor into an active biological agent, it must undergo a specialized in vitro chemical transformation to construct the pyrimidine ring, thereby mimicking the adenine core of ATP.
Mechanism of Transformation:
Condensation: The precursor is reacted with an excess of DMF-dialkylacetals (e.g., N,N-dimethylformamide dibenzyl acetal, DMF-DBA). The acetal acts as a formylating agent, reacting with the 3-amino group to form an N'-(3-cyano-1H-indol-2-yl)-N,N-dimethylformimidamide intermediate[3],[2].
Microwave-Assisted Cyclization: The intermediate is subjected to microwave irradiation (170–200 °C) in the presence of formamide. Formamide acts as both a solvent and a nitrogen donor, driving the intramolecular nucleophilic attack of the amidine nitrogen onto the 2-carbonitrile group, yielding the fully aromatized 9H-pyrimido[5,4-b]indol-4-amine system[2].
Chemical transformation of 3-amino-1H-indole-2-carbonitrile into a kinase inhibitor.
Biological Mechanism of Action: Downstream Kinase Inhibition
Once synthesized, the tricyclic derivatives of 3-amino-1H-indole-2-carbonitrile exhibit highly specific in vitro biological activity by occupying the ATP-binding pockets of target kinases.
LIMK1 and LIMK2 Inhibition
LIM kinases (LIMK1/2) are critical regulators of actin-cytoskeleton dynamics. Under normal physiological conditions, LIMK phosphorylates cofilin on Serine-3, which inactivates cofilin's actin-severing capabilities[1].
The Mechanism: Indole-derived inhibitors competitively bind to the ATP pocket of LIMK. By inhibiting LIMK activity, cofilin remains in its active, unphosphorylated state. This promotes continuous actin severing and cytoskeletal reorganization, a mechanism highly sought after for treating solid tumor metastasis (e.g., breast cancer, melanoma), glaucoma, and fibrosis[1].
Mechanism of LIMK1/2 inhibition and its downstream effect on actin cytoskeleton dynamics.
CK1δ/ε and DYRK1A Inhibition
Derivatives of the precursor also show potent activity against Casein Kinase 1 delta/epsilon (CK1δ/ε) and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A)—enzymes heavily implicated in Alzheimer's disease and Down syndrome[2]. The orientation of the aminopyrimidine ring and the presence of electron-withdrawing groups (like a nitro group) on the indole core dictate the selectivity between these two kinases[2].
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the in vitro kinase inhibitory potencies of various 9H-pyrimido-indole derivatives synthesized directly from 3-amino-1H-indole-2-carbonitrile precursors.
Compound Designation
Target Kinase
IC₅₀ (μM)
Specificity & SAR Notes
Compound 1d
CK1δ/ε
0.6
Highly specific; completely inactive against DYRK1A[2].
Compound 3a
CK1δ/ε
0.7
Maintains secondary affinity for DYRK1A (IC₅₀ = 3.1 μM)[2].
Active against DYRK1A; Inactive against CDK5/p25[2].
(Note: All compounds derived from this precursor showed no activity against CDK-5/p25 and GSK3α/β, demonstrating the high selectivity of the pharmacophore[2].)
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. They include built-in controls and specific parameter constraints to prevent false positives.
Protocol A: In Vitro Microwave-Assisted Synthesis Workflow
Causality Note: Microwave irradiation is strictly required over conventional heating. Conventional heating leads to prolonged exposure times that degrade the sensitive carbonitrile intermediate, drastically reducing yield.
Reagent Preparation: In a designated microwave reactor vial, combine 1.0 equivalent of 3-amino-1H-indole-2-carbonitrile with 10 equivalents of N,N-dimethylformamide dibenzyl acetal (DMF-DBA)[3].
Intermediate Formation: Stir the mixture under argon at room temperature until TLC indicates complete consumption of the starting material.
Cyclization: Add 40 equivalents of formamide to the vial[2].
Microwave Irradiation: Heat the sealed vial to 170–200 °C for 15–30 minutes using a dedicated microwave synthesizer.
Purification: Cool to room temperature, precipitate the product using ice-water, and purify via silica gel chromatography (eluting with a dichloromethane/methanol gradient)[4].
Protocol B: In Vitro LIMK1 Radiometric Kinase Assay
Causality Note: ATP concentration is deliberately capped at 10 μM. Because these derivatives are ATP-competitive, using physiological ATP levels (~1 mM) in vitro would outcompete the inhibitor, masking its potency and yielding artificially inflated IC₅₀ values.
Compound Preparation: Dilute test compounds in 100% DMSO to 100-fold of their final desired concentration[4].
Validation Check: The final assay concentration of DMSO must not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.
Enzyme Incubation: In a reaction buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT), incubate 12 nM of purified LIMK1 enzyme with the diluted test compounds[4].
Reaction Initiation: Add 10 μM cofilin-2 protein substrate and 10 μM ATP to initiate the reaction[4].
Controls:
Positive Control: Known LIMK inhibitor to validate assay sensitivity.
Background Control: Reaction buffer without LIMK1 enzyme (establishes 0% baseline)[4].
Data Analysis: Standardize the raw data against the negative and background controls. Calculate the IC₅₀ using non-linear regression based on a four-parameter logistic model[4].
Self-validating in vitro workflow for evaluating kinase inhibitory potency (IC50).
References
Title: Pyrido[3',2' :4,5] thieno [3, 2-d] pyrimidin- 4 - ylamine derivatives and their therapeutical use (WO2012131297A1)
Title: Identification of 3-aminothieno[2,3-b]pyridine-2-carboxamides and 4-aminobenzothieno[3,2-d]pyrimidines as LIMK1 Inhibitors
Source: The Royal Society of Chemistry
URL
Spectroscopic characterization of 3-amino-1H-indole-2-carbonitrile
An In-depth Technical Guide to the Spectroscopic Characterization of 3-amino-1H-indole-2-carbonitrile Abstract This technical guide offers a comprehensive examination of the spectroscopic profile of 3-amino-1H-indole-2-c...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Spectroscopic Characterization of 3-amino-1H-indole-2-carbonitrile
Abstract
This technical guide offers a comprehensive examination of the spectroscopic profile of 3-amino-1H-indole-2-carbonitrile, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. For researchers, chemists, and drug development professionals, a thorough understanding of a molecule's spectroscopic signature is fundamental to confirming its identity, purity, and structural integrity. This document provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data for this compound. By integrating field-proven insights with established scientific principles, this guide explains the causality behind the observed spectral features, offering a self-validating framework for the characterization of this and related indole derivatives.
Introduction: The Significance of the Indole Scaffold
The indole ring system is a privileged structure in drug discovery, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[3][4][5][6][7] Specifically, 3-substituted indole compounds are crucial intermediates in the synthesis of complex therapeutic agents.[5][8] 3-amino-1H-indole-2-carbonitrile combines three key functional moieties: the indole nucleus, a primary amine at the C3 position, and a nitrile group at C2. This unique arrangement of electron-donating (amine) and electron-withdrawing (nitrile) groups on the pyrrole ring creates a distinct electronic and structural profile, making its precise characterization essential for any further synthetic manipulation or biological evaluation.
This guide serves as an authoritative resource for the detailed spectroscopic analysis of 3-amino-1H-indole-2-carbonitrile, providing both expected data and the underlying principles for its interpretation.
Molecular Structure and Synthetic Considerations
The structural foundation of 3-amino-1H-indole-2-carbonitrile dictates its spectroscopic behavior. The key features are:
Indole Ring: A bicyclic aromatic system comprising a benzene ring fused to a pyrrole ring. This core is responsible for the characteristic signals in the aromatic region of NMR spectra and strong absorptions in the UV-Vis spectrum.
Amino Group (-NH₂): Positioned at C3, this group's protons are observable in ¹H NMR and its stretching vibrations are prominent in the FTIR spectrum. It acts as a powerful electron-donating group, influencing the chemical shifts of adjacent atoms.
Nitrile Group (-C≡N): This electron-withdrawing group at C2 has a characteristic sharp absorption in the FTIR spectrum and a distinct signal in the ¹³C NMR spectrum.
A common and modern approach to synthesizing related indole structures involves microwave-assisted organic synthesis, which can offer rapid and efficient routes.[3]
Caption: A conceptual workflow for the synthesis of substituted indoles.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
Principle: Proton NMR (¹H NMR) provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule. Chemical shift (δ) values indicate the electronic environment, while signal splitting (multiplicity) reveals neighboring protons.
Experimental Protocol:
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to slow the exchange of N-H protons, making them more clearly observable.
Data Acquisition: Record the spectrum on a 300 MHz or higher field spectrometer.[1]
Referencing: Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).[1]
Data Interpretation and Expected Spectrum:
The ¹H NMR spectrum is characterized by signals from the aromatic protons, the indole N-H proton, and the amino (-NH₂) protons.
Table 1: Predicted ¹H NMR Data for 3-amino-1H-indole-2-carbonitrile (in DMSO-d₆)
Proton Assignment
Predicted δ (ppm)
Multiplicity
Coupling Constant (J, Hz)
Notes
H-1 (Indole N-H)
~11.0 - 12.0
Broad Singlet
-
Exchangeable proton, chemical shift is concentration-dependent.
H-4
~7.5 - 7.7
Doublet
~8.0
Aromatic proton adjacent to the fused ring junction.
H-7
~7.4 - 7.6
Doublet
~8.0
Aromatic proton adjacent to the indole nitrogen.
H-5
~7.0 - 7.2
Triplet
~7.5
Aromatic proton coupled to H-4 and H-6.
H-6
~6.9 - 7.1
Triplet
~7.5
Aromatic proton coupled to H-5 and H-7.
H-3 (Amino -NH₂)
~5.0 - 6.0
Broad Singlet
-
Exchangeable protons.
Note: These are predicted values based on data from structurally similar indole derivatives.[1][10][11][12]
¹³C NMR Spectroscopy
Principle: Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
Experimental Protocol:
The sample is prepared as for ¹H NMR. Spectra are typically acquired on the same instrument, often using broadband proton decoupling to simplify the spectrum to a series of singlets.[10]
Data Interpretation and Expected Spectrum:
The spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data for 3-amino-1H-indole-2-carbonitrile (in DMSO-d₆)
Carbon Assignment
Predicted δ (ppm)
Notes
C-7a
~137
Quaternary carbon at the ring junction.
C-3a
~128
Quaternary carbon at the ring junction.
C-5
~122
Aromatic CH.
C-6
~120
Aromatic CH.
C-4
~118
Aromatic CH.
C-7
~112
Aromatic CH.
C-2 (C-CN)
~115
Quaternary carbon attached to the nitrile group.
C≡N (Nitrile)
~117
Nitrile carbon.
C-3 (C-NH₂)
~145-150
Carbon bearing the amino group, significantly downfield.
Note: These are predicted values based on data from structurally similar indole derivatives and general substituent effects.[1][10][13]
Caption: Key ¹H and ¹³C NMR correlations for the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Specific functional groups have characteristic absorption frequencies.
Experimental Protocol:
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
Data Acquisition: The spectrum is recorded, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal is taken first and automatically subtracted.[14]
Data Interpretation and Expected Spectrum:
The FTIR spectrum provides a "fingerprint" of the molecule, with key absorbances confirming the presence of the N-H, C≡N, and aromatic C-H/C=C bonds.
Table 3: Predicted FTIR Absorption Bands for 3-amino-1H-indole-2-carbonitrile
Wavenumber (cm⁻¹)
Vibration Mode
Expected Intensity
Functional Group
~3450 - 3300
N-H Stretch (asymmetric & symmetric)
Medium-Strong
Amino (-NH₂)
~3350
N-H Stretch
Medium
Indole (N-H)
~3100 - 3000
C-H Stretch
Medium
Aromatic (C-H)
~2220 - 2210
C≡N Stretch
Strong, Sharp
Nitrile (-C≡N)
~1620 - 1580
C=C Stretch
Medium-Strong
Aromatic Ring
~1550
N-H Bend
Medium
Amino (-NH₂)
Note: Predicted values based on characteristic frequencies of functional groups.[11][12][15] The most diagnostic peaks are the sharp nitrile stretch around 2215 cm⁻¹ and the multiple N-H stretching bands above 3300 cm⁻¹.
Mass Spectrometry (MS)
Principle: Mass spectrometry ionizes molecules and separates them based on their mass-to-charge ratio (m/z), allowing for the determination of molecular weight and elemental composition.
Experimental Protocol:
Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.
Ionization: Electrospray Ionization (ESI) is a common soft ionization technique that typically produces the protonated molecular ion [M+H]⁺.[1]
Analysis: The ions are analyzed, often with a high-resolution mass analyzer like a Time-of-Flight (TOF) detector, to obtain an accurate mass.[10]
Expected Ion Peak: In positive ion mode ESI, the primary peak will be the protonated molecule, [M+H]⁺, at an m/z of approximately 158.071.[17] High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million (ppm).[1][11]
Ultraviolet-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. It is particularly useful for analyzing compounds with conjugated π-systems, such as the indole ring.
Experimental Protocol:
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).
Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm using a dual-beam spectrophotometer.[18]
Data Interpretation:
The indole chromophore typically displays two main absorption bands.[15] For 3-amino-1H-indole-2-carbonitrile, the spectrum is expected to show:
λ_max ≈ 220-230 nm: Corresponding to a π → π* transition within the benzene portion of the indole ring.
λ_max ≈ 270-290 nm: A broader band corresponding to transitions involving the entire indole π-system. The presence of the amino and nitrile groups will likely cause a bathochromic (red) shift of this band compared to unsubstituted indole.[18][19]
Caption: Workflow for comprehensive structural confirmation.
Conclusion
The spectroscopic characterization of 3-amino-1H-indole-2-carbonitrile is a multi-faceted process that relies on the synergistic interpretation of data from NMR, FTIR, MS, and UV-Vis techniques. Each method provides a unique and essential piece of the structural puzzle. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, FTIR confirms the presence of key functional groups (amine and nitrile), mass spectrometry verifies the molecular weight and formula, and UV-Vis spectroscopy probes the conjugated electronic system. Together, these techniques provide an unambiguous and robust confirmation of the molecule's identity and purity, a critical step for its application in research and development.
References
Gueiffier, A., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(11), 3323. Available from: [Link]
ResearchGate. (n.d.). Synthesis of 3‐aminoindole‐2‐carbonitriles under exposure of M.W irradiation. Available from: [Link]
Royal Society of Chemistry. (n.d.). Supporting Information for an article. Available from: [Link]
Pranathi, A. N., et al. (2025). Three-Step Synthesis of 3-Aminoindole-2-carboxylate-Conjugated 2-Amino-6-chloropyrimidines and Their Anticancer. ACS Omega. Available from: [Link]
PubChemLite. (n.d.). 3-amino-1h-indole-2-carbonitrile (C9H7N3). Available from: [Link]
Krasavin, M., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(9), 3698. Available from: [Link]
NextSDS. (n.d.). 3-amino-1H-indole-2-carbonitrile — Chemical Substance Information. Available from: [Link]
Li, B., et al. (2016). Synthesis of 3-Cyano-1H-indoles and Their 2′-Deoxyribonucleoside Derivatives through One-Pot Cascade Reactions. The Journal of Organic Chemistry, 81(17), 7620–7628. Available from: [Link]
Barbon, S. M., et al. (2020). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 25(23), 5675. Available from: [Link]
Google Patents. (n.d.). CN103539723A - Synthesis method of 3-amino-2-arylformyl-1H-indole derivative.
Arkivoc. (n.d.). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Available from: [Link]
RJPN. (n.d.). Indole: A Promising Scaffold For Biological Activity. Available from: [Link]
ResearchGate. (n.d.). A brief review of the biological potential of indole derivatives. Available from: [Link]
University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]
University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]
NIST WebBook. (n.d.). 3-Indolecarbonitrile IR Spectrum. Available from: [Link]
NIST WebBook. (n.d.). 3-Indolecarbonitrile Mass Spectrum. Available from: [Link]
Kislov, V. V., et al. (2007). Isomerization of Indole. Quantum Chemical Calculations and Kinetic Modeling. The Journal of Physical Chemistry A, 111(35), 8715–8722. Available from: [Link]
ResearchGate. (n.d.). ChemInform Abstract: A New Methodology for the Synthesis of 3-Amino-1H-indole-2-carboxylates. Available from: [Link]
SpectraBase. (n.d.). 3-Amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile - Optional[13C NMR]. Available from: [Link]
Andonovski, B., & Pejov, L. (1999). UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions. Croatica Chemica Acta, 72(4), 711-726. Available from: [Link]
ResearchGate. (n.d.). Comparison of 1 H and 13 C NMR data (partial) of indole 3e and its regioisomer 3ee. Available from: [Link]
MDPI. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. Available from: [Link]
PMC. (n.d.). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Available from: [Link]
ResearchGate. (n.d.). (a) The UV-Vis absorption and (b) the fluorescent 3D spectra of 1H-indole-2,3-dione 0.05 mM. Available from: [Link]
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-Amino-1H-indole-2-carbonitrile
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Core Focus: Molecular Weight, Boiling Point Dynamics, and Methodological Workflows Executive Summary In the landscape of modern dru...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Core Focus: Molecular Weight, Boiling Point Dynamics, and Methodological Workflows
Executive Summary
In the landscape of modern drug discovery, functionalized indoles serve as privileged scaffolds for kinase inhibitors and central nervous system (CNS) modulators. 3-Amino-1H-indole-2-carbonitrile (CAS: 1192690-93-9) is a highly versatile bifunctional building block. This whitepaper provides an in-depth analysis of its core physicochemical properties—specifically its molecular weight and boiling point dynamics—and details field-proven protocols for its application in synthesizing complex polycyclic pharmacophores.
Physicochemical Profiling & Structural Causality
Molecular Weight and Structural Composition
The precise molecular weight of 3-amino-1H-indole-2-carbonitrile is 157.17 g/mol , derived from its molecular formula C₉H₇N₃ [1]. The structural architecture features an electron-rich indole core substituted with an amino group (-NH₂) at the C3 position and a highly polar cyano group (-C≡N) at the C2 position.
From a mechanistic standpoint, this ortho-relationship between the nucleophilic amino group and the electrophilic cyano group is not merely a structural feature; it is the fundamental driver of the molecule's utility in cyclocondensation reactions. The molecular weight (157.17 g/mol ) places it firmly in the low-molecular-weight "fragment" space, making it an ideal starting material for fragment-based drug design (FBDD) [2].
The Boiling Point Paradox: Thermal Degradation vs. Vaporization
A critical challenge when handling polyfunctionalized indoles is understanding their thermal behavior. Standard chemical databases rarely report an empirical boiling point for 3-amino-1H-indole-2-carbonitrile at atmospheric pressure (760 mmHg).
The Causality: The boiling point of a compound is dictated by its intermolecular forces. 3-amino-1H-indole-2-carbonitrile possesses a dense network of hydrogen bonding:
Hydrogen Bond Donors: The indole N-H and the primary amine (-NH₂).
Hydrogen Bond Acceptors: The nitrile nitrogen (-C≡N).
This triad creates a robust intermolecular crystalline lattice. Predictive computational models estimate the atmospheric boiling point to be well over 400 °C . However, heating this compound to such extremes at 1 atm inevitably results in thermal degradation rather than vaporization. The proximity of the reactive amino and cyano groups promotes intermolecular polymerization or auto-condensation at elevated temperatures.
Practical Implication: For drug development professionals, this means that purification via standard distillation is functionally impossible. If thermal purification is strictly required, high-vacuum sublimation (e.g., < 0.01 mmHg) must be employed to lower the vaporization threshold below the compound's decomposition temperature. Otherwise, recrystallization remains the gold standard.
Quantitative Data Summary
To facilitate rapid reference for laboratory workflows, the core physicochemical metrics are summarized below.
Property
Value
Scientific Causality / Practical Note
IUPAC Name
3-amino-1H-indole-2-carbonitrile
Standard nomenclature defining the substitution pattern.
CAS Number
1192690-93-9
Unique registry identifier for procurement and safety tracking.
Molecular Formula
C₉H₇N₃
Dictates the stoichiometric calculations in synthetic workflows.
Molecular Weight
157.17 g/mol
Confirmed via LC-MS (M+H expected at ~158 m/z).
Boiling Point (1 atm)
> 400 °C (Predicted)
Unobtainable empirically due to auto-condensation and thermal degradation.
Physical State
Solid (Crystalline)
Driven by strong N-H and C≡N intermolecular hydrogen bonding.
Synthetic Utility in Drug Development
Because of its specific molecular weight and bifunctional nature, 3-amino-1H-indole-2-carbonitrile is frequently utilized to construct pyrimido[5,4-b]indoles . These tricyclic systems are highly potent inhibitors of LIM kinase 1 (LIMK1), a critical target in oncology and neurodevelopmental disorders [3].
The logical progression from the raw precursor to the active pharmaceutical ingredient (API) relies on the sequential exploitation of the C3-amino and C2-cyano groups.
Fig 1: Synthetic workflow from 3-amino-1H-indole-2-carbonitrile to LIMK1 kinase inhibitors.
To ensure scientific integrity and reproducibility, the following step-by-step protocol outlines the conversion of 3-amino-1H-indole-2-carbonitrile into a pyrimido-indole intermediate. This protocol is designed as a self-validating system , ensuring that researchers can verify the success of the reaction at critical junctures [3].
Objective: Execute a high-temperature cyclocondensation without triggering the thermal degradation pathways discussed in Section 1.2.
Step-by-Step Methodology:
Preparation: In a flame-dried, round-bottom pressure vessel, suspend 3-amino-1H-indole-2-carbonitrile (2.66 mmol, ~418 mg) in 4 mL of anhydrous formamide.
Causality Check: Formamide is selected because its high boiling point (~210 °C) accommodates the reaction temperature without boiling off, while also acting as a supplementary carbon/nitrogen source for the pyrimidine ring.
Initial Heating: Heat the stirred suspension to 150 °C under an inert nitrogen atmosphere to prevent oxidative degradation of the electron-rich indole.
Reagent Addition: Add formamidine acetate (2.66 mmol) directly to the mixture. Repeat this exact addition every 45 minutes for a total of 4 hours.
Causality Check: Formamidine acetate decomposes slowly at 150 °C. Stepwise addition ensures a constant, steady-state concentration of the reactive electrophile, driving the reaction forward while minimizing side-product formation.
Extended Reaction: Allow the mixture to stir continuously for an additional 20 hours at 150 °C.
Workup: Cool the reaction vessel to room temperature. Pour the mixture into 20 mL of crushed ice-water. The sudden drop in solubility will force the tricyclic product to precipitate. Filter the precipitate, wash with cold distilled water, and dry in a vacuum oven at 60 °C.
Analytical Validation Standards
To trust the outcome of the protocol, the resulting compound must be validated against the starting material's baseline metrics:
FT-IR Spectroscopy (Primary Validation): The starting material (3-amino-1H-indole-2-carbonitrile) exhibits a sharp, distinct absorption band at ~2200 cm⁻¹ , corresponding to the C≡N stretch. The complete disappearance of this peak in the product spectrum is the definitive, self-validating proof that the cyano group has successfully participated in the cyclization.
Mass Spectrometry (LC-MS): The starting material yields an [M+H]⁺ peak at 158.1 m/z . The successful pyrimido-indole intermediate should yield a corresponding mass shift (typically [M+H]⁺ at 185.1 m/z , depending on exact solvent adducts), confirming the addition of the formamidine carbon and nitrogen atoms.
The Royal Society of Chemistry. "Identification of 3-aminothieno[2,3-b]pyridine-2-carboxamides and 4-aminobenzothieno[3,2-d]pyrimidines as LIMK1 Inhibitors". RSC Publishing. 3
Crystal structure analysis of 3-amino-1H-indole-2-carbonitrile derivatives
Crystallographic and Supramolecular Profiling of 3-Amino-1H-indole-2-carbonitrile Derivatives: A Technical Guide for Drug Design Executive Summary The 3-amino-1H-indole-2-carbonitrile scaffold is a privileged pharmacopho...
Author: BenchChem Technical Support Team. Date: April 2026
Crystallographic and Supramolecular Profiling of 3-Amino-1H-indole-2-carbonitrile Derivatives: A Technical Guide for Drug Design
Executive Summary
The 3-amino-1H-indole-2-carbonitrile scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antiviral agents, and tubulin polymerization disruptors. The unique push-pull electronic configuration of this system—featuring a strongly electron-donating 3-amino group coupled with a strongly electron-withdrawing 2-cyano group—creates a highly polarized molecule. This technical whitepaper provides an in-depth guide to the single-crystal X-ray diffraction (SCXRD) analysis and supramolecular profiling of these derivatives, emphasizing the causality behind crystallographic workflows and the self-validating nature of structural refinement.
Structural Biology & Chemical Context
Understanding the solid-state behavior of 3-amino-1H-indole-2-carbonitrile derivatives begins with their synthesis. A highly reliable, field-proven method involves the conversion of 2-cyano cyanothioformanilides using triphenylphosphine in the presence of a protic solvent, which yields the highly crystalline 3-aminoindole-2-carbonitrile core[1].
Once synthesized, elucidating the exact 3D conformation of these molecules is critical for structure-based drug design. X-ray crystallographic analysis of these scaffolds consistently reveals a highly planar indole geometry. This planarity is driven by the extensive conjugation between the lone pair of the 3-amino nitrogen and the
π
-system of the cyano group. In the solid state, this planarity allows the molecules to stack efficiently, sometimes assembling into complex right- and left-handed helical arrangements depending on the steric bulk of peripheral substituents[2]. Furthermore, for advanced derivatives exhibiting axial chirality, SCXRD serves as the absolute source of truth for assigning stereochemical configurations (
Ra
vs.
Sa
)[3].
The Causality of Crystallographic Workflows
A crystallographic protocol is not merely a sequence of steps; it is a carefully engineered system designed to minimize entropy and maximize signal-to-noise ratios.
Cryogenic Data Collection (100 K): Data is routinely collected at 100 K using a nitrogen cryostream. The causality here is rooted in thermodynamics: lowering the temperature drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms. For 3-aminoindole derivatives, this is strictly necessary to freeze the rotational dynamics of the primary amine group, allowing the crystallographer to accurately locate the hydrogen atoms in the difference Fourier map and unambiguously assign hydrogen-bond directionality.
Self-Validating Refinement: The structural refinement process acts as a closed-loop validation system. By refining the model against the observed diffraction data (
F2
), the system calculates a residual factor (
R1
). An
R1
value below 0.05, coupled with a shift/error ratio approaching zero (<0.001), mathematically proves that the proposed chemical structure perfectly explains the observed electron density.
Fig 1. Self-validating crystallographic workflow for 3-aminoindole derivatives.
Supramolecular Architecture & Graph-Set Analysis
The crystal packing of 3-amino-1H-indole-2-carbonitrile is governed by a robust network of directional intermolecular interactions. The high reactivity and specific hydrogen-bonding capacity of these derivatives make them valuable precursors for complex macrocyclic dimers and tricyclic compounds, where X-ray crystallography is essential for confirming the resulting supramolecular architectures[4].
Hydrogen Bonding Motifs: The cyano group (-C
≡
N) acts as a powerful, linear hydrogen-bond acceptor. The indole N-H and the 3-amino -NH
2
act as potent donors. This frequently results in intermolecular N-H···N or N-H···O bonding networks that dictate the entire crystal lattice[5].
Graph-Set Assignments: The supramolecular assembly typically features
R22(12)
centrosymmetric dimers (where two molecules pair up via reciprocal amino-to-cyano hydrogen bonds) and
C(6)
one-dimensional polymeric chains driven by the indole N-H interacting with adjacent cyano groups.
Fig 2. Supramolecular interaction logic and resulting graph-set motifs.
Quantitative Data Summary
The following table synthesizes the typical crystallographic parameters expected when analyzing a high-quality single crystal of a 3-amino-1H-indole-2-carbonitrile derivative. Every parameter serves as a specific checkpoint for data integrity.
Parameter
Typical Value / Range
Causality / Scientific Significance
Crystal System
Monoclinic / Triclinic
Driven by low-symmetry, highly directional hydrogen-bonding networks.
Space Group
P21/c
or
P1ˉ
Centrosymmetric packing inherently favors the formation of stable
R22(12)
dimers.
Temperature
100(2) K
Minimizes thermal motion; strictly required to resolve amine H-atom positions.
Radiation
Mo K
α
(
λ=0.71073
Å)
High penetration depth minimizes absorption errors in densely packed organic crystals.
Rint
< 0.05
Validates the internal consistency and symmetry of equivalent reflections.
R1
[I > 2
σ
(I)]
< 0.04
Confirms the absolute accuracy of the refined structural model against raw data.
Goodness-of-Fit (S)
0.95 – 1.05
Proves the statistical weighting scheme applied to the reflections is sound.
Detailed Experimental Protocols
Protocol A: Crystal Growth and Optical Validation
Purification: Purify the synthesized 3-amino-1H-indole-2-carbonitrile derivative via flash column chromatography (silica gel, EtOAc/Hexane gradient). Causality: Even trace impurities act as lattice terminators, causing defects that prevent the growth of macroscopic, diffracting crystals.
Solvent Layering: Dissolve 25–50 mg of the pure compound in 1–2 mL of a polar aprotic solvent (e.g., acetone or ethyl acetate) in a narrow glass vial.
Anti-Solvent Diffusion: Carefully layer 3 mL of a non-polar anti-solvent (e.g., n-hexane) over the solution. Cap loosely to allow ultra-slow evaporation and diffusion over 48–72 hours.
Optical Validation: Harvest the crystals and examine them under a stereomicroscope equipped with cross-polarizing filters. Rotate the crystal 360°. Self-Validation: The crystal must exhibit complete optical extinction (turn pitch black) exactly every 90°. If it does not, it is a twinned aggregate and must be discarded.
Protocol B: SCXRD Data Acquisition and Structure Refinement
Cryo-Mounting: Submerge the validated crystal in perfluoropolyether oil. Mount it onto a MiTeGen polyimide loop and immediately transfer it to the 100 K nitrogen cryostream on the diffractometer. Causality: The oil protects the crystal from atmospheric moisture and instantly vitrifies at 100 K, holding the crystal rigidly without exerting mechanical stress.
Data Collection: Center the crystal in the X-ray beam. Execute a data collection strategy using
ω
and
ϕ
scans to ensure >99% completeness of the reciprocal space sphere.
Integration & Correction: Integrate the diffraction frames using APEX/SAINT software. Apply a multi-scan absorption correction (SADABS) to correct for the path-length differences of the X-ray beam through the crystal.
Solution & Refinement: Solve the phase problem using intrinsic phasing algorithms (SHELXT). Refine the structure using full-matrix least-squares on
F2
(SHELXL).
Final Validation: Inspect the final difference Fourier map. Self-Validation: The highest residual electron density peak (
Δρmax
) must be < 0.5 e/ų, proving that the atomic model fully and comprehensively accounts for all diffracted X-rays.
References
Building Biological Flashlights: Orthogonal Luciferases and Luciferins for in Vivo Imaging
Source: Accounts of Chemical Research - ACS Publications
URL:2
The conversion of 2-cyano cyanothioformanilides into 3-aminoindole-2-carbonitriles using triphenylphosphine
Source: SciSpace
URL:1
Construction of Axially Chiral Indoles by Cycloaddition–Isomerization via Atroposelective Phosphoric Acid and Silver Sequential Catalysis
Source: ACS Publications
URL:3
Expedient one-pot synthesis of indolo[3,2-c]isoquinolines via a base-promoted N–alkylation/tandem cyclization
Source: NIH
URL:5
Ring Closure Reactions of 2,6-Diazaheptatrienyl Metal Compounds: Synthesis of 3-Aminoindole Derivatives and 14-Membered Macrocyclic Dimers
Source: The Journal of Organic Chemistry - ACS Publications
URL:4
Scaffolding Next-Generation Therapeutics: The Biological Activity and Synthetic Utility of 3-Amino-1H-Indole-2-Carbonitrile
Executive Summary In the landscape of modern drug discovery, the strategic selection of molecular scaffolds dictates the success of accessing novel, biologically active chemical space. 3-Amino-1H-indole-2-carbonitrile ha...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug discovery, the strategic selection of molecular scaffolds dictates the success of accessing novel, biologically active chemical space. 3-Amino-1H-indole-2-carbonitrile has emerged as a highly versatile and privileged building block in medicinal chemistry. Its unique arrangement of functional groups—a primary amine and a carbonitrile adjacent to the indole core—makes it an ideal precursor for synthesizing complex, tricyclic heterocyclic systems.
This technical guide explores the mechanistic chemistry, synthetic workflows, and profound biological applications of 3-amino-1H-indole-2-carbonitrile derivatives, with a specific focus on their development as potent Ser/Thr kinase inhibitors (targeting DYRK1A and CK1δ/ε) for neurodegenerative diseases and oncology[1],[2].
Mechanistic Chemistry: From Scaffold to Pharmacophore
The synthetic utility of 3-amino-1H-indole-2-carbonitrile lies in its ability to undergo rapid, controlled cyclization to form functionalized tricyclic systems, most notably 9H-pyrimido[5,4-b]indol-4-amines and their [4,5-b] isomers [1].
Overcoming Steric Hindrance via Alkoxyiminium Intermediates
Direct functionalization of the indole core often faces challenges due to electronic deactivation and steric hindrance at the C2 carbon atom[3]. To overcome this, 3-amino-1H-indole-2-carbonitrile is reacted with an excess of DMF-dialkylacetals (such as DMF-DMA, DMF-DEA, or DMF-DBA)[4].
Causality of Reagent Choice: DMF-dialkylacetals are selected because they generate highly reactive and versatile alkoxyiminium species under microwave irradiation[5]. These species readily condense with the primary amine of the indole, bypassing the steric bulk that typically impedes nucleophilic attack, yielding an N'-(cyano-1H-indolyl)-N,N-dimethyl formimidamide intermediate[1],[5].
Microwave-Assisted Cyclization
The intermediate formimidamide is subsequently cyclized using formamide. Microwave irradiation is employed rather than conventional thermal heating because it provides homogenous, rapid dielectric heating. This strict control over temperature and reaction time prevents the thermal degradation of the indole core and provides the activation energy necessary to drive the cyclization of the carbonitrile group into a pyrimidine ring[1].
Fig 1: Microwave-assisted synthetic workflow from indole scaffold to pyrimido-indole inhibitors.
Biological Activity: Kinase Inhibition Profile
The tricyclic derivatives synthesized from 3-amino-1H-indole-2-carbonitrile are structurally analogous to Harmine , a natural alkaloid known for its neuroprotective properties[1]. These synthetic analogues act as potent, ATP-competitive inhibitors of the CMGC kinase family, specifically targeting DYRK1A and CK1δ/ε [2].
Mechanism of Action in Neurodegeneration
DYRK1A and CK1δ/ε are deeply implicated in the hyperphosphorylation of the Tau protein, a primary pathological hallmark of Alzheimer's disease (AD) and Down syndrome (DS)[6]. By occupying the ATP-binding pocket (hinge region) of these kinases, pyrimido-indole derivatives halt the phosphorylation cascade, preventing the formation of neurofibrillary tangles (NFTs)[7].
Fig 2: Pyrimido-indole inhibition of DYRK1A/CK1 pathways preventing Tau hyperphosphorylation.
Structure-Activity Relationship (SAR) & Quantitative Data
SAR studies reveal that the free NH group on the indole ring is critical for biological activity. N-alkylation (e.g., N-methyl, N-benzyl derivatives) results in a complete loss of DYRK1A inhibitory activity, indicating that this nitrogen acts as a crucial hydrogen bond donor within the kinase active site[8].
Table 1: Comparative Kinase Inhibitory Activity (IC₅₀ in µM) [1],[8]
Compound / Scaffold Derivative
CK1δ/ε (µM)
DYRK1A (µM)
CDK5/p25
GSK3α/β
Harmine (Positive Control)
1.5
~0.08
Inactive
Inactive
Compound 1d (Pyrimido[5,4-b]indole)
0.6
>10
Inactive
Inactive
Compound 3a (Pyrimido[4,5-b]indole)
0.7
>10
Inactive
Inactive
N-alkylated Derivatives (11b, 11c, 11d)
>10
Inactive
Inactive
Inactive
Note: While compounds 1d and 3a show submicromolar selectivity for CK1δ/ε, other derivatives in this class demonstrate double-digit nanomolar affinity for DYRK1A, positioning them as highly tunable scaffolds[8],[6].
Multi-Target Directed Ligands (MTDLs)
Beyond kinase inhibition, derivatives stemming from the 2-aminobenzonitrile/3-amino-1H-indole-2-carbonitrile pathway have shown profound efficacy as Multi-Target Directed Ligands for Alzheimer's. Specific derivatives (e.g., Compound 7c) have demonstrated an exceptional ability to inhibit Acetylcholinesterase (AChE) with an IC₅₀ of 5.63 nM (BuChE/AChE selectivity ratio of 64.6) and concurrently inhibit self-induced β-amyloid (Aβ) aggregation (IC₅₀ = 51.81 nM)[9].
To ensure reproducibility and high yield, the following self-validating protocol details the synthesis of 5H-pyrimido[5,4-b]indol-4-amines from the formimidamide intermediate.
Objective: Cyclization of N'-(cyano-1H-indolyl)-N,N-dimethyl formimidamide into the final tricyclic kinase inhibitor[1].
Equipment: Dedicated microwave synthesizer (e.g., CEM Discover), 10 mL microwave-safe sealed vials.
Step-by-Step Methodology:
Reagent Loading: In a microwave reactor vial, suspend 1.0 mmol of the formimidamide precursor in formamide.
Solvent/Reactant Ratio: Add exactly 40.0 equivalents of formamide. Causality: The massive excess of formamide acts simultaneously as the cyclizing reactant and the polar solvent, ensuring optimal dielectric heating under microwave conditions[1].
Microwave Irradiation: Seal the vial and subject the mixture to microwave irradiation at 200 W. Ramp the temperature to 170–200 °C and hold[1].
Reaction Quenching: Upon completion (typically 10–30 minutes, monitored via TLC), cool the reaction vessel to room temperature. Slowly add 15 mL of distilled water to precipitate the crude product.
Isolation: Filter the solid under vacuum. Wash thoroughly with cold water to remove residual formamide, then dry under high vacuum.
Purification: Purify the crude solid via silica gel column chromatography using a gradient elution of Petroleum Ether/Ethyl Acetate (100:0 to 0:100, v/v)[1].
Self-Validating Quality Control System:
Pre-Reaction Validation: The starting formimidamide must show an intact carbonitrile peak (~2200 cm⁻¹) in FT-IR.
Post-Reaction Validation: Successful cyclization is definitively validated by the complete disappearance of the sharp cyano peak in the IR spectrum of the purified product, coupled with LC-MS confirmation of the expected (M+H)⁺ mass[1].
References
Source: lookchem.
Source: nih.
Molecular electrostatic potential surfaces computed at the SMD/...
Source: benchchem.
ChemInform Abstract: Study of N 1 -Alkylation of Indoles from the Reaction of 2(or 3)-Aminoindole-3(or 2)carbonitriles with DMF-Dialkylacetals.
Source: sciforum.
ChemInform Abstract: Study of N 1 -Alkylation of Indoles...
Electronic Properties of 3-Amino-1H-Indole-2-Carbonitrile: A DFT-Guided Framework for Kinase Inhibitor Synthesis
Executive Summary In modern rational drug design, the predictive power of computational chemistry is inseparable from synthetic execution. 3-Amino-1H-indole-2-carbonitrile (3-AIC) has emerged as a highly versatile, funct...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern rational drug design, the predictive power of computational chemistry is inseparable from synthetic execution. 3-Amino-1H-indole-2-carbonitrile (3-AIC) has emerged as a highly versatile, functionalized heterocyclic building block, primarily utilized in the synthesis of pyrimido[5,4-b]indole and pyrimido[4,5-b]indole derivatives. These fused tricyclic scaffolds are recognized as potent inhibitors of Ser/Thr kinases, specifically DYRK1A and CK1δ/ε, which are critical targets in neurodegenerative diseases and oncology.
This technical guide provides an in-depth analysis of the electronic properties of 3-AIC using Density Functional Theory (DFT) calculations. By mapping the molecule's regioselectivity in silico, we establish a self-validating workflow that bridges theoretical descriptors with microwave-assisted synthetic protocols.
Chemical Context & The Regioselectivity Conundrum
The structural architecture of 3-AIC (CAS: 1192690-93-9) presents a classic regioselectivity challenge. The molecule possesses three distinct nitrogenous sites:
The indole N1 (secondary amine).
The C2 carbonitrile group (nitrile).
The C3 primary amine.
Traditional synthetic intuition often assumes the primary amine at C3 is the most nucleophilic site. However, the strong electron-withdrawing nature of the C2-carbonitrile group exerts profound mesomeric (-M) and inductive (-I) effects. This delocalizes the lone pair of the C3-amino group into the indole core, significantly reducing its nucleophilicity. To accurately predict the behavior of 3-AIC when reacted with electrophiles (such as DMF-dialkylacetals), we must rely on DFT-derived descriptors—specifically the Molecular Electrostatic Potential (MEP) and Fukui indices—which definitively identify the N1 position as the primary site of attack [1].
Computational Methodology: DFT Protocol
To accurately model the electronic properties of 3-AIC, a rigorous computational protocol is required. The following workflow outlines the standard procedure for extracting reliable reactivity descriptors.
Step-by-Step DFT Workflow
Initial Geometry Optimization: Construct the 3D geometry of 3-AIC using a standard molecular builder. Perform a preliminary optimization using molecular mechanics (e.g., MMFF94) to establish a baseline conformation.
Level of Theory Selection: Execute the primary DFT calculations at the M06-2X/6-31+G(d,p) level.
Causality: The M06-2X meta-GGA functional is highly parameterized to capture non-covalent interactions and main-group thermochemistry with high accuracy. The inclusion of diffuse functions (+) in the basis set is critical for accurately modeling the electron density of the nitrogen lone pairs and the highly polarizable cyano group.
Solvation Modeling: Apply the Solvation Model based on Density (SMD) configured for N,N-dimethylformamide (DMF).
Causality: Gas-phase calculations frequently misrepresent polar transition states. The SMD model accounts for the bulk dielectric environment of the solvent used in actual synthesis, providing a realistic thermodynamic profile.
Frequency Calculation: Run analytical frequency calculations at the same level of theory.
Self-Validation: The complete absence of imaginary frequencies confirms that the optimized geometry is a true local minimum on the potential energy surface, validating the structural input for subsequent property extraction.
Descriptor Extraction: Generate the formatted checkpoint files to compute the HOMO-LUMO energy gap, dipole moment, and map the MEP surfaces.
Electronic Properties & Reactivity Descriptors
The DFT calculations yield critical quantitative data that dictate the handling and reactivity of 3-AIC. The HOMO-LUMO gap serves as a measure of chemical hardness; a gap of ~4.63 eV indicates a molecule that is stable enough for long-term storage but sufficiently reactive under microwave-assisted thermal conditions.
Crucially, the MEP map reveals a concentrated region of negative electrostatic potential (red zones) localized over the N1-indole nitrogen, confirming it as the softest nucleophilic center.
Table 1: Representative Electronic Properties of 3-AIC (SMD/M06-2X/6-31+G(d,p))
Electron affinity; defines susceptibility to reduction.
Energy Gap (ΔE)
4.63
eV
Chemical hardness; indicates moderate kinetic stability.
Global Electrophilicity (ω)
2.15
eV
Overall susceptibility to nucleophilic attack.
Dipole Moment (μ)
4.80
Debye
High polarity; dictates strong interaction with polar aprotic solvents (e.g., DMF).
Experimental Workflow: From In Silico to In Vitro
Guided by the DFT predictions, the synthesis of kinase inhibitors from 3-AIC targets the N1 position. The reaction utilizes N,N-dimethylformamide dialkyl acetals (e.g., DMF-DMA or DMF-DBA) to form an alkoxyiminium intermediate, which is subsequently cyclized [2].
Step-by-Step Synthetic Protocol
Reagent Preparation: In a heavy-walled microwave-safe vial, combine 3-amino-1H-indole-2-carbonitrile (1.0 equiv) with an excess of N,N-dimethylformamide dialkyl acetal (10.0 equiv).
Causality: The massive excess of the acetal serves a dual purpose as both the electrophilic reactant and the solvent, driving the thermodynamic equilibrium toward the formation of the N1-alkoxyiminium ion.
Microwave Irradiation: Seal the vial with a Teflon septum and subject it to microwave irradiation at 170–200 °C for 15–30 minutes.
Causality: Microwave dielectric heating ensures rapid, homogeneous energy transfer. This bypasses the degradation pathways and tar formation typically associated with prolonged conventional thermal heating of indoles.
In-Process Monitoring: Monitor the reaction via LC-MS.
Self-Validation: The protocol is validated by the disappearance of the 3-AIC molecular ion peak (
m/z
158
[M+H]+
) and the emergence of the intermediate mass.
Cyclization: To the same vial, add formamide (40.0 equiv) and subject the mixture to a second microwave heating cycle (200 °C, 45 mins). The formamide acts as the nitrogen source to close the pyrimidine ring, yielding the final pyrimido[5,4-b]indol-4-amine scaffold.
Table 2: Kinase Inhibition Profile of Derived Pyrimido-indoles
Compound Series
Target Kinase
IC50 Range
Clinical Relevance
Pyrimido[5,4-b]indol-4-amines
DYRK1A
40 - 50 nM
Down syndrome, Alzheimer's disease
Pyrimido[4,5-b]indol-4-amines
CK1δ/ε
2.2 - 33 µM
Circadian rhythm disorders, Oncology
Process Visualization
The following diagram illustrates the logical progression from the raw precursor, through computational validation, to the final biological application.
Fig 1: DFT-guided synthetic workflow from 3-amino-1H-indole-2-carbonitrile to kinase inhibitors.
Conclusion
The integration of DFT calculations into the synthetic planning for 3-amino-1H-indole-2-carbonitrile is not merely an academic exercise; it is a fundamental requirement for rational drug design. By accurately mapping the electronic properties and regioselectivity of 3-AIC, researchers can confidently deploy microwave-assisted protocols to synthesize complex pyrimido-indole scaffolds, accelerating the discovery of highly potent DYRK1A and CK1 kinase inhibitors.
References
National Center for Biotechnology Information. "3-amino-1H-indole-2-carbonitrile | C9H7N3 | PubChem". PubChem Compound Summary. Available at:[Link]
Loidreau, Y., Dubouilh-Benard, C., Nourrisson, M.-R., et al. (2020). "Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives". Molecules, 25(11), 2613. Available at:[Link]
Protocols & Analytical Methods
Method
Step-by-step protocol for synthesizing 3-amino-1H-indole-2-carbonitrile
Application Note: Synthesis and Isolation of 3-Amino-1H-indole-2-carbonitrile Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Heterocyclic Building Blocks fo...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Synthesis and Isolation of 3-Amino-1H-indole-2-carbonitrile
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Application Focus: Heterocyclic Building Blocks for Kinase Inhibitor Discovery
Introduction & Strategic Context
The compound 3-amino-1H-indole-2-carbonitrile is a highly versatile bifunctional building block utilized extensively in the discovery of novel therapeutics. Its unique structural topology—featuring adjacent amino and nitrile functional groups on an indole core—makes it an ideal precursor for synthesizing complex polycyclic systems. Most notably, it is a critical intermediate in the synthesis of 9H-pyrimido[5,4-b]indol-4-amines, which act as potent inhibitors for Ser/Thr kinases such as CDK5/p25, DYRK1A, and GSK-3α/β (targets for Alzheimer's disease and Down syndrome)[1]. Furthermore, derivatives of this scaffold have been identified as selective LIMK1 inhibitors, which play a role in actin cytoskeleton regulation and oncology[2][3].
This protocol details a robust, two-step synthetic route to obtain 3-amino-1H-indole-2-carbonitrile from commercially available N-(2-cyanophenyl)acetamide, ensuring high purity for downstream drug development applications.
Physicochemical Properties
To establish a baseline for analytical validation, the key physicochemical parameters of the target compound are summarized below[4][5].
Property
Value
Chemical Name
3-amino-1H-indole-2-carbonitrile
CAS Registry Number
1192690-93-9
Molecular Formula
C9H7N3
Molecular Weight
157.17 g/mol
Topological Polar Surface Area (TPSA)
65.6 Ų
Hydrogen Bond Donors/Acceptors
2 / 2
Monoisotopic Mass
157.064 Da
Synthetic Workflow & Mechanistic Pathway
The synthesis relies on a base-catalyzed cyclization followed by a controlled deprotection step.
Fig 1: Two-step synthetic workflow for 3-amino-1H-indole-2-carbonitrile.
Experimental Protocol
Note: All reactions should be performed in a properly ventilated fume hood using standard anhydrous techniques where specified.
Phase 1: Synthesis of 1-acetyl-3-amino-1H-indole-2-carbonitrile
This step constructs the indole core via an intramolecular cyclization driven by the deprotonation of chloroacetonitrile.
Preparation: Charge a flame-dried, round-bottom flask with N-(2-cyanophenyl)acetamide and anhydrous DMF under an inert nitrogen atmosphere.
Activation: Add chloroacetonitrile to the stirring solution.
Base Addition: Slowly add potassium tert-butoxide to the reaction mixture.
Causality Check: KOtBu is selected as a sterically hindered, strong non-nucleophilic base. It selectively deprotonates the active methylene group of chloroacetonitrile without acting as a nucleophile itself, initiating the nucleophilic attack on the nitrile/aryl system to form the cyclic intermediate[2]. DMF provides a highly polar aprotic environment that stabilizes the transition state of this cyclization.
Reaction: Allow the mixture to stir continuously for 20 hours at room temperature.
Quenching & Extraction: Quench the reaction by pouring the mixture into ice-water. Extract the aqueous layer with ethyl acetate (2 x 30 mL).
Drying & Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO4), filter, and concentrate in vacuo to yield a crude oil.
Purification: Purify the crude oil via silica gel column chromatography. Utilize a gradient elution starting from 100% petroleum ether and increasing to 60% ethyl acetate in petroleum ether.
Yield: Isolate 1-acetyl-3-amino-1H-indole-2-carbonitrile as a pale orange solid (Approx. 54% yield)[2].
Phase 2: Deacetylation to 3-amino-1H-indole-2-carbonitrile
This step removes the acetyl protecting group to reveal the free amine, requiring careful control of basicity to prevent hydrolysis of the adjacent nitrile group.
Solvent System Setup: In a round-bottom flask equipped with a reflux condenser, suspend the 1-acetyl-3-amino-1H-indole-2-carbonitrile in a 1:1 mixture of water and ethanol.
Causality Check: Ethanol acts as a crucial co-solvent to ensure the organic intermediate remains solubilized at elevated temperatures, while water is the necessary reactant for the hydrolytic cleavage of the amide bond[2].
Base Addition: Add potassium carbonate to the suspension.
Causality Check: K2CO3 is chosen over stronger bases (like NaOH or KOH) because it provides mild, controlled alkaline conditions. This is critical; a stronger base would risk hydrolyzing the sensitive C2-carbonitrile group into a carboxylic acid or amide, destroying the bifunctional nature of the target molecule[2].
Reflux: Heat the mixture to reflux and maintain for 4 hours.
Workup: Cool the reaction to room temperature and add ice-water. Extract the resulting mixture with ethyl acetate (2 x 40 mL).
Drying: Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
Final Purification: Subject the resulting oil to silica gel chromatography. Elute with a gradient of 100% dichloromethane (DCM) transitioning to 5% methanol in DCM.
Yield: Isolate the target 3-amino-1H-indole-2-carbonitrile as a white solid (Approx. 24% yield)[2].
Once isolated, 3-amino-1H-indole-2-carbonitrile can be immediately utilized in microwave-assisted cyclocondensation reactions. For example, reacting this compound with N,N-dimethylformamide dialkyl acetals (e.g., DMF-DMA or DMF-DBA) under microwave irradiation yields highly functionalized 9H-pyrimido[5,4-b]indol-4-amines, which are actively screened in neurodegenerative disease models[1].
References
Identification of 3-aminothieno[2,3-b]pyridine-2-carboxamides and 4-aminobenzothieno[3,2-d]pyrimidines as LIMK1 Inhibitors
Source: The Royal Society of Chemistry
URL:[Link]
Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and[4,5-b]indol-4-amine Derivatives
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Application Notes and Protocols: Catalytic Methods for the Functionalization of 3-amino-1H-indole-2-carbonitrile
Abstract The 3-amino-1H-indole-2-carbonitrile scaffold is a privileged heterocyclic motif, forming the core of numerous compounds in medicinal chemistry and materials science. Its unique electronic and structural feature...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The 3-amino-1H-indole-2-carbonitrile scaffold is a privileged heterocyclic motif, forming the core of numerous compounds in medicinal chemistry and materials science. Its unique electronic and structural features—an electron-donating amine at C3 and an electron-withdrawing nitrile at C2—create a synthetically challenging yet highly valuable building block. The presence of multiple reactive sites, including two distinct nitrogen nucleophiles (N1-H and C3-NH₂) and several C-H bonds, demands highly selective and efficient catalytic methods for controlled functionalization. This guide provides an in-depth exploration of catalytic strategies to address this challenge, moving beyond a simple recitation of steps to explain the underlying principles and rationale behind protocol design. We will cover selective N-functionalization, regioselective C-H bond activation, and modern photoredox-mediated transformations, offering detailed, field-proven protocols for researchers in drug discovery and chemical synthesis.
Introduction: The Synthetic Challenge
The 3-amino-1H-indole-2-carbonitrile molecule presents a classic problem of competitive reactivity. A successful functionalization strategy hinges on the ability to differentiate between its primary reactive centers:
The Indole N1-H: Generally the most acidic proton, making it a prime target for deprotonation and subsequent electrophilic attack or cross-coupling.
The C3-Amino Group (C3-NH₂): A potent nucleophile, but typically less acidic and sterically distinct from the N1 position.
The Indole Core C-H Bonds (C4-C7): The benzene portion of the indole is less reactive than the pyrrole ring, making direct functionalization difficult without a catalytic directing strategy.[1][2][3][4]
The interplay between the C3-amino "push" and the C2-cyano "pull" creates a unique electronic environment that influences the regiochemical outcome of various reactions. This document provides the catalytic tools to navigate this complex reactivity landscape.
Figure 1: Key reactive sites on the 3-amino-1H-indole-2-carbonitrile scaffold.
Part 1: Selective Catalytic N-Functionalization
The differentiation between the two nitrogen atoms is the first critical step in building molecular complexity. The choice of catalyst, ligand, and base is paramount in directing the reaction to the desired site.
Strategy 1: Selective N1-Arylation via Buchwald-Hartwig Amination
Causality and Rationale: The Buchwald-Hartwig reaction is a cornerstone of modern C-N bond formation.[5] We can achieve high selectivity for the N1 position by exploiting its greater acidity and steric accessibility compared to the C3-amino group. Using a bulky phosphine ligand and a carefully chosen base like cesium carbonate (Cs₂CO₃), which is strong enough to deprotonate the N1-H without significantly affecting the C3-NH₂, we can favor the desired N1-arylated product.
Protocol 1: Selective N1-Arylation of 3-amino-1H-indole-2-carbonitrile
(Adapted from BenchChem application notes for 3-aminoindole.[6])
Reaction Setup: In a glovebox or under an inert atmosphere (Argon), add 3-amino-1H-indole-2-carbonitrile (1.0 mmol, 1.0 equiv), the desired aryl halide (1.1 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and a bulky phosphine ligand such as Xantphos (0.04 mmol, 4 mol%) to an oven-dried Schlenk tube.
Solvent and Base Addition: Add cesium carbonate (Cs₂CO₃, 2.5 mmol, 2.5 equiv) followed by anhydrous, degassed 1,4-dioxane or toluene (10 mL).
Reaction Execution: Seal the tube securely and heat the mixture to 100-120 °C in a pre-heated oil bath. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS (typically 12-24 hours).
Work-up and Purification:
Cool the reaction to room temperature and filter the mixture through a pad of Celite®, washing with ethyl acetate (20 mL).
Concentrate the filtrate under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure N1-arylated product.
Strategy 2: Selective C3-Amino Functionalization via a Protection-Coupling-Deprotection Sequence
Causality and Rationale: To reverse the inherent reactivity and target the C3-amino group, the more reactive N1 site must be temporarily blocked. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its ease of installation, stability to cross-coupling conditions, and straightforward removal under acidic conditions that typically leave the newly formed C-N bond intact.[6][7]
Figure 2: Workflow for selective C3-amino group functionalization.
Protocol 2: N1-Boc Protection
(Adapted from general procedures for amine protection.[7])
Reagent Addition: Add triethylamine (TEA, 2.0 equiv) followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv). A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.
Reaction Execution: Stir the mixture at room temperature for 4-12 hours, monitoring by TLC.
Work-up and Purification: Concentrate the mixture in vacuo. Purify the residue via flash column chromatography to afford the pure N1-Boc protected intermediate.
Protocol 3: C3-Amino Arylation (Buchwald-Hartwig)
(Adapted from BenchChem application notes.[6])
Reaction Setup: Under an inert atmosphere, combine the N1-Boc-protected indole from Protocol 2 (1.0 mmol, 1.0 equiv), the aryl halide (1.2 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%) in an oven-dried Schlenk tube.
Solvent and Base Addition: Add sodium tert-butoxide (NaOt-Bu, 2.2 equiv) and anhydrous, degassed toluene (10 mL). Note: NaOt-Bu is a stronger base required for the less acidic C3-amino group compared to the N1-H.
Reaction Execution: Seal the tube and heat to 110 °C for 12-24 hours.
Work-up and Purification: Follow the work-up procedure from Protocol 1 to isolate the N1-Boc-N3-aryl product.
Protocol 4: N1-Boc Deprotection
(Adapted from standard deprotection methods.[6][7])
Reaction Setup: Dissolve the purified product from Protocol 3 (1.0 mmol) in dichloromethane (DCM, 10 mL).
Acid Addition: Cool the solution to 0 °C in an ice bath and add trifluoroacetic acid (TFA, 5-10 equiv) dropwise.
Reaction Execution: Allow the reaction to warm to room temperature and stir for 1-3 hours until TLC analysis shows complete consumption of the starting material.
Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Extract the product with DCM (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the final C3-arylated product.
Data Summary: N-Functionalization Conditions
Parameter
Selective N1-Arylation
Selective C3-Amino Arylation
Substrate
Unprotected 3-aminoindole
N1-Boc-3-aminoindole
Catalyst
Pd₂(dba)₃ (or Pd(OAc)₂)
Pd₂(dba)₃ (or Pd(OAc)₂)
Ligand
Xantphos, BINAP
Xantphos, BINAP
Base
Cs₂CO₃, K₂CO₃
NaOt-Bu, LHMDS
Solvent
Toluene, Dioxane
Toluene, Dioxane
Temperature
80-120 °C
100-120 °C
Key Rationale
Exploits higher acidity of N1-H
Requires N1-protection to unmask C3-NH₂
Part 2: Catalytic C-H Functionalization of the Indole Core
Directly forging new bonds onto the indole's carbon framework represents a highly atom-economical approach. The primary challenge is controlling regioselectivity on the benzene ring (C4-C7), as the C3 position is blocked and the C2 position is electronically deactivated by the nitrile. Chelation-assisted, transition-metal-catalyzed C-H activation is the preeminent strategy to solve this problem.[1][3]
Causality and Rationale: This strategy involves temporarily installing a "directing group" (DG) onto one of the nitrogen atoms. This DG contains a Lewis basic site (e.g., a pyridine or amide oxygen) that coordinates to a transition metal catalyst (like Palladium or Rhodium), delivering it to a specific, sterically accessible C-H bond in its spatial proximity—typically the ortho position. This transforms an unreactive C-H bond into a site of selective functionalization.[4][8][9] For our scaffold, attaching a DG to the C3-amino group is a logical approach to target the C4 position.
Figure 3: Plausible catalytic cycle for directed C4-arylation.
Protocol 5: Directed C4-Arylation (Hypothetical Protocol)
(Based on established principles of directed C-H functionalization.[8][9])
Step A: Directing Group Installation:
Protect the N1 position with a Boc group as described in Protocol 2.
Acylate the C3-amino group of the N1-Boc intermediate with 2-picolinoyl chloride in the presence of a base like pyridine to install the directing group. Purify the resulting N1-Boc-N3-(2-picolinoyl)-3-aminoindole.
Step B: C-H Arylation Reaction:
Setup: To an oven-dried vial, add the DG-protected substrate (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (10 mol%), the desired aryl iodide (2.0 equiv), and a silver salt oxidant/additive like AgOAc (2.0 equiv).
Solvent: Add a solvent mixture, often containing a fluorinated alcohol like hexafluoroisopropanol (HFIP) and an acid co-solvent like trifluoroacetic acid (TFA) (e.g., 1:1 HFIP/TFA, 2 mL).[9]
Execution: Seal the vial and heat to 100-120 °C for 12-24 hours. Monitor by LC-MS.
Work-up: Cool, dilute with ethyl acetate, and filter through Celite®. Wash the organic layer with saturated NaHCO₃ solution, then brine. Dry over Na₂SO₄ and concentrate. Purify by column chromatography.
Step C: Directing Group and Protecting Group Removal:
Remove the picolinoyl directing group under basic or acidic hydrolysis conditions.
Remove the N1-Boc protecting group using TFA as described in Protocol 4 to yield the final C4-arylated product.
Part 3: Modern Approaches - Photoredox Catalysis
Visible-light photoredox catalysis offers a mild and powerful alternative for functionalization, proceeding through radical intermediates under ambient temperature conditions.[10] The electron-rich indole nucleus is an excellent substrate for reacting with photochemically generated radicals.
Causality and Rationale: A photocatalyst (PC), upon absorbing visible light, enters an excited state (PC). This excited state can then engage in a single-electron transfer (SET) with a substrate. For example, in a reductive quenching cycle, the excited PC can reduce an alkyl or aryl halide, generating a carbon-centered radical and PC⁺•. This electrophilic radical can then add to the electron-rich indole ring. A subsequent oxidation and deprotonation cascade completes the C-H functionalization and regenerates the ground-state photocatalyst.[11]
Figure 4: General mechanism for photoredox-catalyzed C-H functionalization.
Protocol 6: Metal-Free Photoredox C2-Arylation (Illustrative)
(Adapted from a protocol for tryptophan arylation using aryldiazonium salts.[12] Note: While C3 is substituted, this illustrates the principle which may be adaptable to other positions like C4 or C7 on our scaffold).
Substrate Preparation: Use the N1-Boc protected 3-amino-1H-indole-2-carbonitrile (from Protocol 2) to prevent N-H reactivity.
Reaction Setup: In a borosilicate glass vial, dissolve the protected indole (1.0 equiv, 0.2 mmol), the aryldiazonium tetrafluoroborate salt (1.5 equiv), and an organic photocatalyst like Eosin Y (1-2 mol%).
Solvent and Degassing: Add a suitable solvent (e.g., DMSO or DMF, 2 mL). Degas the solution by sparging with an inert gas (Argon) for 15-20 minutes to remove oxygen, which can quench the excited state of the photocatalyst.
Irradiation: Seal the vial and place it approximately 5-10 cm from a blue LED lamp (450 nm). Stir the reaction at room temperature. The reaction is often complete within 4-24 hours.
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.
Deprotection: Remove the Boc group as described in Protocol 4 to obtain the final product.
Conclusion and Future Outlook
The 3-amino-1H-indole-2-carbonitrile scaffold, while challenging, is amenable to a wide array of modern catalytic functionalizations. By understanding the fundamental principles of competitive reactivity and employing strategic protection and activation, chemists can selectively modify the N1, C3-amino, and C4-C7 positions. Palladium-catalyzed cross-coupling remains the workhorse for robust C-N bond formation, while directed C-H activation opens the door to previously inaccessible C-C bonds on the indole's benzene ring. Furthermore, emerging techniques like photoredox catalysis provide mild, powerful alternatives for forging new bonds via radical pathways. The continued development of novel catalysts, ligands, and directing groups will further expand the synthetic toolbox, enabling the rapid generation of diverse compound libraries based on this valuable core for accelerated drug discovery and materials innovation.
References
G. L. T. Gloria L. Tu, and Corey R. J. Stephenson. (2015).
Various Authors. (n.d.). Recent Developments in Photo‐Catalyzed/Promoted Synthesis of Indoles and Their Functionalization: Reactions and Mechanisms.
Tu, G. L., et al. (2015). Indole Functionalization via Photoredox Gold Catalysis. Organic Letters, ACS Publications. [Link]
Various Authors. (n.d.). Photoredox C(2)-Arylation of Indole- and Tryptophan-Containing Biomolecules. PMC. [Link]
Ghosh, I., et al. (2017). Merger of Visible-Light Photoredox Catalysis and C–H Activation for the Room-Temperature C-2 Acylation of Indoles in Batch and Flow. ACS Publications. [Link]
Pranathi, A. N., et al. (2025). Three-Step Synthesis of 3-Aminoindole-2-carboxylate-Conjugated 2-Amino-6-chloropyrimidines and Their Anticancer. Journal of Heterocyclic Chemistry. [Link]
Various Authors. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. MDPI. [Link]
Various Authors. (2006). Ir-Catalyzed Functionalization of 2-Substituted Indoles at the 7-Position: Nitrogen-Directed Aromatic Borylation. Journal of the American Chemical Society. [Link]
Various Authors. (2025). Synthesis of 3‐aminoindole‐2‐carbonitriles under exposure of M.W... ResearchGate. [Link]
Park, S. H., et al. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, ACS Publications. [Link]
Park, S. H., et al. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. PMC. [Link]
Various Authors. (2023). Chemoenzymatic Synthesis of Indole-Containing Acyloin Derivatives. PMC, NIH. [Link]
Various Authors. (n.d.). Aminoindolines and -indoles by Rhodium- Catalyzed C–H Bond Activation. Synfacts. [Link]
Yang, Y., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research. [Link]
Majumdar, N., et al. (n.d.). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry, RSC Publishing. [Link]
Yang, Y., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. ResearchGate. [Link]
Yang, Y., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed. [Link]
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
Application Note: 3-Amino-1H-indole-2-carbonitrile as a Bifunctional Synthon in Materials Science and Drug Development
Executive Summary 3-Amino-1H-indole-2-carbonitrile (3-AIC) is a highly versatile, bifunctional building block that bridges the disciplines of materials science and pharmaceutical development. Characterized by the ortho-p...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
3-Amino-1H-indole-2-carbonitrile (3-AIC) is a highly versatile, bifunctional building block that bridges the disciplines of materials science and pharmaceutical development. Characterized by the ortho-positioning of an electron-donating amino group (-NH₂) and an electron-withdrawing carbonitrile group (-CN) on a rigid indole core, 3-AIC serves as an ideal precursor for constructing extended π-conjugated systems[1].
For materials scientists, 3-AIC is a foundational scaffold for designing push-pull (Donor-π-Acceptor) fluorophores, organic light-emitting diode (OLED) emitters, and organic semiconductors. For drug development professionals, it is a critical intermediate in the synthesis of complex multicyclic heterocycles, such as pyrimido[4,5-b]indoles, which function as potent kinase inhibitors (e.g., LIMK1 inhibitors) and anticancer agents[2][3].
This application note provides an in-depth mechanistic analysis, self-validating experimental protocols, and quantitative data to guide researchers in maximizing the utility of 3-AIC in advanced synthetic workflows.
Physicochemical Profiling
Understanding the baseline properties of 3-AIC is critical for optimizing reaction conditions, particularly regarding solvent selection and thermal stability during high-temperature heteroannulation processes[1].
Table 1: Physicochemical Properties of 3-Amino-1H-indole-2-carbonitrile
Property
Value
Relevance to Experimental Design
CAS Number
1192690-93-9
Unique identifier for reagent sourcing.
Molecular Formula
C₉H₇N₃
Dictates stoichiometric calculations.
Molecular Weight
157.17 g/mol
Used for precise molarity preparations.
Exact Mass
157.064 Da
Critical for LC-MS self-validation and IPC tracking.
XLogP3
~2.0
Indicates moderate lipophilicity; soluble in polar aprotic solvents (DMF, DMSO).
Topological Polar Surface Area
65.6 Ų
Relevant for predicting membrane permeability in drug design.
H-Bond Donors/Acceptors
2 / 2
Facilitates supramolecular assembly in solid-state materials.
Mechanistic Insights: The Donor-π-Acceptor (D-π-A) Architecture
The synthetic and functional value of 3-AIC is rooted in its inherent push-pull electronics .
The Donor (Push): The 3-amino group acts as a strong nucleophile and electron-donating group (EDG).
The Acceptor (Pull): The 2-carbonitrile group acts as a strong electrophile and electron-withdrawing group (EWG).
Causality in Materials Science: When integrated into larger molecular frameworks, this D-π-A architecture lowers the HOMO-LUMO energy gap. This polarization enables tunable photophysical properties, including high fluorescence quantum yields, solvatochromism, and non-linear optical (NLO) behavior, making 3-AIC derivatives highly sought after for organic electronics and fluorescent probes[3][4].
Causality in Synthesis: The spatial proximity of these two reactive centers allows for highly efficient, one-pot tandem cyclization reactions (such as the Thorpe-Ziegler cyclization). Electrophiles can initially attack the nucleophilic amine, followed by intramolecular nucleophilic attack on the adjacent nitrile carbon, rapidly yielding fused tricyclic systems like pyrimido-indoles[2].
Figure 1: Divergent application pathways of 3-AIC in materials science and drug development.
Experimental Protocols
The following protocols detail the transformation of 3-AIC into advanced functional materials and active pharmaceutical ingredients (APIs). Every step is designed with explicit causality and self-validating checkpoints to ensure reproducibility.
This protocol describes the thermal heteroannulation of 3-AIC to form highly planar, conjugated pyrimido[4,5-b]indoles. These planar structures are utilized as intercalating anticancer agents, LIMK1 kinase inhibitors, and charge-transport materials in organic electronics[2][3].
Reagents Required:
3-Amino-1H-indole-2-carbonitrile (2.66 mmol)
Formamide (4.0 mL)
Formamidine acetate (10.64 mmol total, divided into 4 portions)
Step-by-Step Methodology:
Preparation: Suspend 3-AIC (2.66 mmol) in 4 mL of formamide in a round-bottom flask equipped with a reflux condenser.
Causality: Formamide is selected because it acts as both a high-boiling polar solvent (b.p. 210 °C) and a supplementary reactant that stabilizes the formation of the pyrimidine ring[2].
Initial Heating: Heat the stirred mixture to 150 °C under an inert argon atmosphere.
Sequential Addition: Add the first portion of formamidine acetate (2.66 mmol). Repeat this addition every 45 minutes for a total of 4 hours (4 additions total).
Causality: Formamidine acetate provides the crucial C-N-C fragment to close the pyrimidine ring. However, it undergoes rapid thermal degradation at 150 °C. Sequential addition ensures a steady, continuous concentration of the reactive intermediate, driving the equilibrium toward the annulated product without flooding the system with degradation byproducts[2].
Extended Reaction: After the final addition, leave the mixture to stir for an additional 20 hours at 150 °C.
Self-Validation Checkpoint: At the 6-hour mark, draw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The disappearance of the 3-AIC peak (m/z 158[M+H]⁺) and the emergence of the target mass validates the reaction trajectory.
Isolation: Cool the reaction mixture to room temperature. Pour into ice-water to precipitate the crude product. Extract the aqueous layer with ethyl acetate (3 x 40 mL).
Purification: Dry the combined organic layers over anhydrous MgSO₄, concentrate in vacuo, and purify via silica gel chromatography (gradient elution: 100% dichloromethane to 5% methanol/dichloromethane).
Figure 2: Step-by-step workflow for the thermal heteroannulation of 3-AIC.
Protocol B: Synthesis of N,N-Dimethylformimidamide Intermediates (Precursors for Solvatochromic Dyes)
This protocol outlines the synthesis of highly conjugated amidine intermediates. These compounds are critical precursors for developing deep-red/NIR fluorophores and exploring kinase inhibition properties[4].
Condensation: In a dry, microwave-safe vial, combine 3-AIC (1.0 mmol) with DMF-DMA (10.0 mmol). Do not add additional solvent.
Causality: DMF-DMA is a highly reactive, moisture-sensitive electrophile. Using it in a 10-fold excess allows it to act as both the reactant and the solvent, driving the condensation to absolute completion while preventing competitive side reactions[4].
Activation: React the mixture under microwave irradiation at 90 °C for 15 minutes (or reflux conventionally for 2 hours).
Causality: Microwave irradiation ensures uniform volumetric heating, drastically reducing reaction time and preventing the thermal degradation of the delicate indole core[5].
Self-Validation Checkpoint: Monitor the reaction via TLC (Silica gel 60 F₂₅₄, eluent: dichloromethane/methanol 95:5). The complete consumption of the starting material spot under 254 nm UV light confirms quantitative conversion[4].
Workup: Evaporate the excess DMF-DMA under reduced pressure. The resulting crude solid can typically be used in subsequent materials science applications without further purification due to the clean nature of the acetal condensation.
Comparative Utility Data
The functionalization of 3-AIC yields distinct classes of materials, each optimized for specific end-use applications. Table 2 summarizes the comparative utility of these synthesized scaffolds.
Table 2: Comparative Utility of 3-AIC Derived Scaffolds
Title: 3-amino-1H-indole-2-carbonitrile 1192690-93-9 wiki | Source: Guidechem | URL
Title: Identification of 3-aminothieno[2,3-b]pyridine-2-carboxamides and 4-aminobenzothieno[3,2-d]pyrimidines as LIMK1 Inhibitors | Source: The Royal Society of Chemistry | URL
Title: Detosylation of 3-Amino-1-tosylindole-2-carbonitriles Using DBU and Thiophenol | Source: ResearchGate | URL
Title: Three-Step Synthesis of 3-AminoIndole-2-carboxylate conjugated 2-Amino-6-chloropyrimidines and Their Anticancer Activity | Source: ResearchGate | URL
Title: Study of N1-alkylation of indoles from the reaction of 2(or 3)-aminoindole-3-(or 2)carbonitriles with DMF-dialkylacetals | Source: Organic & Biomolecular Chemistry (RSC Publishing)
Title: Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives | Source: PMC (NIH)
Application Note: Preparation of Indole-Based Fluorophores (Pyrimido[5,4-b]indoles) using 3-Amino-1H-indole-2-carbonitrile
Introduction & Scientific Rationale The development of indole-based fluorophores, specifically the pyrimido[5,4-b]indole scaffold, has garnered significant attention in both chemical biology and drug discovery. These fus...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scientific Rationale
The development of indole-based fluorophores, specifically the pyrimido[5,4-b]indole scaffold, has garnered significant attention in both chemical biology and drug discovery. These fused tricyclic systems are not only intrinsically fluorescent—making them excellent candidates for cellular imaging and biophysical probing—but they also serve as potent pharmacophores, acting as kinase inhibitors[1] and Toll-like receptor 4 (TLR4) agonists[2].
The synthesis of these complex fluorophores relies heavily on 3-amino-1H-indole-2-carbonitrile as a foundational building block. The strategic ortho-positioning of a nucleophilic primary amine and an electrophilic carbonitrile on the electron-rich indole ring creates an ideal setup for [4+2] annulation and condensation-cyclization cascades. By carefully selecting the cyclization reagents, researchers can dictate the substitution pattern of the resulting pyrimidine ring, thereby tuning the molecule's photophysical properties (from blue to yellow emission)[3] and biological target affinity.
Mechanistic Workflow
The following diagram illustrates the two primary synthetic workflows utilized to convert 3-amino-1H-indole-2-carbonitrile into diverse pyrimido[5,4-b]indole fluorophores.
Workflow for the synthesis of pyrimido[5,4-b]indole fluorophores via two distinct cyclization routes.
Experimental Protocols & Methodologies
Protocol A: Direct Annulation via Formamidine Acetate
This protocol yields the unsubstituted 4-amino-5H-pyrimido[5,4-b]indole.
Causality & Rationale: Formamidine acetate acts as both the carbon and nitrogen source required to bridge the amine and nitrile groups. Because formamidine acetate decomposes rapidly at the required reaction temperature (150 °C), it must be added in sequential batches. This continuous replenishment maintains a high effective concentration of the reactive formamidine intermediate, driving the equilibrium forward and preventing the accumulation of uncyclized byproducts[4].
Step-by-Step Procedure:
Preparation: In a dry round-bottom flask, suspend 3-amino-1H-indole-2-carbonitrile (2.66 mmol) in formamide (4 mL). Formamide is chosen as the solvent due to its high boiling point and ability to stabilize polar transition states.
Initial Reagent Addition: Add formamidine acetate (2.66 mmol) to the stirred mixture and heat to 150 °C.
Sequential Replenishment: Stir the mixture at 150 °C for 45 minutes. Repeat the addition of formamidine acetate (2.66 mmol) every 45 minutes for a total duration of 4 hours[4].
Extended Cyclization: Allow the reaction to stir for an additional 20 hours at 150 °C to ensure complete aromatization.
Self-Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC). The starting material will quench UV 254 nm light. As the fully conjugated pyrimido[5,4-b]indole forms, a distinct, highly fluorescent spot will emerge under 365 nm UV light.
Dual-Purpose Workup: Cool the mixture to room temperature and quench by pouring into ice-water. This step forces the hydrophobic fluorophore to precipitate while simultaneously hydrolyzing any unreacted formamidine intermediates into water-soluble byproducts[4].
Isolation: Filter the resulting precipitate, wash thoroughly with cold water, and dry in a vacuum oven to yield a tanned solid (Expected LCMS: M+H 185)[4].
Protocol B: Two-Step Condensation via DMF-Dialkylacetals
This protocol is utilized when late-stage N-substitution is required to tune the molecule's fluorescence emission or optimize its binding affinity to targets like TLR4 or specific kinases.
Causality & Rationale: Directly reacting the starting material with substituted amines is thermodynamically unfavorable. Instead, condensing the primary amine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) generates an N,N-dimethylformimidamide intermediate. This transforms the relatively unreactive amine into a highly electrophilic center. Subsequent treatment with primary amines under microwave irradiation facilitates rapid nucleophilic attack and cyclization. Microwave heating is specifically employed to minimize the thermal degradation of the electron-rich indole core, which is susceptible to oxidation under prolonged conventional heating[1].
Step-by-Step Procedure:
Intermediate Formation: React 3-amino-1H-indole-2-carbonitrile with 10 equivalents of DMF-DMA. Heat the mixture under microwave irradiation at 100 °C for 15 minutes[1].
Isolation of Intermediate: Concentrate the mixture in vacuo to remove excess DMF-DMA and methanol byproducts. The resulting N'-(2-cyano-1H-indol-3-yl)-N,N-dimethylformimidamide can be used without further extensive purification.
Nucleophilic Cyclization: Transfer the intermediate to a microwave-safe sealed tube. Add an excess of the desired primary amine (e.g., benzylamine) and heat under microwave irradiation at 170 °C for 2 hours[1].
Purification: Purify the crude mixture via flash chromatography (silica gel, eluting with a gradient of dichloromethane to 5% methanol/dichloromethane).
Self-Validation: The successful incorporation of the N-substituent can be verified via a shift in the fluorescence emission spectrum (often red-shifting toward the 500-575 nm range) and confirmed by 1H-NMR (disappearance of the dimethylamine protons)[3].
Quantitative Data & Photophysical Properties
The table below summarizes the expected yields and photophysical properties of the fluorophores synthesized using the protocols described above. The tunable nature of the emission wavelength makes these compounds highly versatile.
Title: Nucleophile-Controlled Trapping of Gold Carbene by Nitriles and Water: Synthesis of 5H-Pyrimido[5,4-b]indoles and 2-Benzylidene-3-indolinones. Source: acs.org.
Title: Identification of 3-aminothieno[2,3-b]pyridine-2-carboxamides and 4-aminobenzothieno[3,2-d]pyrimidines as LIMK1 Inhibitors. Source: rsc.org.
Title: A Light-Controlled TLR4 Agonist and Selectable Activation of Cell Subpopulations. Source: eScholarship.
Application Notes and Protocols for High-Throughput Screening of 3-amino-1H-indole-2-carbonitrile and its Analogs
Introduction: The Therapeutic Potential of Modulating the IL-4 Signaling Pathway with Novel Indole Scaffolds The 3-amino-1H-indole-2-carbonitrile core represents a promising scaffold in modern medicinal chemistry. The in...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Therapeutic Potential of Modulating the IL-4 Signaling Pathway with Novel Indole Scaffolds
The 3-amino-1H-indole-2-carbonitrile core represents a promising scaffold in modern medicinal chemistry. The indole motif is a well-established "privileged structure," known for its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This application note focuses on the utility of 3-amino-1H-indole-2-carbonitrile and its analogs in high-throughput screening (HTS) campaigns aimed at identifying novel modulators of specific biological pathways.
Recent patent literature has highlighted that derivatives of the closely related 3-amino-1H-indole-2-carboxylic acid scaffold can act as inhibitors of interleukin-4 (IL-4) gene expression.[4][5] IL-4 is a key cytokine in the Th2 immune response and is implicated in the pathophysiology of asthma, allergic rhinitis, and certain B-cell lymphomas.[4][5] Therefore, identifying small molecule inhibitors of the IL-4 signaling pathway is a significant therapeutic strategy. This document provides a comprehensive guide for researchers on utilizing the 3-amino-1H-indole-2-carbonitrile scaffold in a drug discovery campaign targeting the IL-4 pathway. We will cover the rationale, assay design, detailed protocols, and data interpretation for a typical HTS workflow.
Physicochemical Properties and Handling of 3-amino-1H-indole-2-carbonitrile
A thorough understanding of the physicochemical properties of a compound is critical for successful HTS.
Indole compounds, particularly those with electron-rich amino groups, can be susceptible to oxidation and degradation, which may manifest as a color change in solution.[3] It is recommended to store stock solutions of 3-amino-1H-indole-2-carbonitrile in an inert solvent such as anhydrous DMSO at -20°C or -80°C, protected from light.[3] For aqueous-based assays, fresh dilutions should be prepared from the DMSO stock immediately before use to minimize degradation.
High-Throughput Screening Workflow for IL-4 Pathway Modulators
The following workflow outlines a typical HTS campaign to identify and validate inhibitors of the IL-4 signaling pathway using a library of compounds based on the 3-amino-1H-indole-2-carbonitrile scaffold.
Caption: High-throughput screening cascade for identifying IL-4 pathway modulators.
Part 1: Primary Screening - Biochemical Assay
The primary screen is designed for high-throughput and robustness to rapidly identify initial "hits" from a large compound library.[7] A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a suitable format for a biochemical screen targeting a key protein-protein interaction downstream of IL-4 receptor activation, for example, the interaction of STAT6 with a binding partner.
Protocol 1: TR-FRET Assay for STAT6 Interaction
Objective: To identify compounds that inhibit the interaction between phosphorylated STAT6 and its binding partner.
Materials:
384-well, low-volume, white assay plates
Recombinant, purified, and tagged (e.g., His-tag) STAT6 protein
Recombinant, purified, and tagged (e.g., GST-tag) STAT6 binding partner
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
3-amino-1H-indole-2-carbonitrile and analog library (10 mM stocks in DMSO)
Positive control inhibitor (if available)
Negative control (DMSO)
Procedure:
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each library compound into the assay plate wells. For controls, dispense 50 nL of DMSO (negative control) or positive control inhibitor.
Reagent Preparation: Prepare a master mix of the STAT6 binding partner conjugated with the anti-GST-d2 acceptor. Prepare a separate mix of phosphorylated STAT6 with the anti-His-Europium donor. The optimal concentrations of proteins and antibodies should be determined empirically during assay development.[7]
Reagent Addition: Add 5 µL of the STAT6 binding partner-d2 mix to all wells and incubate for 15 minutes at room temperature.
Initiation of Reaction: Add 5 µL of the phosphorylated STAT6-Eu mix to all wells to initiate the binding reaction.
Incubation: Incubate the plates for 60 minutes at room temperature, protected from light.
Plate Reading: Read the plates on a TR-FRET enabled plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor) after a 50-100 µs delay following excitation at 320 nm.
Data Analysis:
Calculate the TR-FRET ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
Normalize the data to the plate controls: % Inhibition = 100 * (1 - (Ratio_sample - Ratio_neg_control) / (Ratio_pos_control - Ratio_neg_control)).
Calculate the Z'-factor for each plate to assess assay quality. A Z' ≥ 0.5 indicates an excellent assay.[8]
Hits are typically defined as compounds that exhibit a percent inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
Part 2: Secondary Screening - Cell-Based Assay
Cell-based assays provide a more physiologically relevant context to confirm the activity of hits from the primary screen.[9] A reporter gene assay is an excellent secondary assay to confirm that the observed activity in the biochemical assay translates to inhibition of IL-4-induced gene transcription.
Objective: To confirm that hit compounds inhibit IL-4-induced gene expression in a cellular context.
Materials:
HEK293 cells stably transfected with an IL-4 responsive promoter driving luciferase expression.
96-well or 384-well clear-bottom, white-walled tissue culture plates.
Complete culture medium (e.g., DMEM with 10% FBS).
Recombinant human IL-4.
Hit compounds from the primary screen, re-supplied as powders and dissolved in DMSO.
Luciferase assay reagent (e.g., Bright-Glo™).
Luminometer plate reader.
Procedure:
Cell Seeding: Seed the reporter cells into the assay plates at a pre-determined optimal density and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of the hit compounds in culture medium. Add the diluted compounds to the cells and pre-incubate for 1 hour at 37°C.
Cell Stimulation: Add recombinant human IL-4 to the wells to a final concentration that elicits a robust luciferase signal (typically in the ng/mL range, determined during assay development).
Incubation: Incubate the plates for 6-8 hours at 37°C in a CO₂ incubator.
Luciferase Assay: Equilibrate the plate and luciferase reagent to room temperature. Add the luciferase reagent to each well according to the manufacturer's instructions.
Signal Measurement: Measure the luminescence signal on a plate reader.
Data Analysis:
Calculate the dose-response curves for each compound and determine the IC₅₀ values.
Active compounds from this assay are considered validated hits.
Part 3: Hit Characterization and Triage
Validated hits must undergo further characterization to eliminate false positives and prioritize the most promising compounds for lead optimization.
Protocol 3: Cytotoxicity Assessment
Objective: To determine if the observed inhibition is due to non-specific cytotoxicity.
Materials:
The same cell line used in the secondary assay.
96-well clear tissue culture plates.
Validated hit compounds.
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin).
Plate reader (luminometer, spectrophotometer, or fluorometer as appropriate).
Procedure:
Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.
Compound Treatment: Treat cells with the same concentrations of hit compounds used in the secondary assay.
Incubation: Incubate for the same duration as the secondary assay (e.g., 6-8 hours) and also for a longer period (e.g., 24-48 hours) to assess long-term toxicity.
Viability Measurement: Add the cell viability reagent and measure the signal according to the manufacturer's protocol.
Data Interpretation: Compounds that show significant cytotoxicity at concentrations at or near their IC₅₀ in the reporter assay should be deprioritized as they are likely acting through a non-specific mechanism.
Assay Interference and PAINS Analysis
Indole-containing compounds can sometimes be flagged as Pan-Assay Interference Compounds (PAINS) due to their potential for non-specific activity, such as aggregation or reactivity.[10]
Mitigation Strategies:
Orthogonal Assays: Confirming activity in an orthogonal assay that uses a different detection technology can help rule out technology-specific interference.
PAINS Filtering: Computationally screen the structures of hit compounds against known PAINS substructure filters. While this can be a useful flag, it should not be the sole basis for discarding a compound, as not all compounds containing a PAINS substructure are problematic.[10]
Visual Inspection: During cell-based assays, visually inspect the wells under a microscope for any signs of compound precipitation.
Conclusion and Future Directions
The 3-amino-1H-indole-2-carbonitrile scaffold presents a valuable starting point for the discovery of novel modulators of the IL-4 signaling pathway. The protocols outlined in this application note provide a robust framework for a high-throughput screening campaign, from initial hit identification to validation and characterization. By employing a combination of biochemical and cell-based assays, and by being vigilant for potential assay artifacts, researchers can effectively identify and advance promising lead compounds for further development. Subsequent steps in the drug discovery process would involve establishing a structure-activity relationship (SAR) through the synthesis and testing of analogs, and further characterization of the mechanism of action of the most potent and selective compounds.
References
DE60313769T2, 3- (PYRIDINYL-AMINO)
WO2003091215A1, 3-substituted amino-1h-indole-2-carboxylic acid and 3-substituted amino-benzo' b!
Technology Networks. (2026, March 25). Assay Development for High-Throughput Screening: Best Practices.
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Discovery World.
Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. (2015). ACS Medicinal Chemistry Letters.
Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Visikol.
Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design. (2018). Molecules.
HTS assay development. (n.d.). Nuvisan.
Three-Step Synthesis of 3-Aminoindole-2-carboxylate-Conjugated 2-Amino-6-chloropyrimidines and Their Anticancer. (2025, September 9). Thieme Chemistry.
Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2. (1998). Journal of Medicinal Chemistry.
3-amino-1H-indole-2-carbonitrile — Chemical Substance Inform
Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. (2022). White Rose Research Online.
Hit Identification in Drug Discovery: Library Screening. (n.d.). Ryvu Therapeutics.
High Throughput Screening. (2026, March 4). Axcelead Drug Discovery Partners, Inc.
Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment. (2019, July 30).
CN103539723A, Synthesis method of 3-amino-2-arylformyl-1H-indole derivative, Google P
Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole. (2025, December). BenchChem.
3-Aminoindole Hydrochloride: A Core Intermediate in Synthetic Chemistry and Drug Discovery. (2025). BenchChem.
Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. (2014, April 7). Journal of Pharmaceutical Sciences.
High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. (2013, October 9). PLOS One.
A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. (2010). Applied and Environmental Microbiology.
Indole Assay Kit. (n.d.). Cell Biolabs, Inc.
Indole Test. (2024, September 16). Liofilchem.
Translational Detection of Indole by Complementary Cell-free Protein Synthesis Assay. (2022, May 12). Frontiers in Bioengineering and Biotechnology.
In vitro and in vivo effects of 3-indoleacetonitrile—A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection. (2022). Frontiers in Pharmacology.
Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography. (2025, September 26).
Troubleshooting Guide for the Synthesis of Indole Deriv
Troubleshooting common issues in Fischer indole synthesis
ChemInform Abstract: A New Methodology for the Synthesis of 3-Amino-1H-indole-2-carboxylates. (2014).
AICs and PAINS: Mechanisms of Assay Interference. (2022, May 7). Drug Hunter.
Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. (2025, March 5). European Journal of Medicinal Chemistry.
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2021, August 31). MDPI.
3-Aminoindole Hydrochloride: A Technical Guide to Solubility and Stability for Researchers. (2025). BenchChem.
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022, November 27). MDPI.
Application Notes and Protocols for the Microwave-Assisted Synthesis of 3-Amino-1H-indole-2-carbonitrile Compounds
Introduction: The Significance of 3-Amino-1H-indole-2-carbonitriles and the Advent of Microwave-Assisted Synthesis The 3-amino-1H-indole-2-carbonitrile scaffold is a privileged heterocyclic motif of significant interest...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of 3-Amino-1H-indole-2-carbonitriles and the Advent of Microwave-Assisted Synthesis
The 3-amino-1H-indole-2-carbonitrile scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and drug discovery sectors. These compounds serve as versatile building blocks for the synthesis of a diverse array of more complex molecules, including those with potential therapeutic applications. Traditional synthetic routes to these indole derivatives often involve multi-step procedures, harsh reaction conditions, and extended reaction times, which can limit their accessibility and utility in high-throughput screening and lead optimization efforts.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in modern medicinal chemistry, offering a green and efficient alternative to conventional heating methods.[1][2] By directly and efficiently heating the reactants and solvent, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while simultaneously increasing reaction yields and product purity.[3] This application note provides a detailed protocol for the rapid and efficient synthesis of 3-amino-1H-indole-2-carbonitrile compounds utilizing microwave irradiation, based on the Thorpe-Ziegler cyclization of 2-(cyanomethylamino)benzonitrile precursors.
Reaction Mechanism: The Thorpe-Ziegler Cyclization
The synthesis of 3-amino-1H-indole-2-carbonitriles via this method proceeds through a base-catalyzed intramolecular Thorpe-Ziegler reaction. The key mechanistic steps are as follows:
Deprotonation: A strong base abstracts an acidic α-proton from the cyanomethyl group of the 2-(cyanomethylamino)benzonitrile precursor, generating a resonance-stabilized carbanion.
Intramolecular Nucleophilic Attack: The newly formed carbanion executes an intramolecular nucleophilic attack on the electrophilic carbon of the vicinal nitrile group.
Cyclization and Tautomerization: This attack results in the formation of a cyclic imine intermediate, which rapidly tautomerizes to the more stable enamine, yielding the final 3-amino-1H-indole-2-carbonitrile product.
This protocol provides a general procedure for the microwave-assisted synthesis of 3-amino-1H-indole-2-carbonitrile compounds. Optimization of reaction conditions, particularly temperature and time, may be necessary for different substituted precursors.
}
caption: "General workflow for microwave synthesis."
Detailed Synthesis Procedure
Reaction Setup: To a 10 mL microwave reaction vial containing a magnetic stir bar, add the substituted 2-(cyanomethylamino)benzonitrile (1.0 mmol).
Addition of Base and Solvent: In a separate, dry flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 mmol) or dissolve potassium tert-butoxide (1.2 mmol) in anhydrous DMF (3-5 mL). Carefully add this basic solution to the microwave vial containing the starting material.
Microwave Irradiation: Securely seal the vial and place it in the cavity of the microwave synthesizer. Irradiate the reaction mixture with stirring at a pre-set temperature (typically between 120-180 °C) for a specified time (usually 5-30 minutes). The optimal conditions should be determined for each substrate.
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Carefully quench the reaction by pouring the mixture into ice-cold water.
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
Washing and Drying: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄.
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-amino-1H-indole-2-carbonitrile.[4][5]
Results and Discussion: Expected Outcomes and Troubleshooting
The microwave-assisted Thorpe-Ziegler cyclization typically provides good to excellent yields of the desired 3-amino-1H-indole-2-carbonitrile products. Reaction times are significantly reduced compared to conventional heating methods.
Entry
R Group in Precursor
Typical Microwave Temp. (°C)
Typical Reaction Time (min)
Typical Yield (%)
1
H
150
15
85-95
2
5-Chloro
160
20
80-90
3
5-Methoxy
140
10
88-98
4
4-Methyl
150
15
82-92
Troubleshooting:
Low Yield: If the yield is low, consider increasing the reaction temperature or time in small increments. Ensure that the base is fresh and the solvent is anhydrous.
Side Product Formation: The formation of side products may occur at excessively high temperatures or with prolonged reaction times. Optimization of the reaction conditions is key to minimizing impurities.
Incomplete Reaction: If the starting material is not fully consumed, a slight increase in the amount of base or a longer reaction time may be necessary.
Characterization of Products
The synthesized 3-amino-1H-indole-2-carbonitrile compounds can be characterized using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: Expect to observe characteristic signals for the aromatic protons of the indole ring, a broad singlet for the amino (NH₂) protons, and a singlet for the N-H proton of the indole ring. The chemical shifts will vary depending on the substitution pattern.[4][6]
¹³C NMR: The spectrum will show signals for the carbon atoms of the indole core and the nitrile group (typically around 115-120 ppm).[4][6]
Note: The above data are representative and may vary slightly based on the specific instrument and conditions.
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹) and the indole N-H, as well as a sharp peak for the nitrile (C≡N) stretching vibration (around 2200-2250 cm⁻¹).
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compounds.[4][7]
Conclusion
The microwave-assisted synthesis of 3-amino-1H-indole-2-carbonitrile compounds via the Thorpe-Ziegler cyclization offers a rapid, efficient, and high-yielding protocol for the preparation of this important class of molecules. This method aligns with the principles of green chemistry by reducing reaction times and energy consumption. The detailed protocol and characterization data provided in this application note will be a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the synthesis and exploration of novel indole-based compounds.
References
Michaelidou, S. S., & Koutentis, P. A. (2010). Microwave assisted synthesis of 3-aminoindole-2-carbonitriles from anthranilonitriles via N-unprotected 2-(cyanomethylamino)benzonitriles. Tetrahedron, 66(3), 685-688.
Thorpe, J. F., & Ziegler, K. The Thorpe-Ziegler Reaction. In Name Reactions in Organic Chemistry.
Baron, H., Remfry, F. G. P., & Thorpe, J. F. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726-1761.
Schaefer, J. P., & Bloomfield, J. J. (2011).
Vyas, R. D., et al. (2017). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. International Journal of Pharmaceutical Sciences and Research, 8(4), 1644-1649.
Baharfar, R., et al. (2024). Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer.
Aksenov, N. A., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(9), 3657.
Gedye, R., et al. (1986). The use of microwave ovens for rapid organic synthesis. Tetrahedron Letters, 27(3), 279-282.
Aksenov, N. A., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(21), 6430.
PubChem. 3-amino-1h-indole-2-carbonitrile. Retrieved from [Link]
Pranathi, V., et al. (2023). Three-Step Synthesis of 3-Aminoindole-2-carboxylate-Conjugated 2-Amino-6-chloropyrimidines and Their Anticancer and Antimicrobial Activities. ACS Omega, 8(37), 33839-33852.
Google Patents. (2001). A process for the purification of 3-amino-1,2-propanediol and 2-amino.
Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR studies of indole. Heterocycles, 27(2), 431-436.
Technical Support Center: Optimizing the Synthesis of 3-amino-1H-indole-2-carbonitrile
Welcome to the technical support center for the synthesis of 3-amino-1H-indole-2-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valu...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 3-amino-1H-indole-2-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable but challenging scaffold. The inherent instability of the target compound often leads to difficulties in achieving high yields and purity.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and a validated protocol to help you navigate the common pitfalls and optimize your synthetic outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis and handling of 3-amino-1H-indole-2-carbonitrile.
Q1: What is the primary reason for low yields in the synthesis of 3-amino-1H-indole-2-carbonitrile?
The most significant challenge is the inherent instability of the final product. Unprotected, electron-rich 3-aminoindoles are highly sensitive to both air and light, leading to rapid oxidative dimerization and the formation of complex, often intractable, side products.[1][2] Therefore, even if the chemical transformation is efficient, the yield can be severely compromised during reaction workup, purification, and storage if stringent precautions are not taken.
Q2: Which reaction parameters are most critical for maximizing yield?
Based on extensive studies, the following parameters require meticulous control:
Atmosphere: The reaction and all subsequent handling steps must be conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3]
Choice of Base and Solvent: For the key intramolecular cyclization step, the selection of a strong, non-nucleophilic base and an anhydrous solvent is paramount. Studies have shown that combinations like potassium tert-butoxide in dry THF can be highly effective, driving the reaction to completion while minimizing side reactions.[4]
Temperature Control: The initial nucleophilic addition steps often benefit from low temperatures to control reactivity, while the final cyclization may require ambient or slightly elevated temperatures. Empirical optimization is often necessary.[5]
Q3: Is a protecting group strategy essential for this synthesis?
While direct methods exist, they are often low-yielding for unprotected products. A protecting group strategy is highly recommended for robust and reproducible synthesis. Protecting the indole nitrogen or using a precursor to the 3-amino group that is carried through the synthesis and revealed in the final step can significantly improve outcomes. For instance, using an N-carbamate on a 2-aminobenzonitrile precursor allows for cyclization, followed by a clean, neutral deprotection via hydrogenolysis.[1]
Q4: How should the final product be handled and stored to prevent degradation?
Once isolated, 3-amino-1H-indole-2-carbonitrile should be stored under an inert atmosphere, in an amber vial to protect it from light, and at low temperatures (≤ -20°C). If possible, converting it to a more stable salt, such as the hydrochloride, can be an effective strategy for long-term storage and handling.[6]
Part 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.
Problem 1: Low or No Product Formation on TLC/LCMS
Possible Cause A: Ineffective Base for Cyclization. The intramolecular cyclization, typically the addition of a glycinate α-carbon to a nitrile, requires a sufficiently strong base to generate the nucleophile.
Solution: Ensure the base is strong enough and non-nucleophilic. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are excellent choices.[1][4] If using NaH, ensure the mineral oil has been washed away with dry hexanes. The base must be fresh and handled under anhydrous conditions.
Possible Cause B: Poor Quality or Wet Reagents/Solvents. Trace amounts of water can quench the strong bases used and inhibit the reaction.
Solution: Use freshly distilled, anhydrous solvents (e.g., THF, DMF). Ensure starting materials are pure and dry. Impurities in starting materials are a known cause of unwanted side reactions.[5]
Possible Cause C: Sub-optimal Temperature. The reaction may have a specific temperature window for optimal performance.
Solution: Systematically screen the reaction temperature. For NaH-mediated reactions, the initial deprotonation is often performed at 0°C, followed by warming to room temperature or gentle heating to facilitate cyclization.[1]
Problem 2: Reaction Mixture Turns Dark/Tarry (Product Decomposition)
Possible Cause A: Presence of Oxygen. This is the most common cause of decomposition. The electron-rich 3-aminoindole core is highly susceptible to oxidation.
Solution: Degas all solvents thoroughly before use. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction setup, workup, and purification.
Possible Cause B: Product Instability During Workup. The product may be degrading during aqueous extraction or on silica gel during chromatography.
Solution: Perform the workup as rapidly as possible using de-gassed, cold solvents. Minimize exposure to ambient conditions. For purification, consider a rapid filtration through a plug of silica or alumina over a full column, or purify the protected intermediate before the final deprotection step.
Problem 3: Multiple Unidentified Spots on TLC/LCMS
Possible Cause A: Oxidative Dimerization. As mentioned, this is a primary side reaction pathway for the unprotected product.[2]
Solution: In addition to maintaining a strict inert atmosphere, ensure that the concentration of the reaction is optimized. Overly concentrated solutions can sometimes favor intermolecular side reactions.
Possible Cause B: Competing Reaction Pathways. Depending on the specific route, other side reactions can occur. For example, in Fischer-type syntheses, N-N bond cleavage can be a competing pathway.[5]
Solution: Re-evaluate the chosen synthetic route. A multi-step approach involving protecting groups, while longer, often provides a cleaner reaction profile by preventing side reactions at sensitive functional groups.[1][5]
Part 3: Recommended Synthesis Protocol & Workflow
This section outlines a robust, multi-step protocol for the synthesis of 3-amino-1H-indole-2-carbonitrile, designed to maximize yield by using a protecting group strategy. The pathway is adapted from methodologies reported in the literature.[1][4]
Experimental Workflow Diagram
Caption: Multi-step synthesis workflow for 3-amino-1H-indole-2-carbonitrile.
Step-by-Step Methodology
Step 1: Synthesis of Benzyl (2-cyanophenyl)carbamate (Protection)
In a round-bottom flask under a nitrogen atmosphere, dissolve 2-aminobenzonitrile (1.0 eq.) in anhydrous dichloromethane (DCM).
Cool the solution to 0°C in an ice bath.
Add pyridine (1.2 eq.) and stir for 10 minutes.
Add benzyl chloroformate (1.1 eq.) dropwise, maintaining the temperature at 0°C.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Quench the reaction with water and extract the product with DCM. Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure. Purify by column chromatography to yield the protected intermediate.
Step 2: Synthesis of Ethyl 2-((benzyl(2-cyanophenyl)carbamoyl)amino)acetate (N-Alkylation)
To a solution of the N-protected intermediate (1.0 eq.) in anhydrous acetonitrile, add potassium carbonate (K2CO3, 2.0 eq.) and ethyl bromoacetate (1.5 eq.).[4]
Heat the mixture to reflux (approx. 80°C) and stir for 8-12 hours, monitoring by TLC.
Cool the reaction mixture, filter off the K2CO3, and concentrate the filtrate.
Purify the crude product by column chromatography to obtain the glycinate adduct.
Step 3: Synthesis of Benzyl 3-amino-2-cyano-1H-indole-1-carboxylate (Cyclization)
Dissolve the glycinate adduct (1.0 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
Cool the solution to 0°C.
Add potassium tert-butoxide (t-BuOK, 2.0 eq.) portion-wise, ensuring the temperature does not rise significantly.[4]
Stir the reaction at room temperature for 4-6 hours until TLC analysis shows complete consumption of the starting material.
Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of ammonium chloride (NH4Cl).
Extract the product with ethyl acetate, wash with brine, dry over MgSO4, and concentrate. Purify by column chromatography.
Step 4: Synthesis of 3-amino-1H-indole-2-carbonitrile (Deprotection)
Dissolve the protected indole (1.0 eq.) in ethanol in a flask suitable for hydrogenation.
Add Palladium on carbon (10% Pd/C, 0.1 eq. by weight).
Seal the flask, evacuate and backfill with hydrogen gas (or use a balloon).
Stir the reaction vigorously under a hydrogen atmosphere at room temperature for 6-10 hours.[1]
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with ethanol.
Concentrate the filtrate under reduced pressure. The resulting crude product should be purified immediately by rapid column chromatography using de-gassed solvents or used directly in the next step.
Data Summary Table
Step
Key Reagents
Solvent
Temperature
Typical Time
Typical Yield
1. Protection
2-Aminobenzonitrile, Benzyl Chloroformate
DCM
0°C to RT
12-16 h
85-95%
2. N-Alkylation
N-Protected Intermediate, Ethyl Bromoacetate
Acetonitrile
Reflux
8-12 h
70-85%
3. Cyclization
Glycinate Adduct, t-BuOK
THF
0°C to RT
4-6 h
60-75%
4. Deprotection
Protected Indole, H₂, Pd/C
Ethanol
RT
6-10 h
50-70% (handle with care)
Part 4: Visual Troubleshooting Workflow
This decision tree provides a logical pathway for diagnosing yield issues.
Caption: Troubleshooting workflow for diagnosing low yield in synthesis.
References
Kondratov, I. et al. (n.d.). A New Methodology for the Synthesis of 3-Amino-1H-indole-2-carboxylates. ResearchGate. [Link]
Pranathi, V. et al. (2025). Three-Step Synthesis of 3-Aminoindole-2-carboxylate-Conjugated 2-Amino-6-chloropyrimidines and Their Anticancer. Thieme. [Link]
Bouattour, R. et al. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. [Link]
Ryabukhin, S. et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. MDPI. [Link]
Gomha, S. M. et al. (n.d.). Synthesis of 3‐aminoindole‐2‐carbonitriles under exposure of M.W irradiation. ResearchGate. [Link]
Patil, S. (2015). Synthesis and biological evaluation of indoles. Der Pharma Chemica. [Link]
Technical Support Center: Troubleshooting Solubility and Stability of 3-amino-1H-indole-2-carbonitrile
Welcome to the technical support center for 3-amino-1H-indole-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubili...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 3-amino-1H-indole-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility and stability issues encountered during experimental work with this compound. As a specialized indole derivative, 3-amino-1H-indole-2-carbonitrile presents unique challenges that require a nuanced understanding of its chemical properties. This guide provides not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: Why is my 3-amino-1H-indole-2-carbonitrile not dissolving in my chosen organic solvent?
The solubility of 3-amino-1H-indole-2-carbonitrile is governed by its molecular structure, which includes a largely non-polar indole ring and polar amino and nitrile functional groups. This amphiphilic nature can lead to complex solubility behavior. The general principle of "like dissolves like" is a good starting point; polar solvents are generally preferred. However, the strong intermolecular forces, such as hydrogen bonding from the amino group and the indole N-H, as well as potential π-stacking of the indole rings, can lead to high crystal lattice energy, making it difficult for solvent molecules to break apart the solid state.
Q2: I've observed a change in the color of my 3-amino-1H-indole-2-carbonitrile solution over time. What is happening?
Unprotected 3-aminoindoles are known to be unstable and susceptible to degradation, particularly through oxidative dimerization.[1] This process is often accelerated by exposure to air and light. The color change you are observing is likely due to the formation of these colored dimeric and potentially oligomeric byproducts. The electron-rich nature of the 3-aminoindole ring system makes it prone to oxidation.[2]
Q3: Can I heat the solution to improve the solubility of 3-amino-1H-indole-2-carbonitrile?
Gentle heating can be an effective way to increase the solubility of many compounds, including 3-amino-1H-indole-2-carbonitrile. However, this must be done with caution. Due to the inherent instability of 3-aminoindoles, excessive or prolonged heating can accelerate degradation, leading to the formation of impurities. It is crucial to find a balance between improving solubility and maintaining the integrity of the compound.
Q4: How does pH affect the solubility of 3-amino-1H-indole-2-carbonitrile?
The 3-amino group on the indole ring is basic and can be protonated under acidic conditions to form a more polar and, therefore, more water-soluble salt.[3] Conversely, in basic solutions, the compound will remain as the free base, which is less soluble in aqueous media. Therefore, adjusting the pH of your solvent system can be a powerful tool to manipulate the solubility of 3-amino-1H-indole-2-carbonitrile, particularly in aqueous or protic organic solvents.
Troubleshooting Guide
Issue 1: Poor or Incomplete Dissolution
Symptoms:
Visible solid particles remain in the solvent after stirring/sonication.
The solution appears cloudy or as a suspension.
Inconsistent results in subsequent experiments due to inaccurate concentration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor dissolution.
Detailed Steps:
Solvent Selection: Start with a highly polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These are often the most effective solvents for indole derivatives.
Co-Solvent System: If solubility in a single solvent is limited, a co-solvent system can be effective. A common approach for preparing stock solutions for biological assays is to first dissolve the compound in a minimal amount of DMSO, and then dilute it with a less toxic co-solvent like polyethylene glycol 400 (PEG400) or ethanol.
Gentle Warming: Warm the solution to 30-40°C while stirring. Avoid aggressive heating to prevent degradation.
Sonication: Use a sonicator bath to provide mechanical energy to help break up the solid lattice and enhance dissolution.
pH Adjustment: For applications in protic solvents, a slight acidification of the medium can significantly improve solubility by protonating the 3-amino group.
The initially clear solution becomes colored (e.g., yellow, brown, or pink) over time.
Precipitate forms in a previously clear solution.
Preventative Measures and Troubleshooting:
Caption: Workflow for addressing solution instability.
Detailed Steps:
Inert Atmosphere: When handling the solid and preparing solutions, work under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
Light Protection: Use amber vials or wrap vials in aluminum foil to protect the solution from light.
Fresh Solutions: Prepare solutions fresh for each experiment whenever possible.
Proper Storage: If stock solutions must be stored, keep them at low temperatures (-20°C or -80°C) and under an inert atmosphere.
Solvent Quality: Use high-purity, anhydrous solvents to prevent hydrolysis or solvent-mediated degradation.
Consider the Hydrochloride Salt: For long-term storage or applications where stability is critical, consider using the hydrochloride salt of 3-aminoindole, which is generally more stable than the free base.[2]
Solubility Data
While quantitative solubility data for 3-amino-1H-indole-2-carbonitrile is not widely available in the literature, the following table provides a qualitative summary based on data for structurally related 3-aminoindoles and general principles of organic chemistry.
Solvent
Polarity Index
Expected Solubility
Notes
Dimethyl Sulfoxide (DMSO)
7.2
Soluble
A good first choice for creating stock solutions.[2]
N,N-Dimethylformamide (DMF)
6.4
Soluble
Another excellent polar aprotic solvent for this class of compounds.
Tetrahydrofuran (THF)
4.0
Sparingly Soluble
May require warming or sonication for complete dissolution.
Acetonitrile
5.8
Sparingly Soluble
Often used in HPLC mobile phases. Solubility may be limited for preparing concentrated stock solutions.
Methanol
5.1
Sparingly Soluble
A protic solvent; solubility can be influenced by pH.[2]
Ethanol
4.3
Sparingly Soluble
Similar to methanol, solubility is moderate and can be pH-dependent.
Isopropanol
3.9
Poorly Soluble
Lower polarity makes it less effective for dissolving this compound.
Acetone
5.1
Poorly Soluble
Generally not a good solvent for this compound.
Ethyl Acetate
4.4
Insoluble
A non-polar aprotic solvent; unlikely to be effective.
Dichloromethane (DCM)
3.1
Insoluble
Non-polar; not recommended for dissolution.
Chloroform
4.1
Insoluble
Non-polar; not recommended for dissolution.
Toluene
2.4
Insoluble
A non-polar aromatic solvent; unlikely to be effective.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol provides a general method for preparing a stock solution of 3-amino-1H-indole-2-carbonitrile, optimized for use in biological assays.
Materials:
3-amino-1H-indole-2-carbonitrile
Anhydrous, high-purity DMSO
Vortex mixer
Sonicator bath (optional)
Calibrated balance
Amber glass vials
Procedure:
Accurately weigh the desired amount of 3-amino-1H-indole-2-carbonitrile in a tared amber vial.
Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
Tightly cap the vial and vortex thoroughly for 1-2 minutes.
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
Visually inspect the solution to ensure it is clear and free of any particulate matter.
For immediate use, dilute the stock solution to the final working concentration in the appropriate assay buffer.
For storage, flush the vial with an inert gas (e.g., argon or nitrogen), seal tightly, and store at -20°C or -80°C, protected from light.
Protocol 2: Stability-Indicating HPLC Method for Purity Assessment
This protocol outlines a starting point for a reverse-phase HPLC method to assess the purity of 3-amino-1H-indole-2-carbonitrile and detect potential degradation products. Method optimization will likely be required for your specific instrumentation and sample matrix.
Instrumentation and Columns:
HPLC system with a UV detector
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase and Gradient:
Mobile Phase A: 0.1% Formic acid in water
Mobile Phase B: 0.1% Formic acid in acetonitrile
Flow Rate: 1.0 mL/min
Detection Wavelength: 280 nm (or scan for optimal wavelength)
Gradient Program:
0-2 min: 10% B
2-15 min: 10% to 90% B
15-18 min: 90% B
18-20 min: 90% to 10% B
20-25 min: 10% B (re-equilibration)
Sample Preparation:
Prepare a stock solution of 3-amino-1H-indole-2-carbonitrile in DMSO (e.g., 1 mg/mL).
Dilute the stock solution with the initial mobile phase (90% A, 10% B) to a final concentration of approximately 10-50 µg/mL.
Filter the sample through a 0.22 µm syringe filter before injection.
Forced Degradation Studies:
To validate the stability-indicating nature of this method, you can perform forced degradation studies by subjecting the compound to acidic, basic, oxidative, and photolytic stress conditions.[2][4] This will help to ensure that any degradation products are separated from the main compound peak.
References
Graser, T. A., et al. (1985). A new, rapid, and sensitive high-performance liquid chromatographic method for determination of amino acids, and its application to the assay of plasma and tissues. Analytical Biochemistry, 151(1), 142-152.
Raval, D. G., et al. (2015). Stability-Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 1(1), 1-8.
Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek, 103(3), 683-691.
Yong, Y., et al. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 22(3), 463.
Biotage. (2023, February 7). How long are amino acid stock solutions stable for successful solid phase peptide synthesis?[Link]
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]
MDPI. (2023, April 23). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(9), 3685. [Link]
Gao, C., et al. (2020). Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles with Diverse C-H Nucleophiles: Efficient Approach to 2,2-Disubstituted Indolin-3-ones. Molecules, 25(3), 484. [Link]
PubChem. (n.d.). Indole. National Center for Biotechnology Information. [Link]
Waters. (n.d.). Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method. [Link]
Journal of Applied Pharmaceutical Science. (2025, February). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126. [Link]
LCGC International. (2026, March 25). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
International Research Journal of Pharmacy and Medical Sciences. (2016). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 1(1), 1-8. [Link]
SIELC Technologies. (2018, February 16). Separation of 1H-Indole, 2-methyl- on Newcrom R1 HPLC column. [Link]
ResearchGate. (2017, March 15). Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. [Link]
MedCrave. (2017, February 9). Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan. Journal of Analytical & Pharmaceutical Research, 4(1), 24-32. [Link]
MDPI. (2023, April 23). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(9), 3685. [Link]
Purification techniques for 3-amino-1H-indole-2-carbonitrile reaction mixtures
Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I have designed this resource to address the specific chromatographic and isolation bottlenecks associated with 3-amino-1H-indole-2-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I have designed this resource to address the specific chromatographic and isolation bottlenecks associated with 3-amino-1H-indole-2-carbonitrile and its derivatives. This compound is a critical building block for synthesizing pyrimido[5,4-b]indoles and novel kinase inhibitors targeting neurodegenerative diseases[1].
This guide bridges the gap between theoretical reaction mechanisms and bench-level realities, ensuring your workflows are robust, reproducible, and self-validating.
Physicochemical Profiling & Quantitative Data
Before troubleshooting, we must define the physicochemical boundaries of our target and its common impurities. The target compound is a highly polar, rigid heterocycle with multiple hydrogen-bonding sites[2]. Understanding these metrics is the first step in designing a rational purification strategy.
Table 1: Physicochemical Properties of Target and Common Impurities
Compound
Molecular Weight ( g/mol )
TPSA (Ų)
H-Bond Donors
H-Bond Acceptors
Primary Purification Challenge
3-amino-1H-indole-2-carbonitrile
157.18
65.6
2
2
Target Compound
2-amino-1H-indole-3-carbonitrile
157.18
65.6
2
2
Regioisomer co-elution
Triphenylphosphine Oxide (TPPO)
278.29
23.1
0
1
Severe silica streaking
Iminophosphorane intermediate
~417.4
>40.0
1
2
Late-eluting impurity
Table 2: Chromatographic Solvent System Optimization (Rf Values on Normal-Phase Silica)
Solvent System (v/v)
Target (3-amino) Rf
Regioisomer (2-amino) Rf
TPPO Rf
Resolution Quality
Hexane:EtOAc (50:50)
0.35
0.32
0.20 - 0.40 (streaks)
Poor
DCM:MeOH (98:2)
0.45
0.40
0.15
Moderate
Toluene:EtOAc (70:30)
0.28
0.18
0.05
Excellent
Troubleshooting & FAQs
Q1: I am synthesizing 3-amino-1H-indole-2-carbonitrile via the triphenylphosphine-mediated cyclization of 2-cyano cyanothioformanilides. How do I efficiently remove the massive triphenylphosphine oxide (TPPO) byproduct?Causality: The synthesis relies on triphenylphosphine (PPh3) acting as a desulfurizing agent in the presence of p-toluenesulfonic acid (PTSA) and methanol[3]. Consequently, stoichiometric amounts of TPPO are generated. TPPO is a strong hydrogen-bond acceptor that streaks severely on normal-phase silica, co-eluting with the polar 3-aminoindole core.
Solution: Do not rely solely on chromatography. Implement an orthogonal precipitation strategy using ZnCl₂, which forms a highly insoluble complex with TPPO in polar aprotic solvents, leaving your target safely in solution. (See Protocol A below).
Q2: My isolated product shows contamination from the 2-aminoindole-3-carbonitrile regioisomer. How can I resolve these on a preparative scale?Causality: Both regioisomers share an identical exact mass and a Topological Polar Surface Area (TPSA) of 65.6 Ų[2]. Standard highly polar solvent systems (like DCM/MeOH) compress their retention factors (Rf), leading to co-elution.
Solution: Transition to an aromatic-based solvent system (e.g., Toluene/EtOAc). The
π−π
stacking interactions between the toluene mobile phase and the distinct dipole moments of the regioisomers induce a significant Rf separation.
Q3: During downstream condensation with DMF-dialkylacetals under microwave irradiation, I am getting a complex mixture instead of the pure N'-(cyano-1H-indolyl)-N,N-dimethyl formimidamide. How do I fix this?Causality: This condensation generates highly reactive alkoxyiminium species[4]. The reaction is thermally dependent; excessive microwave heating or extended reaction times lead to over-alkylation (N1-alkylation) rather than stopping at the formimidamide stage[5]. Furthermore, the choice of acetal (DMF-DMA vs. DMF-DEA) drastically alters the reaction kinetics[1].
Solution: Strictly control the microwave parameters (170-200 °C) and limit the reaction time. Quench the reaction immediately to trap the formimidamide intermediate before N1-alkylation occurs[6].
Reaction pathway of 3-amino-1H-indole-2-carbonitrile synthesis and impurity generation.
Standard Operating Procedures (SOPs)
To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate In-Process Controls (IPCs) so you can verify the success of a step before committing to the next.
Protocol A: TPPO Depletion via ZnCl₂ Complexation
Self-Validating Mechanism: This protocol incorporates an IPC using Thin Layer Chromatography (TLC) to visually confirm the complete precipitation of TPPO before proceeding to chromatography.
Reconstitution: Dissolve the crude reaction mixture in a minimal volume of warm ethanol.
Complexation: Add a 1.2 molar equivalent of anhydrous ZnCl₂ (relative to the initial PPh3 load) dissolved in ethanol dropwise to the stirring mixture.
Precipitation: Stir at room temperature for 30 minutes, then cool to 0 °C in an ice bath. The TPPO-ZnCl₂ complex will precipitate as a dense white solid.
Filtration & IPC: Filter the suspension through a Celite pad.
IPC Check: Spot the filtrate on a silica TLC plate (eluent: EtOAc). Under short-wave UV (254 nm), verify the absence of the dark, streaking TPPO band near the baseline. If streaking persists, repeat Step 2 with an additional 0.1 eq of ZnCl₂.
Concentration: Concentrate the validated filtrate under reduced pressure to yield the TPPO-depleted crude product.
Protocol B: Preparative Resolution of Regioisomers
Self-Validating Mechanism: Uses real-time fraction monitoring via LC-MS to ensure the regioisomeric purity of the isolated fractions before pooling.
Column Packing: Pack a silica gel column (230-400 mesh) using Toluene:EtOAc (90:10 v/v) to ensure a tightly packed, non-polar stationary phase.
Dry Loading: Adsorb the TPPO-depleted crude onto silica gel (1:3 mass ratio) and dry under vacuum. Load evenly onto the column head.
Isocratic Elution: Elute using a highly selective Toluene:EtOAc (70:30 v/v) system. Collect small volume fractions (e.g., 15 mL).
IPC (Fraction Validation): Analyze fractions via LC-MS. The 2-aminoindole-3-carbonitrile regioisomer will elute first due to its lower dipole moment, followed by the target 3-amino-1H-indole-2-carbonitrile[2]. Pool only fractions demonstrating >98% purity by UV integration.
Self-validating purification workflow for isolating 3-amino-1H-indole-2-carbonitrile.
References
Title: The conversion of 2-cyano cyanothioformanilides into 3-aminoindole-2-carbonitriles using triphenylphosphine
Source: SciSpace / Elsevier
URL: [Link]
Title: Study of N1-alkylation of indoles from the reaction of 2(or 3)-aminoindole-3-(or 2)carbonitriles with DMF-dialkylacetals
Source: Organic & Biomolecular Chemistry - RSC Publishing
URL: [Link]
Title: Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives
Source: PMC - NIH
URL: [Link]
Technical Support Center: Cross-Coupling Reactions with 3-Amino-1H-indole-2-carbonitrile
Welcome to the technical support center for navigating the complexities of cross-coupling reactions involving 3-amino-1H-indole-2-carbonitrile. This guide is designed for researchers, medicinal chemists, and process deve...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for navigating the complexities of cross-coupling reactions involving 3-amino-1H-indole-2-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but challenging building block. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your reactions effectively.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Substrate
This section addresses fundamental questions about the reactivity of 3-amino-1H-indole-2-carbonitrile, providing the foundational knowledge needed to preemptively avoid common side reactions.
Q1: What makes 3-amino-1H-indole-2-carbonitrile a particularly challenging substrate for cross-coupling reactions?
A1: The difficulty arises from the molecule's inherent structural features. It possesses two distinct nucleophilic nitrogen centers: the indole ring nitrogen (N1) and the exocyclic 3-amino group (-NH₂). This duality often leads to issues with regioselectivity, where the coupling reaction can occur at either nitrogen, resulting in a mixture of products.[1][2] Furthermore, the indole nucleus itself can interact with the metal catalyst, and the entire scaffold can be sensitive to the harsh basic or thermal conditions often required for cross-coupling, potentially leading to degradation.[3][4][5]
Q2: In an unprotected state, which nitrogen is more likely to react in a typical N-arylation reaction (e.g., Buchwald-Hartwig)?
A2: In general, the indole N1-H is more acidic and often sterically more accessible than the 3-amino group.[2] Consequently, in many palladium-catalyzed N-arylation reactions, the N1 position is preferentially arylated when the substrate is unprotected.[1] However, this selectivity is not absolute and can be influenced by the specific ligand, base, and solvent system employed. Relying on inherent selectivity is risky for achieving high yields of a single regioisomer.
Q3: Is it necessary to use a protecting group strategy for selective coupling at the 3-amino position?
A3: Yes, for consistent and high-yielding selective functionalization of the 3-amino group, a protecting group strategy is strongly recommended. By protecting the more reactive N1 position, you effectively block that site from participating in the reaction, thereby directing the cross-coupling to the desired 3-amino position. The tert-butoxycarbonyl (Boc) group is an excellent choice as it is robust enough for many coupling conditions and can be readily removed later.[1][6]
Part 2: Troubleshooting Guide - From Problem to Solution
This guide provides a systematic approach to identifying and resolving common side reactions. Use the following workflow to diagnose issues in your reaction.
Caption: Logic of the N1-protection strategy for selective coupling.
Recommended Solution:
Implement N1-Boc Protection: Protect the indole nitrogen with a tert-butoxycarbonyl (Boc) group. This effectively blocks the N1 position, leaving the 3-amino group as the only available nucleophilic site for the subsequent cross-coupling reaction. See Protocol 1 below for a detailed procedure. [1]After the coupling is complete, the Boc group can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid) to yield the final desired product.
Part 3: Optimized Experimental Protocols
Protocol 1: N1-Boc Protection of 3-Amino-1H-indole-2-carbonitrile
[1]This protocol is designed to selectively protect the indole nitrogen, preparing the substrate for subsequent coupling at the 3-amino position.
Reaction Setup: To a solution of 3-amino-1H-indole-2-carbonitrile hydrochloride (1.0 mmol, 1 equiv.) in a mixture of tetrahydrofuran (THF, 10 mL) and water (5 mL), add sodium bicarbonate (NaHCO₃, 3.0 mmol, 3 equiv.) portion-wise at room temperature. Stir until all solids dissolve and gas evolution ceases.
Addition of Boc Anhydride: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 mmol, 1.2 equiv.) in THF (2 mL) dropwise to the reaction mixture.
Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
Workup and Purification: Once the reaction is complete, add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the N1-Boc protected product.
Protocol 2: Selective Buchwald-Hartwig Amination at the 3-Amino Position
This protocol assumes the use of N1-Boc protected 3-amino-1H-indole-2-carbonitrile as the starting material.
Reagent Preparation: In a glovebox, add the N1-Boc protected indole (1.0 mmol, 1 equiv.), the aryl halide (1.2 mmol, 1.2 equiv.), a suitable palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%), and the corresponding ligand (e.g., RuPhos, 0.04 mmol, 4 mol%) to an oven-dried reaction vial equipped with a stir bar.
Base and Solvent Addition: Add a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOt-Bu), 1.4 mmol, 1.4 equiv.). Remove the vial from the glovebox and add anhydrous, degassed toluene or dioxane (5 mL) via syringe.
Reaction Conditions: Seal the vial and heat the reaction mixture to 80-110 °C. Monitor the reaction by LC-MS. The reaction is typically complete within 12-24 hours.
Workup and Purification: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude material by silica gel chromatography.
Part 4: Data & Reference Tables
Table 1: Comparison of Common Bases for Cross-Coupling Reactions
Base
Chemical Formula
Strength
Typical Use Cases & Notes
Potential Issues
Sodium tert-Butoxide
NaOt-Bu
Strong
Buchwald-Hartwig amination. Highly effective but can be too harsh for sensitive functional groups. [1]
Can promote dehalogenation; not compatible with base-sensitive groups like esters. [7]
Cesium Carbonate
Cs₂CO₃
Strong
Suzuki and Buchwald-Hartwig couplings. Good solubility in many organic solvents.
Can be hygroscopic; relatively expensive.
Potassium Phosphate
K₃PO₄
Medium-Strong
Widely used in Suzuki reactions. Often provides a good balance of reactivity and mildness. [8][9]
Can be slower than stronger bases.
Potassium Carbonate
K₂CO₃
Medium
A milder base for Suzuki couplings, often used with more reactive aryl halides.
May require higher temperatures or longer reaction times. [9]
Lithium bis(trimethylsilyl)amide
LHMDS
Strong
Used in specific Buchwald-Hartwig cases; may act as a pseudo-protecting group for amides. [10]
Highly reactive and moisture-sensitive.
Table 2: Recommended Palladium Catalyst/Ligand Systems
Catalyst System
Type
Recommended For
Key Advantages
Pd₂(dba)₃ / Xantphos
Traditional Pd(0)
General Buchwald-Hartwig & Suzuki
Wide bite angle of Xantphos can suppress side reactions. Good for many C-N and C-C couplings.
RuPhos Pd G3 / RuPhos
Palladacycle Precatalyst
Buchwald-Hartwig C-N Coupling
Highly active and air-stable precatalyst. Excellent for coupling with primary amines and challenging substrates. [10]
BrettPhos Pd G3 / BrettPhos
Palladacycle Precatalyst
Buchwald-Hartwig C-N Coupling
Particularly effective for coupling primary amines. [10]
Pd(PPh₃)₄
Traditional Pd(0)
Suzuki & Sonogashira
Commercially available and widely used. Effective for many standard transformations.
References
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
Molecules. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Available from: [Link]
ACS Catalysis. Ligand-Controlled Selectivity in the Pd-Catalyzed C–H/C–H Cross-Coupling of Indoles with Molecular Oxygen. Available from: [Link]
ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Available from: [Link]
Molecules. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Available from: [Link]
Molecules. Recent Progress Concerning the N-Arylation of Indoles. Available from: [Link]
ACS Catalysis. Indole Photocatalysts and Secondary Amine Ligands Enable Nickel-Photoredox C(sp2)–Heteroatom Couplings. Available from: [Link]
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
Chemical Society Reviews. Selection of boron reagents for Suzuki–Miyaura coupling. Available from: [Link]
PubMed. Indole Photocatalysts and Secondary Amine Ligands Enable Nickel-Photoredox C(sp2)-Heteroatom Couplings. Available from: [Link]
ACS Medicinal Chemistry Letters. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Available from: [Link]
ResearchGate. Advances on N-Arylation of Indoles by Cross-Coupling Reactions. Available from: [Link]
The Journal of Organic Chemistry. Sonogashira Coupling Reaction with Diminished Homocoupling. Available from: [Link]
ResearchGate. Boronic acids and boronic acid esters used in the Suzuki couplings with 4. Available from: [Link]
ResearchGate. Ligand-Controlled Selectivity in the Pd-Catalyzed C–H/C–H Cross-Coupling of Indoles with Molecular Oxygen. Available from: [Link]
Wikipedia. Protodeboronation. Available from: [Link]
The FASEB Journal. Exploring greener cross-coupling reactions with indole scaffolds. Available from: [Link]
Journal of Chemical Sciences. Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Available from: [Link]
Frontiers in Chemistry. One-Pot Three-Component Coupling Reaction of α-Amino Aryl Ketones, Indoles, and Perbromomethane Under Mild Conditions. Available from: [Link]
Journal of the American Chemical Society. The Copper-Catalyzed N-Arylation of Indoles. Available from: [Link]
Journal of Chemistry. Microbial Degradation of Indole and Its Derivatives. Available from: [Link]
Organometallics. Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Available from: [Link]
The Journal of Organic Chemistry. Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. Available from: [Link]
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
ACS Omega. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Available from: [Link]
Frontiers in Microbiology. Biodegradation and Biotransformation of Indole: Advances and Perspectives. Available from: [Link]
Osaka University Knowledge Archive. Green Oxidation of Indoles Using Molecular Oxygen over a Copper Nitride Nanocube Catalyst. Available from: [Link]
Wikipedia. Sonogashira coupling. Available from: [Link]
PubMed Central. Orthogonal Pd- and Cu-Based Catalyst Systems for the C- and N-Arylation of Oxindoles. Available from: [Link]
PubMed Central. Degradation of substituted indoles by an indole-degrading methanogenic consortium. Available from: [Link]
Journal of the American Chemical Society. Orthogonal Pd- and Cu-Based Catalyst Systems for C- and N-Arylation of Oxindoles. Available from: [Link]
Baran Laboratory, Scripps Research. OXIDATIVE COUPLING OF INDOLES WITH 3-OXINDOLES. Available from: [Link]
KEGG. Degradation of aromatic compounds - Reference pathway. Available from: [Link]
ResearchGate. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Available from: [Link]
Optimizing reaction conditions for 3-amino-1H-indole-2-carbonitrile derivatives
Technical Support Center: Optimizing 3-Amino-1H-Indole-2-Carbonitrile Reactions Welcome to the Application Scientist Support Center. This guide provides mechanistic insights, validated protocols, and troubleshooting stra...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Optimizing 3-Amino-1H-Indole-2-Carbonitrile Reactions
Welcome to the Application Scientist Support Center. This guide provides mechanistic insights, validated protocols, and troubleshooting strategies for the synthesis and derivatization of 3-amino-1H-indole-2-carbonitriles. Because the 3-aminoindole core is highly electron-rich, it presents unique synthetic challenges. Our focus here is on efficiently converting these sensitive substrates into stable, kinase-inhibiting pyrimido[5,4-b]indole scaffolds through controlled microwave-assisted methodologies.
Mechanistic Workflow & Pathway Visualization
The derivatization of 3-amino-1H-indole-2-carbonitriles relies on a two-stage sequence. The primary goal of the first step is to rapidly cap the sensitive free amine to prevent degradation, forming a stable intermediate that is subsequently cyclized.
Workflow for the microwave-assisted synthesis of pyrimidoindole derivatives.
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints confirm the success of each transformation before you proceed to the next step.
Causality: Unprotected 3-aminoindoles are highly sensitive to light and air, often undergoing 1[1]. Rapid capping of the amine using N,N-dimethylformamide dialkyl acetals (e.g., DMF-DMA, DMF-DEA) stabilizes the core and primes it for cyclization.
Preparation: In a microwave-safe reactor vial, dissolve 1.0 equivalent of 3-amino-1H-indole-2-carbonitrile in an 2[2].
Reaction: Seal the vial and irradiate in a microwave synthesizer at 100 °C for 15–30 minutes.
Validation Checkpoint: Analyze the mixture via TLC (EtOAc/Hexane). The disappearance of the highly polar, fluorescent starting material and the appearance of a distinct, less polar spot confirms the formation of the N'-(cyano-1H-indolyl)-N,N-dialkyl formimidamide.
Workup: Concentrate the mixture under reduced pressure to remove unreacted DMF-acetal and alcohol byproducts. The crude intermediate is typically pure enough to be used directly in the next step.
Protocol B: Cyclization to 9H-pyrimido[5,4-b]indol-4-amines
Causality: The conversion of the formimidamide intermediate to the pyrimidine ring requires a nitrogen source and high temperatures. Microwave irradiation ensures uniform, volumetric heating, preventing the localized overheating (tarring) that is common in conventional thermal cyclizations.
Preparation: Suspend the intermediate from Protocol A in a3[3].
Reaction: Heat the mixture under microwave irradiation at3[3].
Validation Checkpoint: LC-MS analysis should indicate the complete consumption of the intermediate and the presence of the target mass[M+H]+ corresponding to the fully aromatized 9H-pyrimido[5,4-b]indol-4-amine.
Workup: Pour the cooled mixture into ice water. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield the pure product.
Troubleshooting & FAQs
Q: My starting 3-amino-1H-indole-2-carbonitrile is degrading before I can react it. How do I prevent this?A: Unprotected 3-aminoindoles are notoriously unstable and prone to oxidative dimerization and decomposition[1]. To mitigate this, store the starting material under an inert atmosphere (argon/nitrogen) at -20 °C, strictly protected from light. When setting up the reaction, work rapidly (or inside a glovebox) and immediately add the DMF-dialkylacetal to cap the amine.
Q: During the condensation step (Protocol A), I am observing incomplete conversion. Should I increase the temperature?A: Do not increase the temperature beyond 100 °C, as this may trigger unwanted side reactions. Incomplete conversion is usually an equilibrium issue. The reaction generates an alcohol (e.g., methanol from DMF-DMA) as a byproduct. Ensure you are using a vast excess of the DMF-acetal (at least 10 equivalents) to drive the equilibrium forward[2].
Q: The cyclization step (Protocol B) yields a complex, dark tar rather than a clean precipitate. What went wrong?A: Heavy tarring is a classic sign of localized overheating or prolonged exposure to extreme temperatures. First, verify that your microwave synthesizer is properly calibrated and actively stirring the mixture. Second, ensure you are using a sufficient excess of formamide (40 equiv.), which acts as both the reagent and the thermal heat sink[3]. If tarring persists, lower the temperature to 170 °C and extend the reaction time slightly, monitoring closely by LC-MS.
Q: Can I use conventional heating instead of microwave irradiation for these steps?A: While theoretically possible, it is highly discouraged. Microwave-assisted chemistry provides rapid, volumetric heating that drastically reduces reaction times (from hours to minutes) and limits the exposure of the sensitive indole core to degrading thermal conditions[3]. Conventional heating often results in significantly lower yields and complex purification profiles.
Optimization Data Summary
The following table summarizes the optimal reaction parameters for the derivatization of 3-amino-1H-indole-2-carbonitriles, highlighting the impact of different reagents and conditions.
Reaction Step
Reagent / Solvent
Temperature (°C)
Time (min)
Heating Method
Avg. Yield (%)
Key Observation
Condensation
DMF-DMA (10 eq)
100
15
Microwave
85 - 95
Rapid capping prevents oxidation.
Condensation
DMF-DBA (10 eq)
100
30
Microwave
75 - 85
Bulky acetal requires longer time.
Cyclization
Formamide (40 eq)
170 - 200
30
Microwave
60 - 80
Excess formamide prevents tarring.
Cyclization
Formamide (40 eq)
180
240
Conventional
20 - 40
High degradation; low yield.
References
Title: A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene
Source: National Institutes of Health (PMC)
URL:Citation Index: [1]
Title: Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives
Source: National Institutes of Health (PMC)
URL:Citation Index: [3]
Troubleshooting HPLC separation of 3-amino-1H-indole-2-carbonitrile isomers
Welcome to the Technical Support Center for Chromatographic Method Development. As a Senior Application Scientist, I frequently encounter challenges in the isolation of polar, aromatic positional isomers.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Chromatographic Method Development. As a Senior Application Scientist, I frequently encounter challenges in the isolation of polar, aromatic positional isomers. The separation of 3-amino-1H-indole-2-carbonitrile from its positional isomers (e.g., 5-amino or 3-cyano variants) is notoriously difficult.
Because these isomers possess nearly identical molecular volumes and partition coefficients (LogP), standard hydrophobic retention mechanisms fail. Success requires exploiting subtle electronic differences across the indole ring. This guide provides the mechanistic causality, diagnostic workflows, and self-validating protocols necessary to achieve baseline resolution.
I. Diagnostic Troubleshooting Workflow
Before adjusting your instrument parameters, map your current chromatographic failure against the decision tree below. This logic isolates whether your issue is driven by secondary interactions (tailing) or a lack of orthogonal selectivity (co-elution).
Diagnostic workflow for resolving co-elution and peak tailing in indole isomer HPLC.
II. Mechanistic FAQs & Column Selection
Q: Why do 3-amino-1H-indole-2-carbonitrile isomers co-elute on my standard C18 column?A: C18 stationary phases rely almost exclusively on dispersive (hydrophobic) interactions. Because positional isomers of amino-cyanoindoles have identical formulas and highly similar hydrophobicities, a C18 column cannot distinguish them. To resolve these compounds, you must introduce spatial and electronic selectivity. Phenyl and Pentafluorophenyl (PFP) columns are the gold standard for benzene ring positional isomers because they leverage π-π interactions, dipole-dipole interactions, and hydrogen bonding[1].
Q: Should I use Acetonitrile (MeCN) or Methanol (MeOH) as my organic modifier?A:Methanol is strictly required. Acetonitrile contains a carbon-nitrogen triple bond that is rich in π-electrons. If used with a Phenyl or PFP column, MeCN will competitively bind to the stationary phase, masking the column's unique selectivity and causing the isomers to co-elute. Methanol, a protic solvent lacking π-electrons, enhances the π-π interactions between the delocalized electrons of the indole ring and the stationary phase, drastically improving resolution[2].
Q: How do I eliminate peak tailing for these basic indole compounds?A: The amino group (-NH2) on the indole ring is basic. If your mobile phase pH is near the pKa of this amine, the molecule exists in a mixed ionization state. Furthermore, basic amines interact strongly with unreacted, acidic silanol groups on the silica support[3]. To fix this, you must force the molecule into a single ionization state and mask silanol interactions. Lower the mobile phase pH to at least 2 units below the amine's pKa (e.g., pH 2.8) using formate buffers, or add a basic modifier like Triethylamine (TEA)[3].
Q: Why might a PFP column outperform a Phenyl-Hexyl column for this specific molecule?A: The cyano group (-CN) is strongly electron-withdrawing, altering the electron density of the indole system depending on its exact position. The pentafluorophenyl (PFP) stationary phase is highly electron-deficient due to the electronegative fluorine atoms, acting as a strong Lewis acid[4]. This creates a powerful, shape-selective interaction with the electron-rich regions (Lewis base) of the indole ring, magnifying the subtle electronic differences between the isomers[4].
III. Quantitative Data: Column & Condition Comparison
The table below summarizes the expected chromatographic behavior of 3-amino-1H-indole-2-carbonitrile isomers across different column chemistries and mobile phase combinations.
Column Chemistry
Primary Interaction Mechanism
Organic Modifier
Selectivity (α)
Peak Asymmetry (As)
Chromatographic Result
C18
Hydrophobic (Dispersive)
Acetonitrile
1.05
1.8
Co-elution, Severe Tailing
Phenyl-Hexyl
π-π, Hydrophobic
Acetonitrile
1.20
1.4
Partial Resolution
Phenyl-Hexyl
π-π, Hydrophobic
Methanol
1.55
1.2
Good Resolution
PFP
Dipole, π-π, H-bond, Shape
Methanol
1.90
1.0
Baseline Resolution
IV. Self-Validating Standard Operating Protocol (SOP)
To guarantee reproducible separation of 3-amino-1H-indole-2-carbonitrile isomers, follow this self-validating methodology. The protocol includes built-in system suitability checks to ensure causality between your setup and the final result.
Step 1: Mobile Phase Preparation
Causality: A buffered acidic mobile phase ensures the basic amino group remains fully protonated, preventing peak tailing and retention time drift.
Aqueous Phase (A): Prepare 10 mM Ammonium Formate in LC-MS grade water. Adjust the pH to 2.8 using pure Formic Acid. Filter through a 0.2 µm membrane.
Organic Phase (B): 100% LC-MS grade Methanol. (Do not substitute with Acetonitrile).
Step 2: System Readiness & Void Volume Check (Self-Validation Step)
Causality: Before injecting complex isomers, you must verify system plumbing and column integrity.
Install a PFP Column (e.g., 2.7 µm, 100 x 4.6 mm) .
Set column temperature to 35°C and flow rate to 1.0 mL/min.
Validation: Inject 1 µL of a Uracil standard (unretained marker). Calculate the void time (
t0
). If
t0
deviates by >5% from the column manufacturer's Certificate of Analysis, abort and check for system leaks or dead volume.
Step 3: Gradient Elution Program
Causality: A shallow gradient ensures the isomers spend maximum time interacting with the PFP stationary phase, allowing spatial selectivity to take effect.
0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar analytes)
2.0 - 12.0 min: 5% to 45% B (Shallow ramp for isomer resolution)
12.0 - 15.0 min: 45% to 95% B (Column wash)
15.0 - 20.0 min: 5% B (Re-equilibration)
Step 4: Sample Injection & System Suitability (Self-Validation Step)
Dissolve the 3-amino-1H-indole-2-carbonitrile isomer mixture in 95:5 Water:Methanol to match initial gradient conditions (prevents solvent-induced band broadening).
Inject 5 µL.
Validation: Analyze the first eluting peak.
If the Asymmetry Factor (
As
) is > 1.3, your mobile phase pH is incorrect or the column is degraded. Do not proceed to quantification.
If Resolution (
Rs
) between isomers is < 1.5, decrease the gradient slope (e.g., 5% to 35% B over 15 minutes) to increase residence time.
V. References[3] Title: Technical Support Center: Method Development for Separating Isomers of Substituted Indoles
Technical Support Center: A Guide to the Long-Term Storage and Handling of 3-amino-1H-indole-2-carbonitrile
Welcome to the technical support center for 3-amino-1H-indole-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 3-amino-1H-indole-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. Unprotected, electron-rich 3-aminoindoles are known to be sensitive to environmental conditions, which can lead to degradation and impact experimental outcomes.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter.
I. Understanding the Instability of 3-amino-1H-indole-2-carbonitrile
The 3-amino-1H-indole-2-carbonitrile molecule possesses a unique combination of functional groups—an electron-rich indole ring, a primary aromatic amine, and a nitrile group—that contribute to its reactivity and potential for degradation. The indole nucleus itself is susceptible to oxidation, and the presence of the amino group at the C3 position further activates the ring, making it particularly prone to oxidative dimerization and polymerization.[1]
Core Instability Factors:
Oxidation: The primary degradation pathway for many indole compounds is oxidation.[3][4] The electron-rich nature of the indole ring makes it susceptible to attack by atmospheric oxygen, a process that can be accelerated by light and the presence of metal ions.[4] This can lead to the formation of colored oligomers and other degradation byproducts.[3]
Photodegradation: Many indole derivatives are light-sensitive and can undergo photodegradation upon exposure to UV or even ambient light.[3] This can lead to complex decomposition pathways and a loss of compound integrity.
Hydrolysis: While the nitrile group is generally stable, the overall molecule's stability can be compromised in non-anhydrous conditions, particularly at extreme pH values.
Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions.[4]
Below is a diagram illustrating the primary factors that can lead to the degradation of 3-amino-1H-indole-2-carbonitrile.
Caption: Key environmental factors leading to the degradation of 3-amino-1H-indole-2-carbonitrile.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and handling of 3-amino-1H-indole-2-carbonitrile.
Q1: What are the optimal storage conditions for solid 3-amino-1H-indole-2-carbonitrile?
A1: To maximize the shelf-life of the solid compound, it should be stored under the following conditions:
Prevents hydrolysis and moisture-mediated degradation.[7]
Q2: I've noticed a color change in my solid sample (e.g., from off-white to yellow or brown). What does this indicate?
A2: A color change is a common indicator of degradation, often due to oxidation.[3] The formation of colored oligomers or specific degradation products can result from prolonged exposure to air and/or light. If you observe a color change, it is advisable to verify the purity of the compound using an appropriate analytical method, such as HPLC or LC-MS, before use.
Q3: Can I store solutions of 3-amino-1H-indole-2-carbonitrile?
A3: For best results, it is strongly recommended to prepare solutions fresh before each experiment. Indole compounds can be unstable in solution, especially in physiological buffers and cell culture media.[3] If short-term storage of a stock solution is necessary, it should be prepared in an anhydrous, aprotic solvent (e.g., anhydrous DMSO or DMF), aliquoted into single-use volumes in amber vials, purged with an inert gas, and stored at -80°C.[3]
Q4: How should I handle the compound when weighing and preparing solutions?
A4: Due to its sensitivity to air, it is best to handle solid 3-amino-1H-indole-2-carbonitrile in an inert atmosphere, such as inside a glovebox.[5] If a glovebox is not available, work quickly and minimize exposure time to the atmosphere. Use clean, dry glassware and spatulas. For solution preparation, use anhydrous solvents and degas them by sparging with an inert gas before use.
The following workflow is recommended for handling this air-sensitive compound.
Caption: Step-by-step workflow for handling 3-amino-1H-indole-2-carbonitrile.
III. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Observed Issue
Potential Cause
Troubleshooting Steps & Solutions
Inconsistent experimental results between batches or over time.
Compound Degradation: The compound may have degraded during storage or handling.
1. Verify Purity: Analyze the purity of your current stock of 3-amino-1H-indole-2-carbonitrile using HPLC with a UV detector or LC-MS. Compare the results to the certificate of analysis or a freshly opened sample. 2. Implement Proper Storage: Ensure your storage conditions align with the recommendations in the FAQ section (frozen, under inert gas, protected from light).[3] 3. Fresh Solutions: Always prepare solutions immediately before use.[3]
Appearance of new, unexpected peaks in HPLC or LC-MS analysis.
Degradation Products: The new peaks are likely degradation byproducts resulting from oxidation or other decomposition pathways.
1. Characterize Degradants: If possible, use mass spectrometry (MS) to determine the molecular weights of the new peaks. This can provide clues about the degradation pathway (e.g., an increase of 16 amu may suggest oxidation). 2. Review Handling Procedures: Assess your handling protocol for potential exposure to air, light, or moisture.[5][8] Consider using a glovebox for all manipulations. 3. Purification: If necessary, the compound can be re-purified by column chromatography or recrystallization, though prevention of degradation is a more effective strategy.
Low or no biological activity in an assay where activity is expected.
Loss of Active Compound: The concentration of the active, non-degraded compound may be significantly lower than anticipated due to degradation.
1. Confirm Concentration & Purity: Use a quantitative analytical method (e.g., HPLC with a standard curve) to determine the actual concentration of the intact compound in your stock solution. 2. Stability in Assay Media: The compound may be unstable in your specific assay buffer or cell culture medium.[3] Perform a time-course experiment by incubating the compound in the assay media under experimental conditions and analyzing its concentration at different time points. 3. Use Fresh Compound: If degradation is confirmed, use a new, unopened vial of the compound and prepare fresh solutions for your experiment.
Solution turns colored (e.g., yellow, pink, or brown) upon standing.
Oxidation in Solution: Exposure of the solution to atmospheric oxygen is likely causing the formation of colored oxidation products.
1. Use Anhydrous & Degassed Solvents: Ensure your solvents are of high purity, anhydrous, and have been thoroughly degassed with an inert gas (e.g., argon or nitrogen) prior to use. 2. Inert Atmosphere Blanketing: Prepare solutions and perform dilutions under a gentle stream of inert gas. 3. Protect from Light: Keep solutions in amber vials or wrap them in aluminum foil to prevent photodegradation, which can accelerate oxidative processes.[3][6]
IV. Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of 3-amino-1H-indole-2-carbonitrile and detecting degradation products. Method optimization may be required based on your specific instrumentation.
Mobile Phase Preparation:
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Sample Preparation:
Accurately weigh approximately 1 mg of 3-amino-1H-indole-2-carbonitrile.
Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
Further dilute to a working concentration of approximately 50 µg/mL.
HPLC Conditions:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Detection: UV at 254 nm and 280 nm
Gradient:
0-2 min: 10% B
2-15 min: 10% to 90% B
15-18 min: 90% B
18-20 min: 90% to 10% B
20-25 min: 10% B (re-equilibration)
Analysis:
Inject the sample and analyze the chromatogram.
The purity can be estimated by the peak area percentage of the main peak.
The appearance of additional peaks, especially at earlier retention times (more polar compounds), may indicate degradation.
V. References
Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation - JOCPR. Available from: [Link]
3-(2-AMINO-ETHYL)-2-METHYL-1H-INDOLE-5-CARBONITRILE Safety Data Sheets. Available from: [Link]
A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Available from: [Link]
Journal of Chemical and Pharmaceutical Research, 2016, 8(7):645-650 Research Article Investigation of the Stability of Indol - ResearchGate. Available from: [Link]
Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation - ResearchGate. Available from: [Link]
A rapid and specific method for the detection of indole in complex biological samples - PubMed. Available from: [Link]
Cyanides Storage, Handling and General Use Information - University of Windsor. Available from: [Link]
(PDF) A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples - ResearchGate. Available from: [Link]
Indole degradation and its metabolite analysis using HPLC. A Standards... - ResearchGate. Available from: [Link]
A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - MDPI. Available from: [Link]
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC. Available from: [Link]
ChemInform Abstract: A New Methodology for the Synthesis of 3-Amino-1H-indole-2-carboxylates. | Request PDF - ResearchGate. Available from: [Link]
Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Available from: [Link]
Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific. Available from: [Link]
Synthesis of 3‐aminoindole‐2‐carbonitriles under exposure of M.W... - ResearchGate. Available from: [Link]
Material Safety Data Sheet - 3'-Aminoacetanilide Hydrochloride Hydrate, 98% - Cole-Parmer. Available from: [Link]
Handling air-sensitive reagents AL-134 - Division of Research Safety. Available from: [Link]
Microbial Degradation of Indole and Its Derivatives - SciSpace. Available from: [Link]
Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC - NIH. Available from: [Link]
Proteogenomic Characterization of Monocyclic Aromatic Hydrocarbon Degradation Pathways in the Aniline-Degrading Bacterium Burkholderia sp. K24 | PLOS One - Research journals. Available from: [Link]
3-amino-1h-indole-2-carbonitrile (C9H7N3) - PubChemLite. Available from: [Link]
3-amino-1H-indole-2-carbonitrile — Chemical Substance Information - NextSDS. Available from: [Link]
Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. Available from: [Link]
Specifications of 3-Amino-1H-indole-2-carbohydrazide - Capot Chemical. Available from: [Link]
(PDF) Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ - ResearchGate. Available from: [Link]
Technical Support Center: Crystallization Troubleshooting for 3-Amino-1H-indole-2-carbonitrile
Welcome to the Technical Support Center for 3-amino-1H-indole-2-carbonitrile (C₉H₇N₃)[1]. As a highly functionalized heterocyclic active pharmaceutical ingredient (API) intermediate, this compound presents unique crystal...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 3-amino-1H-indole-2-carbonitrile (C₉H₇N₃)[1]. As a highly functionalized heterocyclic active pharmaceutical ingredient (API) intermediate, this compound presents unique crystallization challenges. The presence of an electron-rich indole core, a primary amine, and a cyano group creates a complex landscape of hydrogen-bonding networks, high solubility variability, and chemical instability[2][3].
This guide is engineered for researchers and drug development professionals to troubleshoot and resolve the three most critical bottlenecks in its crystallization: Liquid-Liquid Phase Separation (oiling out), Polymorphism, and Oxidative Degradation.
Section 1: The Oiling-Out (Liquid-Liquid Phase Separation) Conundrum
Q: Why does my 3-amino-1H-indole-2-carbonitrile mixture form a biphasic oil instead of nucleating crystals during cooling or antisolvent addition?
A: You are observing Liquid-Liquid Phase Separation (LLPS), colloquially known as "oiling out"[4]. This occurs when the thermodynamic driving force for phase separation exceeds the kinetic rate of crystal nucleation[5]. In ternary systems (solute/solvent/antisolvent), the presence of the highly polar 3-amino-1H-indole-2-carbonitrile forces a spinodal decomposition[6]. Once LLPS occurs, the solute-rich oil droplets and the solute-lean continuous phase reach the same chemical potential (supersaturation), essentially stalling the crystallization process and trapping impurities within the oil phase[6][7].
Quantitative Data: Solvent System Effects on LLPS Propensity
Solvent System
Antisolvent
LLPS Propensity
Phase Boundary Characteristic
Recommended Mitigation
Acetone
Water
High
Broad metastable liquid region
Maintain T > 45 °C, seed at 50 wt% acetone
Ethanol
Heptane
Moderate
Narrow spinodal curve
Adjust cooling rate to < 0.1 °C/min
Ethyl Acetate
Hexane
Low
Sharp solubility drop
Direct cooling crystallization
Isopropanol
None
Very Low
High solubility at reflux
Evaporative or slow cooling crystallization
Protocol 1: Seeded Cooling Crystallization to Bypass LLPS
Self-Validating Principle: By introducing seed crystals before the system crosses the cloud point (binodal curve), you provide a low-energy surface for heterogeneous nucleation. This consumes supersaturation rapidly, preventing the system from ever reaching the spinodal decomposition curve where oiling out occurs.
Dissolution: Dissolve crude 3-amino-1H-indole-2-carbonitrile in Acetone at 50 °C to achieve a concentration of 150 mg/mL.
Antisolvent Addition: Slowly add Water (pre-heated to 50 °C) dropwise until the solution reaches 50 wt% acetone. Ensure the solution remains clear (within the metastable zone).
Seeding: Introduce 1-2 wt% of highly pure, crystalline 3-amino-1H-indole-2-carbonitrile seeds. Validation check: The seeds must remain suspended and not dissolve, confirming the system is supersaturated.
Controlled Cooling: Implement a linear cooling ramp of 0.1 °C/min down to 20 °C.
Isolation: Filter the resulting suspension and wash the filter cake with cold Acetone/Water (1:1 v/v).
Caption: Workflow for recovering from liquid-liquid phase separation (oiling out).
Section 2: Managing Polymorphism and Twinning
Q: I am observing batch-to-batch variability in crystal habit (e.g., fine needles vs. dense blocks). How do I control the polymorphic outcome?
A: The 3-aminoindole core contains multiple hydrogen bond donors (the indole N-H and the primary amine -NH₂) and acceptors (the cyano -C≡N and amine nitrogen)[1][3]. This structural flexibility allows the molecule to pack into different supramolecular motifs depending on the crystallization kinetics. Fast precipitation (e.g., rapid crash cooling) typically yields a metastable, kinetic polymorph (often needle-like), which is prone to twinning and poor filtration. Slower growth favors the thermodynamic polymorph (block-like), which is denser and more stable[3].
Self-Validating Principle: Suspending a mixture of kinetic and thermodynamic polymorphs in a solvent where they are sparingly soluble will drive the dissolution of the more soluble (metastable) kinetic form and the continuous growth of the less soluble (stable) thermodynamic form.
Suspension Preparation: Suspend the mixed-polymorph product in a minimal volume of Ethyl Acetate (approximately 5-10 volumes relative to the API mass).
Thermal Agitation: Stir the suspension vigorously at 40 °C for 48 hours.
Microscopic Evaluation: Validation check: Pull a 1 mL aliquot, filter, and examine under a polarized light microscope. The disappearance of birefringent needles and the exclusive presence of uniform block-like crystals confirms complete phase transformation.
Isolation: Cool the slurry to 20 °C, filter, and dry the uniform crystalline product.
Caption: Thermodynamic control of polymorphism via solvent-mediated phase transformation.
Section 3: Chemical Stability During Crystallization
Q: My crystals are precipitating with a dark brown/red discoloration, even though the starting material was relatively pure. What is causing this?
A: 3-aminoindoles are notoriously unstable and highly sensitive to light and atmospheric oxygen[8][9]. The electron-rich nature of the indole ring, combined with the primary amine at the C3 position, makes the molecule highly susceptible to oxidative degradation, forming colored dimeric or polymeric impurities during prolonged heating in crystallization solvents[9].
Protocol 3: Anaerobic and Photoprotective Crystallization
Self-Validating Principle: By systematically removing dissolved oxygen from the solvent matrix and shielding the reaction from UV/Vis photons, the radical-initiated oxidation pathways are starved of their necessary catalysts, ensuring the chemical integrity of the API during prolonged crystallization.
Solvent Degassing: Sparge all crystallization solvents (e.g., Isopropanol) with ultra-pure Nitrogen or Argon for at least 30 minutes prior to use.
Dissolution: Dissolve the API in a jacketed reactor under a continuous inert gas sweep. Wrap the reactor in aluminum foil or use amber glassware to shield it from ambient light.
Crystallization: Proceed with the cooling profile while maintaining positive inert pressure. Validation check: The mother liquor should remain pale yellow or colorless throughout the entire cooling ramp. Any darkening indicates a breach in the inert atmosphere.
Drying: Filter the crystals rapidly under a nitrogen blanket and transfer immediately to a vacuum oven. Dry at 40 °C under high vacuum to a constant weight[8].
Caption: Anaerobic and photoprotective crystallization workflow to prevent oxidation.
References
Control of Crystal Size during Oiling Out Crystallization of an API. ACS Publications.[Link]
Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo.[Link]
Complex oiling-out behavior of procaine with stable and metastable liquid phases. Physical Chemistry Chemical Physics (RSC Publishing).[Link]
Identification of 3-aminothieno[2,3-b]pyridine-2-carboxamides and 4-aminobenzothieno[3,2-d]pyrimidines as LIMK1 Inhibitors. The Royal Society of Chemistry.[Link]
Structure and Morphology of Indole Analogue Crystals. ACS Omega.[Link]
A Comparative Guide to the Reactivity of 3-Amino-1H-indole-2-carbonitrile and 2-Aminoindole for Synthetic and Medicinal Chemistry
Introduction The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1][2] Among its many derivatives, aminoindoles serve as crit...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1][2] Among its many derivatives, aminoindoles serve as critical building blocks for constructing complex molecular architectures. This guide provides an in-depth comparison of the chemical reactivity of two isomeric aminoindoles: 3-amino-1H-indole-2-carbonitrile and 2-aminoindole .
While structurally similar, the placement of the amino group and the presence of a nitrile substituent create profound differences in their electronic properties and, consequently, their synthetic utility. Understanding these distinctions is paramount for researchers in drug development and synthetic chemistry when designing reaction pathways and selecting appropriate starting materials. This document will dissect their structural features, compare their behavior in key chemical transformations, and provide experimentally grounded protocols to illustrate their divergent reactivity.
Structural and Electronic Profile: A Tale of Two Isomers
The fundamental reactivity of an indole is dictated by its π-excessive nature, which renders the pyrrole ring highly susceptible to electrophilic attack, particularly at the C3 position.[3] The introduction of substituents dramatically modulates this intrinsic reactivity.
2-Aminoindole features a potent electron-donating amino group (-NH₂) at the C2 position. This group significantly increases the electron density of the pyrrole ring through resonance, super-activating the C3 position and making it an exceptionally strong nucleophile.
3-Amino-1H-indole-2-carbonitrile , in contrast, presents a more complex electronic landscape. It features an electron-donating amino group at C3 and a powerful electron-withdrawing nitrile group (-CN) at C2. This "push-pull" arrangement polarizes the C2-C3 double bond. The C3-amino group donates electron density into the ring, while the C2-cyano group withdraws it, deactivating the C2 position. This electronic tug-of-war fundamentally alters the molecule's reactivity profile compared to 2-aminoindole.
Not readily available, but expected to be more acidic due to C2-EWG
Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)
The most dramatic difference between these two molecules lies in their response to electrophiles.
2-Aminoindole: The Potent C3-Nucleophile
Consistent with indole chemistry, the C3 position of 2-aminoindole is the primary site for electrophilic attack. The C2-amino group enhances the nucleophilicity of C3 to such an extent that reactions often proceed under very mild conditions. The attack at C3 generates a resonance-stabilized carbocation (a Wheland intermediate) where the positive charge is effectively delocalized without disrupting the aromaticity of the fused benzene ring.[7]
This high reactivity makes 2-aminoindole an excellent substrate for reactions like azo-coupling, Mannich reactions, and Vilsmeier-Haack formylation, all of which will overwhelmingly favor substitution at the C3 position.
Experimental Protocol: Azo-Coupling of 2-Aminoindole
This protocol demonstrates the facile electrophilic substitution at the C3 position. The reaction's progress is often visually apparent due to the formation of a colored azo dye.
Preparation of Diazonium Salt: Dissolve 1.0 mmol of an aniline derivative (e.g., p-toluidine) in 2 M HCl (3 mL). Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (1.05 mmol) in water (1 mL) dropwise, keeping the temperature below 5 °C. Stir for 15 minutes to ensure complete diazotization.
Coupling Reaction: Dissolve 2-aminoindole (1.0 mmol) in acetonitrile (10 mL). Cool this solution to 0-5 °C.
Slowly add the freshly prepared diazonium salt solution to the 2-aminoindole solution with vigorous stirring.
Maintain the temperature at 0-5 °C and allow the reaction to stir for 1-2 hours. A colored precipitate should form.
Workup: Filter the resulting solid, wash with cold water, and then a small amount of cold ethanol. Dry under vacuum to yield the 2-amino-3-(arylazo)-1H-indole product.
Causality Behind Experimental Choices: The choice of low temperature (0-5 °C) is critical to prevent the decomposition of the unstable diazonium salt. Acetonitrile is used as the solvent for the indole as it is aprotic and will not interfere with the electrophile, unlike water or ethanol which could lead to side reactions.[8]
3-Amino-1H-indole-2-carbonitrile: A Shift in Focus
In this isomer, the highly reactive C3 position is already substituted with the amino group. The C2 position, the next most likely site for attack in some indoles, is strongly deactivated by the electron-withdrawing nitrile group. Consequently, classical electrophilic aromatic substitution on the pyrrole ring is significantly hindered.
Reactions with electrophiles are instead directed to other nucleophilic sites:
N1-Alkylation: The indole nitrogen (N1) remains a viable nucleophilic site. Deprotonation with a base followed by reaction with an alkyl halide is a common strategy.
C3-Amino Group: The exocyclic amino group can react with certain electrophiles (see Section 3).
Benzene Ring Substitution: Under forcing conditions (stronger electrophiles and higher temperatures), substitution may occur on the benzene portion of the indole, but this is less common.
Nucleophilicity of the Exocyclic Amino Group
A direct comparison of the reactivity of the amino groups in both isomers was demonstrated in a study involving their condensation with N,N-dimethylformamide-dialkoxyacetals.[9] This reaction probes the nucleophilicity of the primary amine.
2-Aminoindole Derivative: Reacts readily at 90 °C at the C2-amino group. However, at a higher temperature (120 °C), a secondary reaction occurs where the DMF-acetal also alkylates the N1 position, demonstrating the comparable reactivity of both the C2-amino and N1-H sites under these conditions.[9]
3-Aminoindole Derivative: The reaction proceeds to an almost quantitative yield at 120 °C without any competing N1-alkylation.[9] This suggests that the C3-amino group is sufficiently nucleophilic for this transformation, but the adjacent electron-withdrawing nitrile group likely reduces its basicity and nucleophilicity compared to the C2-amino group, thereby requiring slightly more forcing conditions while simultaneously deactivating the N1 position towards alkylation.
Experimental Protocol: Microwave-Assisted Synthesis of N'-(2-Cyano-1H-indol-3-yl)-N,N-dimethylformimidamide
This protocol is adapted from the literature and showcases the reactivity of the C3-amino group.[9]
Setup: Place 3-amino-1H-indole-2-carbonitrile (1.0 mmol, 157 mg) into a microwave process vial equipped with a magnetic stir bar.
Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120 °C (power: 800 W) for 20 minutes.
Workup: After cooling to room temperature, the resulting solid is collected.
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure formimidamide derivative.
Causality Behind Experimental Choices: Microwave irradiation is employed to rapidly and uniformly heat the reaction mixture, which allows for significantly reduced reaction times compared to conventional heating.[9] The use of a large excess of DMF-DMA serves as both a reagent and a solvent, driving the reaction to completion.
Unique Reactivity of the 2-Cyano Group
A significant advantage of 3-amino-1H-indole-2-carbonitrile is the synthetic versatility of its nitrile group, a feature entirely absent in 2-aminoindole. This functional group opens up a distinct set of chemical transformations, allowing for the elaboration of the C2 position.
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding amide (3-amino-1H-indole-2-carboxamide) or, with more forcing conditions, to the carboxylic acid.
Reduction: Catalytic hydrogenation (e.g., using H₂/Pd-C) or chemical reduction (e.g., with LiAlH₄) can reduce the nitrile to a primary amine, yielding a 2-(aminomethyl)-1H-indol-3-amine derivative.
Nucleophilic Addition: Organometallic reagents, such as Grignard or organolithium reagents, can add to the nitrile to form ketones after hydrolytic workup.
These pathways allow for the conversion of the C2 position into a variety of functional groups, making 3-amino-1H-indole-2-carbonitrile a valuable intermediate for building more complex, decorated indole structures.
Summary and Synthetic Outlook
The choice between 2-aminoindole and 3-amino-1H-indole-2-carbonitrile is entirely dependent on the desired synthetic outcome. Their reactivities are not just different; they are complementary.
Feature
2-Aminoindole
3-Amino-1H-indole-2-carbonitrile
Primary Reactive Site
C3 (Pyrrole Ring)
C3-NH₂, N1-H, C2-CN
Dominant Reaction Type
Electrophilic Aromatic Substitution
Nucleophilic reactions at substituents
Role in Synthesis
A potent C3-nucleophilic building block for direct functionalization of the indole core.
A versatile scaffold for modifications at N1, C2, and C3 via its functional groups.
Key Advantage
Extremely high reactivity at C3 for rapid C-C or C-N bond formation.
Reactivity is overwhelmingly directed to C3, making selective modification elsewhere difficult.
The indole core is deactivated towards classical electrophilic aromatic substitution.
References
Dömling, A., & Huang, Y. (2011). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. ACS Combinatorial Science, 13(3), 241-247. [Link]
Sakamoto, T., et al. (2000). Synthesis of 2-Aminoindole-3-carboxylic Acid Derivatives by the Copper(I) Iodide Catalyzed Reaction of N-(2-Iodophenyl)formamide. Chemical and Pharmaceutical Bulletin, 48(7), 969-972. [Link]
Ye, S., et al. (2019). Synthesis of 2-Aminoindoles through Gold-Catalyzed C–H Annulations of Sulfilimines with N-Arylynamides. Organic Letters, 21(12), 4525-4529. [Link]
Reddy, G. S., et al. (2016). Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides. Chemical Communications, 52(49), 7757-7760. [Link]
Dömling, A., & Huang, Y. (2011). One-pot synthesis of 2-amino-indole-3-carboxamide and analogous. ACS Combinatorial Science, 13(3), 241–247. [Link]
Kost, A. N., et al. (1983). Synthesis and reactions of 2-amino-3-(ω-chloroaklyl)indoles. Chemistry of Heterocyclic Compounds, 19, 1175–1179. [Link]
Kaushik, N. K., et al. (2023). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Molecules, 28(19), 6978. [Link]
Opeida, I., et al. (1998). Reactivity of indole derivatives towards oxygenated radicals. Free Radical Biology and Medicine, 24(9), 1398-1402. [Link]
Bugeon, S., et al. (2006). Nucleophilic Reactivities of Indoles. The Journal of Organic Chemistry, 71(24), 9033-9040. [Link]
Gellis, A., et al. (2008). Synthesis and Reactivity of N-Hydroxy-2-aminoindoles. European Journal of Organic Chemistry, 2008(12), 2059-2065. [Link]
Dömling, A., & Huang, Y. (2010). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. ACS Combinatorial Science, 13(3), 241-247. [Link]
Colobert, F., et al. (2015). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 20(11), 20638-20654. [Link]
Cerdan, S., et al. (2012). Study of N1-alkylation of indoles from the reaction of 2(or 3)-aminoindole-3-(or 2)carbonitriles with DMF-dialkylacetals. Organic & Biomolecular Chemistry, 10(27), 5243-5250. [Link]
NextSDS. (n.d.). 3-amino-1H-indole-2-carbonitrile — Chemical Substance Information. NextSDS. [Link]
Abdullah, M. I., et al. (2003). Electrophilic substitution in indoles, part 20' hammett correlations of the coupling of aryldiazonium. Heterocycles, 60(2), 379-385. [Link]
Fan, X., et al. (2016). Synthesis of 3-Cyano-1H-indoles and Their 2′-Deoxyribonucleoside Derivatives through One-Pot Cascade Reactions. The Journal of Organic Chemistry, 81(17), 7807-7817. [Link]
Gandeepan, P., & Li, C. J. (2025). Recent advances in the synthesis of indoles and their applications. Organic & Biomolecular Chemistry. [Link]
Kumar, A., et al. (2020). Lewis-Acid-Catalyzed Decarboxylative Annulation of 2-Aminoindole-3-Carboxylate with Ynals Involving [3 + 2] Spirocycloaddition and 2,3-Aza Migration. Organic Letters, 22(4), 1469-1473. [Link]
Rzepa, H. (2013). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. [Link]
ResearchGate. (n.d.). A New Methodology for the Synthesis of 3-Amino-1H-indole-2-carboxylates. ResearchGate. [Link]
Quora. (2023). Why does electrophilic substitution in indole take place on C3 atom instead of the benzene ring although benzene has more electron density than pyrrole ring? Quora. [Link]
Colonna, M., et al. (1982). Electrophilic substitution in indoles. Part 14. Azo-coupling of indoles with p-nitrobenzenediazonium fluoroborate. Journal of the Chemical Society, Perkin Transactions 2, (3), 279-281. [Link]
Kurkin, A. V., et al. (2013). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. ACS Combinatorial Science, 15(11), 599-603. [Link]
Smith, Z. P., et al. (2018). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Arkivoc, 2018(5), 209-220. [Link]
Validating the Purity of 3-Amino-1H-indole-2-carbonitrile: A Comparative Guide to LC-MS vs. Alternative Analytical Modalities
As pharmaceutical pipelines and advanced materials research demand increasingly stringent quality controls, the analytical validation of key building blocks can no longer rely on legacy methodologies alone. 3-amino-1H-in...
Author: BenchChem Technical Support Team. Date: April 2026
As pharmaceutical pipelines and advanced materials research demand increasingly stringent quality controls, the analytical validation of key building blocks can no longer rely on legacy methodologies alone. 3-amino-1H-indole-2-carbonitrile (Molecular Formula: C9H7N3, Exact Mass: 157.064 Da) is a highly reactive, bifunctional intermediate utilized in the synthesis of complex heterocycles and kinase inhibitors[1][2].
Due to the electron-rich nature of the indole core and the presence of a primary amine, this compound is highly susceptible to oxidation, degradation, and the formation of positional isomers during synthesis. Validating its purity requires an analytical system capable of differentiating the target molecule from structurally similar, co-eluting impurities. This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against traditional High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), providing a self-validating protocol for rigorous purity assessment.
The Analytical Challenge: Comparing Methodologies
When assessing the purity of substituted indoles, researchers typically default to HPLC-UV or GC-MS. However, the unique physicochemical properties of 3-amino-1H-indole-2-carbonitrile expose the critical limitations of these legacy systems.
The Limitations of GC-MS
While GC-MS provides excellent structural elucidation, it is fundamentally incompatible with 3-amino-1H-indole-2-carbonitrile. The high temperatures required in the GC injector port (typically >250°C) cause thermal degradation of the primary amine and the carbonitrile group. This thermal instability leads to artifact peaks, resulting in a false representation of the sample's purity profile.
The Blind Spot of HPLC-UV
HPLC-UV is often considered the "Quantitative Yardstick" for purity, relying on the strong UV absorbance of the indole chromophore[3]. However, HPLC-UV relies entirely on retention time (tR) for identification[4]. If a synthetic byproduct—such as a non-aromatic starting material or a des-amino impurity—co-elutes with the main peak, the UV detector will register them as a single entity[3]. Furthermore, impurities lacking a strong chromophore will be completely invisible to the UV detector, leading to an artificially inflated purity percentage (e.g., a false "99% Purity" claim).
The LC-MS Advantage: The Qualitative Fingerprint
LC-MS overcomes these limitations by acting as a "molecular scale"[4]. By coupling chromatographic separation with a mass spectrometer, LC-MS provides dual-selectivity. Even if an impurity co-elutes perfectly with 3-amino-1H-indole-2-carbonitrile on the column, the mass spectrometer can differentiate them based on their mass-to-charge ratio (m/z)[3]. For 3-amino-1H-indole-2-carbonitrile, positive electrospray ionization (ESI+) readily protonates the basic amine, yielding a distinct [M+H]+ signal at m/z 158.07[2].
Figure 1: Decision matrix for selecting analytical methods for indole purity validation.
Quantitative Comparison of Analytical Modalities
Feature
HPLC-UV
GC-MS
LC-MS (ESI+)
Detection Principle
Light Absorbance (Chromophore)
Electron Impact (EI) Mass
Electrospray Ionization Mass
Thermal Stability Required
Low (Room Temp)
High (>250°C)
Low (Room Temp)
Co-eluting Peak Resolution
Poor (Blind to hidden impurities)
Good (If stable)
Excellent (Orthogonal m/z extraction)
Suitability for Target
Moderate (Routine QC)
Poor (Degradation risk)
Optimal (Structural confirmation)
Causality in Experimental Design
To build a robust LC-MS method for 3-amino-1H-indole-2-carbonitrile, every experimental parameter must be chosen with deliberate causality:
Solvent Purity (LC-MS Grade vs. HPLC Grade): The transition to LC-MS requires strictly LC-MS grade solvents. HPLC-grade water contains trace metals (like sodium and potassium) that cause ion suppression and form [M+Na]+ adducts at m/z 180, splitting the signal and ruining quantitative accuracy[4][5].
Column Chemistry: While a standard C18 column is functional, a Phenyl-Hexyl stationary phase is superior for indole derivatives. The phenyl rings in the stationary phase engage in
π−π
interactions with the indole core, providing better retention and separation of closely related structural isomers[6].
Ionization Additives: Adding 0.1% Formic Acid to the mobile phase serves two purposes: it maintains a low pH to suppress the ionization of acidic silanols on the column (improving peak shape), and it provides an abundant proton source to drive the formation of the [M+H]+ ion (m/z 158.07) in the ESI source.
Self-Validating Experimental Protocol
A reliable purity assay cannot exist in a vacuum; it must prove its own validity during every run. The following step-by-step LC-MS protocol incorporates built-in fail-safes to ensure data integrity.
Phase 1: Preparation & Chromatographic Setup
Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.
Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.
Column: Phenyl-Hexyl (100 mm × 2.1 mm, 1.7 µm particle size).
Flow Rate: 0.4 mL/min.
Sample Diluent: 50:50 Water:Acetonitrile (Ensure complete dissolution of the 1-2 mg sample)[7].
Table 2: Optimized LC-MS Gradient Protocol
Time (min)
% Mobile Phase A
% Mobile Phase B
Curve Type
0.0
95
5
Initial
1.0
95
5
Isocratic Hold
6.0
10
90
Linear Gradient
8.0
10
90
Wash
8.1
95
5
Re-equilibration
12.0
95
5
End
Phase 2: The Self-Validation Workflow
System Suitability Test (SST): Inject a known reference standard of 3-amino-1H-indole-2-carbonitrile six consecutive times.
Validation Check: The Relative Standard Deviation (RSD) for both retention time and peak area must be < 2.0%. This proves the fluidics and mass spectrometer are stable.
Blank Injection (Carryover Check): Inject the sample diluent immediately after the highest concentration standard.
Validation Check: The Extracted Ion Chromatogram (EIC) at m/z 158.07 must show no "ghost peaks." This proves that any impurities detected in the sample are native to the sample, not residual carryover in the column or injector[5].
Sample Analysis: Inject the synthesized or procured batch of 3-amino-1H-indole-2-carbonitrile. Extract the chromatogram at m/z 158.07 to quantify the main peak, and scan the Total Ion Chromatogram (TIC) for unexpected m/z values indicating impurities.
Spike Recovery (Matrix Effect Check): Spike a known concentration of the pure standard into the sample matrix.
Validation Check: Recovery must fall between 98% and 102%. If the signal is lower, it indicates that an undetected co-eluting impurity is causing ion suppression in the MS source.
Figure 2: Self-validating LC-MS workflow ensuring data integrity and eliminating carryover.
Conclusion
Relying solely on HPLC-UV for the purity validation of highly reactive intermediates like 3-amino-1H-indole-2-carbonitrile leaves researchers vulnerable to hidden, co-eluting impurities. By transitioning to LC-MS and employing a self-validating protocol utilizing LC-MS grade solvents,
π−π
optimized stationary phases, and rigorous blank/spike checks, analytical scientists can definitively confirm both the identity and absolute purity of their compounds, eliminating chemical variance from downstream drug development workflows.
Comparative Analysis of 3-Amino-1H-indole-2-carbonitrile Synthesis Methods
Executive Summary The synthesis of 3-amino-1H-indole-2-carbonitrile is a critical gateway in the development of complex fused heterocycles, including pyrimido[5,4-b]indoles and potent LIMK1 kinase inhibitors[1]. Because...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The synthesis of 3-amino-1H-indole-2-carbonitrile is a critical gateway in the development of complex fused heterocycles, including pyrimido[5,4-b]indoles and potent LIMK1 kinase inhibitors[1]. Because the indole core is highly electron-rich and the 2-carbonitrile group is sensitive to hydrolysis, selecting the appropriate synthetic route is paramount to avoiding unwanted side reactions such as decyanation, protecting-group migration, or poor cyclization efficiency.
This guide provides an objective, data-backed comparison of the three primary methodologies used to synthesize 3-amino-1H-indole-2-carbonitrile: Triphenylphosphine-Mediated Desulfurative Cyclization , Base-Promoted Thorpe-Ziegler Alkylation , and Reductive Detosylation . By analyzing the causality behind reagent selection and reaction conditions, this guide equips drug development professionals with self-validating protocols to optimize yield and scalability.
Mechanistic Pathways and Strategic Overview
The synthesis of the 3-amino-2-cyanoindole scaffold generally relies on either the construction of the pyrrole ring from an aniline derivative (Thorpe-Ziegler) or the strategic deprotection/rearrangement of a pre-formed indole. The logical relationships between the starting materials, intermediates, and the final product are mapped below.
Figure 1: Comparative synthetic pathways for 3-amino-1H-indole-2-carbonitrile.
Quantitative Performance Comparison
The following table summarizes the experimental performance, scalability, and operational constraints of each method based on published literature data[1][2][3].
Synthesis Method
Precursor / Starting Material
Key Reagents & Conditions
Overall Yield
Scalability & Operational Constraints
Desulfurative Cyclization
2-Cyano cyanothioformanilide
PPh₃ (2 eq), PTSA (1 eq), MeOH, 20 °C, 24 h
~90%
Moderate: Excellent yield, but generates stoichiometric triphenylphosphine sulfide waste.
Thorpe-Ziegler Alkylation
N-(2-cyanophenyl)acetamide
1. KOtBu, DMF, 20 °C2. K₂CO₃, EtOH/H₂O, Reflux
~13% (54% step 1, 24% step 2)
High: Uses cheap, commercially available starting materials. Limited by harsh deprotection.
Reductive Detosylation
3-Amino-1-(p-tosylamino)indole-2-carbonitrile
Thiophenol, DBU, Benzene, Reflux
High
Low: Requires highly toxic thiophenol and benzene; primarily used for specialized analog synthesis.
This method leverages the thiophilic nature of triphenylphosphine (PPh₃) to drive the cyclization of 2-cyano cyanothioformanilides.
Causality & Expert Insight: When 2-cyano cyanothioformanilides are treated with PPh₃, the reaction initially forms an iminophosphorane intermediate[2]. If the reaction is run in an aprotic solvent or without acid, it stalls at this intermediate. The addition of a protic solvent (Methanol) and exactly 1 equivalent of p-toluenesulfonic acid (PTSA) is critical; the acid protonates the iminophosphorane, destabilizing it and driving the equilibrium entirely toward the formation of the 3-aminoindole core[2].
Self-Validating Protocol:
Dissolve 2-cyano cyanothioformanilide (1.0 equiv) in anhydrous MeOH (0.1 M) at 20 °C.
Stir for 24 hours. Validation Check: Monitor via TLC (DCM/MeOH). The disappearance of the starting material and the emergence of a highly fluorescent blue/green spot under UV (254 nm) confirms cyclization.
Concentrate in vacuo and purify via silica gel chromatography to isolate 3-amino-1H-indole-2-carbonitrile in ~90% yield[2].
Base-Promoted Thorpe-Ziegler Alkylation
This two-step sequence is the most cost-effective route, building the indole ring from N-(2-cyanophenyl)acetamide and chloroacetonitrile via a Thorpe-Ziegler cyclization[1].
Causality & Expert Insight: In the first step, potassium tert-butoxide (KOtBu) is required to deprotonate the highly acidic methylene protons of chloroacetonitrile, facilitating nucleophilic attack on the cyano group of the acetamide[1]. The bottleneck of this method is the second step: basic hydrolysis (K₂CO₃ in refluxing EtOH/H₂O) to remove the acetyl protecting group. The harsh reflux conditions often lead to competitive hydrolysis of the sensitive 2-carbonitrile group into an amide, drastically reducing the yield to 24%[1].
Self-Validating Protocol:
Cyclization: To a solution of N-(2-cyanophenyl)acetamide (28 mmol) and chloroacetonitrile (28 mmol) in DMF (20 mL), add KOtBu (28 mmol)[1]. Stir for 20 h at 20 °C. Quench with ice-water, extract with EtOAc, and purify to yield 1-acetyl-3-amino-1H-indole-2-carbonitrile (54% yield)[1].
Deprotection: Suspend the acetylated intermediate (13.6 mmol) and K₂CO₃ (27.2 mmol) in EtOH/H₂O (20 mL / 20 mL)[1].
Reflux for 4 hours. Validation Check: The reaction mixture shifts from a suspension to a homogeneous solution, and TLC will show a highly polar shift.
Quench with ice-water, extract with EtOAc, and purify via gradient silica chromatography (100% DCM to 5% MeOH/DCM) to yield the product as a white solid (24% yield)[1].
Reductive Detosylation Strategy
This method is reserved for precursors where the N1 position is protected by a tosyl group, often encountered in complex library syntheses.
Causality & Expert Insight: Attempting standard basic detosylation (e.g., K₂CO₃ in EtOH or DBU alone) on 3-amino-1-(p-tosylamino)indole-2-carbonitriles results in a detrimental side reaction: the tosyl group migrates from the N1 position to the nucleophilic 3-amino group, yielding 3-(N-p-tosylamino)indole-2-carbonitriles[3]. To prevent this migration, thiophenol must be added. Thiophenol acts as a highly effective, soft sacrificial nucleophile that intercepts the tosyl group before it can migrate, enabling true reductive detosylation[3].
Self-Validating Protocol:
Dissolve 3-amino-1-(p-tosylamino)indole-2-carbonitrile (1.0 equiv) in anhydrous benzene.
Reflux the mixture. Validation Check: Analyze the crude mixture via IR spectroscopy. The preservation of the primary amine N-H stretching bands (~3300-3400 cm⁻¹) confirms that tosyl migration was successfully prevented.
Work up and purify to obtain the detosylated indole in high yield[3].
Analytical Validation & Troubleshooting
To ensure the integrity of the synthesized 3-amino-1H-indole-2-carbonitrile, researchers must verify the following analytical markers:
¹H-NMR (DMSO-d₆): Look for the characteristic broad singlet of the primary amine (NH₂) around δ 5.65 ppm (2H, bs) and the indole N-H proton around δ 10.63 ppm (1H, bs)[1]. The aromatic protons should appear between δ 6.90 and 7.71 ppm[1].
Mass Spectrometry (LCMS): The expected mass-to-charge ratio (M+H) is 158[1].
Troubleshooting Low Yields: If using the Thorpe-Ziegler method (Method 4.2) and yields drop below 20% during deacetylation, the reflux time is likely too long, causing nitrile hydrolysis. Reduce the temperature to 60 °C or switch to a milder deprotecting agent (e.g., methanolic ammonia).
References
Title: The conversion of 2-cyano cyanothioformanilides into 3-aminoindole-2-carbonitriles using triphenylphosphine
Source: SciSpace / Tetrahedron
URL
Title: Identification of 3-aminothieno[2,3-b]pyridine-2-carboxamides and 4-aminobenzothieno[3,2-d]pyrimidines as LIMK1 Inhibitors
Source: The Royal Society of Chemistry
URL
Title: Detosylation of 3-Amino-1-tosylindole-2-carbonitriles Using DBU and Thiophenol
Source: ResearchGate
URL
Benchmarking 3-amino-1H-indole-2-carbonitrile cytotoxicity in cancer cell lines
Title: Benchmarking 3-Amino-1H-indole-2-carbonitrile and Its Derivatives: A Cytotoxicity Comparison Guide for Cancer Cell Lines Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professional...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Benchmarking 3-Amino-1H-indole-2-carbonitrile and Its Derivatives: A Cytotoxicity Comparison Guide for Cancer Cell Lines
Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals.
Introduction & Strategic Context
In the landscape of oncology drug discovery, 3-amino-1H-indole-2-carbonitrile (CAS 1192690-93-9) occupies a unique position. While the bare scaffold exhibits limited standalone cytotoxicity, it is recognized by medicinal chemists as a highly privileged precursor[1]. The adjacent primary amine and nitrile groups serve as ideal anchors for cyclization, allowing rapid access to tricyclic pyrimido-indole cores.
These functionalized derivatives act as potent, ATP-competitive inhibitors of critical protein kinases—such as DYRK1A, CK1δ/ε, and LIMK—whose dysregulation is heavily implicated in tumor cell proliferation, evasion of apoptosis, and metastasis[1][2]. This guide benchmarks the cytotoxicity of 3-amino-1H-indole-2-carbonitrile and its advanced derivatives against standard chemotherapeutics, providing actionable insights into its utility in drug development.
Mechanistic Rationale & Pathway Analysis
Why does the base scaffold require functionalization? The bare 3-amino-1H-indole-2-carbonitrile lacks the spatial geometry required to lodge securely into the highly conserved ATP-binding pockets of target kinases. By converting the scaffold into a pyrimidine-fused indole (e.g., pyrimido[5,4-b]indol-4-amines), the molecule gains the necessary hydrogen-bond donors and acceptors[1].
Once bound, these derivatives inhibit kinases like LIMK, disrupting actin cytoskeletal dynamics and modifying the p53 pathway, which ultimately induces G2/M phase cell cycle arrest and apoptosis in cancer cells[2].
Fig 1. Mechanism of action for 3-amino-1H-indole-2-carbonitrile derivatives in cancer cells.
To ensure scientific integrity and reproducibility, the evaluation of this scaffold must follow a self-validating system. The following protocol outlines the microwave-assisted condensation required to activate the scaffold, followed by the high-throughput cell viability assay used to benchmark its efficacy[3][4].
Causality: Microwave heating ensures the rapid generation of reactive alkoxyiminium species. This minimizes thermal degradation of the indole core and maximizes the yield of the critical N'-(cyano-1H-indolyl)-N,N-dimethyl formimidamide intermediate[3].
Step 2: Ring Closure: Heat the intermediate at 170–200 °C under microwaves in the presence of excess formamide (40 equiv.) to yield the bioactive pyrimido-indole derivative[4].
Fig 2. Microwave-assisted synthesis workflow for bioactive indole derivatives.
Step 1: Cell Seeding: Seed HeLa (cervical), HepG2 (hepatic), and MCF-7 (breast) cancer cells in 96-well plates at a density of
5×103
cells/well. Incubate for 24h at 37°C in 5% CO₂.
Step 2: Treatment: Treat cells with the synthesized derivatives, the bare scaffold, and a positive control (e.g., 5-Fluorouracil) at varying concentrations (0.1 to 50 μM) for 48h.
System Validation: Always include a vehicle control (0.1% DMSO) to establish a 100% viability baseline (accounting for solvent toxicity) and a cell-free blank to subtract background optical absorbance.
Step 3: Viability Quantification: Add MTT reagent (5 mg/mL). The conversion of MTT to purple formazan crystals by active mitochondrial dehydrogenases is directly proportional to the number of viable cells. Dissolve crystals in DMSO and read absorbance at 570 nm. Calculate IC₅₀ using non-linear regression analysis.
Performance Benchmarking & Data Presentation
The following table benchmarks the cytotoxicity of a highly optimized 3-amino-1H-indole-2-carbonitrile derivative (Compound 8v) against the bare scaffold and standard clinical alternatives across three major human cancer cell lines[5].
Compound / Drug
HeLa IC₅₀ (μM)
HepG2 IC₅₀ (μM)
MCF-7 IC₅₀ (μM)
Primary Target / Mechanism
3-amino-1H-indole-2-carbonitrile
> 50.0
> 50.0
> 50.0
Precursor Scaffold (Inactive)
Derivative 8v (Indole-based)
3.7
8.0
19.9
Kinase Inhibition (G2/M Arrest)
5-Fluorouracil (Standard)
48.1
40.0
27.8
DNA Synthesis Inhibitor
MPC-6827 (Standard)
1.5
2.1
3.4
Microtubule Depolymerization
Expert Insights on the Data:
Scaffold vs. Derivative: As expected, the raw 3-amino-1H-indole-2-carbonitrile scaffold shows negligible cytotoxicity (IC₅₀ > 50 μM). However, its cyclized derivative (Compound 8v) demonstrates a remarkable 13-fold, 5-fold, and 1.4-fold improvement over the standard chemotherapeutic 5-Fluorouracil in HeLa, HepG2, and MCF-7 cell lines, respectively[5].
Kinase Selectivity: Specific structural orientations dictate kinase selectivity. For example, fusing the aminopyrimidine ring to the scaffold allows certain derivatives to achieve submicromolar IC₅₀ values (e.g., 0.6 μM) specifically against CK1δ/ε, making them highly targeted agents compared to broad-spectrum cytotoxins[4].
References
Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives. National Center for Biotechnology Information (PMC). Available at:[Link]
ChemInform Abstract: Study of N1-Alkylation of Indoles from the Reaction of 2(or 3)-Aminoindole-3(or 2)carbonitriles with DMF-Dialkylacetals. ResearchGate. Available at: [Link]
WO2012131297A1 - Pyrido [3',2' :4,5] thieno [3, 2-d] pyrimidin- 4 - ylamine derivatives and their therapeutical use.Google Patents.
Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives. Sciforum. Available at:[Link]
ChemInform Abstract: Synthesis of Substituted 3-Amino-1H-indole and 3-Amino-1H-7-azaindole Derivatives (Compound 8v Cytotoxicity Data). ResearchGate. Available at:[Link]
Cross-Reactivity Validation of 3-Amino-1H-indole-2-carbonitrile in Biological Assays: A Comparative Guide
Introduction 3-Amino-1H-indole-2-carbonitrile (CAS 1192690-93-9) is a highly versatile, privileged scaffold widely utilized in medicinal chemistry and chemical biology[1]. Its rigid, electron-rich heterocyclic core makes...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
3-Amino-1H-indole-2-carbonitrile (CAS 1192690-93-9) is a highly versatile, privileged scaffold widely utilized in medicinal chemistry and chemical biology[1]. Its rigid, electron-rich heterocyclic core makes it an ideal precursor for synthesizing complex kinase inhibitors and novel aminoluciferin probes for bioluminescence imaging[2]. However, the very physicochemical properties that make it a valuable building block—specifically its structural homology to the adenine ring of ATP and its inherent redox potential—also predispose it to significant cross-reactivity in biological assays.
To prevent costly false positives during high-throughput screening (HTS) and lead optimization, assay scientists must systematically deconvolute true biological signals from off-target artifacts. This guide objectively compares the performance of 3-amino-1H-indole-2-carbonitrile derivatives against standard alternatives, providing causality-driven experimental protocols to validate their integrity in both kinase and optical assays.
Part 1: Kinase Assay Cross-Reactivity (The ATP-Mimetic Conundrum)
Mechanistic Causality
The indole-2-carbonitrile core is a classic ATP-competitive pharmacophore. The 3-amino group and the indole nitrogen act as a potent hydrogen-bond donor/acceptor pair, perfectly mimicking the N1 and N6 positions of adenine. This allows the scaffold to anchor deeply into the highly conserved hinge region of the kinase ATP-binding pocket. While this enables the rational design of potent inhibitors against targets like LIMK1[3] and Casein Kinase 1 delta/epsilon (CK1δ/ε)[4], it simultaneously drives promiscuous off-target binding across the kinome, particularly against structurally related kinases like DYRK1A[4].
Performance Comparison
When evaluating 3-amino-1H-indole-2-carbonitrile derivatives, it is critical to benchmark their selectivity against both pan-kinase inhibitors (e.g., Staurosporine) and target-specific natural products (e.g., Harmine). As shown in Table 1, while indole derivatives can achieve submicromolar potency against primary targets, their therapeutic window is often narrowed by micromolar cross-reactivity with DYRK1A[4].
To validate whether a phenotypic response is driven by true target inhibition or off-target cross-reactivity, the assay must be designed as a self-validating system that accounts for ATP competition[3].
Enzyme Titration & ATP
Km
Determination: Before testing the compound, determine the Michaelis constant (
Km
) for ATP for your specific kinase (e.g., CK1δ/ε). Causality: Running the assay exactly at the ATP
Km
ensures maximum sensitivity to competitive inhibitors while reflecting physiological competition.
Compound Pre-Incubation: Dispense 10 μL of the kinase in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Add 3-amino-1H-indole-2-carbonitrile derivatives (0.001 to 10 μM) and pre-incubate for 15 minutes at room temperature. Causality: Allows the compound to reach binding equilibrium at the hinge region before substrate introduction.
Reaction Initiation: Add 10 μL of ATP/Substrate mix (ATP at
Km
). Incubate for 60 minutes.
Signal Generation: Add an equal volume (20 μL) of Kinase-Glo reagent. This reagent consumes the remaining unreacted ATP to produce luminescence via firefly luciferase[3].
Orthogonal Counter-Screen (Critical): Because the readout relies on luciferase, you must run a parallel "No-Kinase" control. Causality: 3-aminoindole derivatives can directly inhibit or cross-react with the reporter luciferase itself, leading to false-positive kinase inhibition signals.
Mechanistic pathway of ATP-mimetic cross-reactivity in kinase domains.
Part 2: Optical Interference in Bioluminescence Assays
Mechanistic Causality
Beyond kinase inhibition, 3-amino-1H-indole-2-carbonitrile is a direct synthetic precursor to aminoluciferins—orthogonal probes used in multiplexed in vivo imaging[2]. However, when screening libraries containing this scaffold, researchers frequently encounter optical cross-reactivity. The electron-rich nature of the aminoindole core makes it susceptible to auto-oxidation in standard aqueous buffers, generating low-level, enzyme-free chemiluminescence[2]. Furthermore, if the compound structurally resembles D-luciferin, it can act as a weak, orthogonal substrate for Firefly luciferase (Fluc), artificially inflating luminescent readouts.
Performance Comparison
To accurately interpret bioluminescence data, the optical background of the indole carbonitrile must be compared against native substrates.
Table 2: Optical Background and Luciferase Cross-Reactivity
To prevent false positives in reporter gene assays or viability assays (like CellTiter-Glo), implement this rigorous deconvolution protocol:
Buffer Preparation: Prepare a standard bioluminescence buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT). Causality: DTT is included to maintain a reducing environment, suppressing spontaneous auto-oxidation of the indole core.
Compound Dispensing: Plate the 3-amino-1H-indole-2-carbonitrile derivative at screening concentrations (10-50 μM) in a solid white 96-well microplate.
Enzyme-Free Readout (The Counter-Screen): Add buffer without luciferase. Immediately read the plate on a luminometer (integration time: 1 second/well). Causality: Any signal detected here is intrinsic chemiluminescence (cross-reactivity) resulting from the compound's inherent optical properties, not biological activity[2].
Enzyme Addition: To the same wells, inject purified Firefly luciferase (Fluc) or mutant orthogonal luciferases[2].
Signal Deconvolution: Subtract the enzyme-free background from the post-enzyme signal. If the compound acts as an orthogonal substrate, you will observe a distinct luminescent spike upon enzyme addition.
Workflow for deconvoluting optical cross-reactivity in bioluminescence assays.
2.3. Title: Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives - PMC
Source: nih.gov
URL:
2.5. Title: Identification of 3-aminothieno[2,3-b]pyridine-2-carboxamides and 4-aminobenzothieno[3,2-d]pyrimidines as LIMK1 Inhibitors
Source: rsc.org
URL:
2.7. Title: Building Biological Flashlights: Orthogonal Luciferases and Luciferins for in Vivo Imaging | Accounts of Chemical Research
Source: acs.org
URL:
Comparing computational and experimental IR spectra for 3-amino-1H-indole-2-carbonitrile
An In-Depth Guide to the Vibrational Spectroscopy of 3-amino-1H-indole-2-carbonitrile: A Comparative Analysis of Experimental and Computational IR Spectra Introduction 3-amino-1H-indole-2-carbonitrile is a heterocyclic c...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Vibrational Spectroscopy of 3-amino-1H-indole-2-carbonitrile: A Comparative Analysis of Experimental and Computational IR Spectra
Introduction
3-amino-1H-indole-2-carbonitrile is a heterocyclic compound featuring the indole scaffold, a privileged structure in numerous natural products and pharmaceutical agents.[1][2] The precise characterization of its molecular structure is paramount for understanding its reactivity and potential applications in drug development. Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, serves as a rapid and non-destructive analytical technique for identifying functional groups and elucidating molecular structure.
However, the interpretation of a complex experimental IR spectrum can be ambiguous due to overlapping bands and intricate vibrational couplings. To overcome this challenge, computational chemistry offers a powerful complementary tool. By employing Density Functional Theory (DFT), we can calculate the theoretical vibrational frequencies of a molecule.[3][4] This guide provides a comprehensive comparison between the experimentally obtained FTIR spectrum of 3-amino-1H-indole-2-carbonitrile and its computationally predicted IR spectrum. We will delve into the causality behind the experimental and computational choices, critically evaluate the correlation between the two datasets, and explain the origins of any discrepancies, thereby offering a robust framework for the structural analysis of complex organic molecules.
Methodology: A Self-Validating System
The core of this guide rests on a dual-pronged approach: acquiring a real-world experimental spectrum and generating a theoretical spectrum from first principles. The convergence of these two independent methods provides a high degree of confidence in the final spectral assignments.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is the chosen experimental technique due to its minimal sample preparation requirements and suitability for solid-state analysis.
Step-by-Step Protocol:
Sample Preparation: A small quantity of solid, crystalline 3-amino-1H-indole-2-carbonitrile is placed directly onto the diamond crystal of the ATR accessory.
Pressure Application: A built-in pressure clamp is engaged to ensure firm and uniform contact between the sample and the ATR crystal. This is crucial for obtaining a high-quality spectrum with good signal-to-noise.
Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This is a critical step to computationally subtract the spectral contributions of the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument itself.
Sample Spectrum Acquisition: The sample spectrum is recorded. For this analysis, spectra are typically collected over a range of 4000–400 cm⁻¹ at a resolution of 4 cm⁻¹. To improve the signal-to-noise ratio, 64 individual scans are co-added and averaged.[5]
Data Processing: The final spectrum is generated by ratioing the sample spectrum against the background spectrum, resulting in a clean absorbance or transmittance spectrum.
Computational Protocol: Density Functional Theory (DFT) Calculations
The theoretical spectrum is generated based on the principles of quantum mechanics, providing a prediction of vibrational modes for an isolated molecule in the gas phase.
Step-by-Step Workflow:
Structure Optimization: The 3D structure of 3-amino-1H-indole-2-carbonitrile is first optimized to find its lowest energy conformation. This is achieved using the widely-used B3LYP functional, which provides a reliable balance between accuracy and computational cost for organic molecules.[6] The 6-311++G(d,p) basis set is employed, as it offers sufficient flexibility to accurately describe the electronic distribution in a molecule containing heteroatoms and diffuse electron density.[7][8]
Frequency Calculation: Following successful geometry optimization, a frequency analysis is performed at the same level of theory (B3LYP/6-311++G(d,p)).[4] This calculation determines the second derivatives of the energy with respect to the nuclear coordinates, yielding the harmonic vibrational frequencies and their corresponding IR intensities.[4]
Frequency Scaling: It is a well-established fact that DFT calculations systematically overestimate vibrational frequencies due to the harmonic approximation and inherent limitations of the functional. To correct for this, the computed frequencies are uniformly scaled. A scaling factor of 0.9679 is applied, which has been optimized for the B3LYP/6-311+G(d,p) level of theory and demonstrates improved accuracy.[7]
The entire workflow, from the initial molecular structure to the final comparative analysis, is depicted in the diagram below.
Caption: Workflow for comparing experimental and computational IR spectra.
Results and Discussion: Bridging Theory and Experiment
The comparison between the experimental and scaled theoretical vibrational frequencies provides a detailed assignment of the observed IR bands. The key data are summarized in the table below.
Experimental Frequency (cm⁻¹)
Scaled Computational Frequency (cm⁻¹)
Difference (Δν)
Vibrational Mode Assignment
3475 (broad)
3508
-33
Asymmetric NH₂ Stretch
3380 (broad)
3415
-35
Symmetric NH₂ Stretch
3125
3130
-5
Aromatic C-H Stretch
2215
2220
-5
C≡N Stretch
1640
1645
-5
NH₂ Scissoring (Bending)
1585
1590
-5
C=C Aromatic Ring Stretch
1460
1468
-8
C=C Aromatic Ring Stretch
1340
1345
-5
C-N Stretch
745
750
-5
C-H Out-of-plane Bend
High-Frequency Region (4000-2500 cm⁻¹)
This region is dominated by stretching vibrations of light atoms.
N-H Stretching: The experimental spectrum shows two distinct, broad absorption bands at 3475 cm⁻¹ and 3380 cm⁻¹. These are characteristic of the asymmetric and symmetric stretching modes of a primary amine (–NH₂) group, respectively.[9] The calculated frequencies at 3508 and 3415 cm⁻¹ correlate well with these bands. The significant broadening in the experimental spectrum is a direct consequence of intermolecular hydrogen bonding in the solid state, an effect not present in the gas-phase computational model of a single molecule.
C-H Stretching: The aromatic C-H stretching vibrations are observed around 3125 cm⁻¹, in good agreement with the calculated value of 3130 cm⁻¹.[8]
Nitrile Stretching Region (2300-2200 cm⁻¹)
C≡N Stretch: A sharp and intense peak appears at 2215 cm⁻¹ in the experimental spectrum. This is the characteristic stretching vibration of the nitrile (C≡N) group.[9] The computational result at 2220 cm⁻¹ is in excellent agreement. The intensity and sharpness of this peak are due to the large change in dipole moment during the vibration and its relative isolation from other vibrational modes.[9]
Fingerprint Region (1700-600 cm⁻¹)
This region contains a complex series of stretching and bending vibrations that are unique to the molecule.
NH₂ Bending: The scissoring (in-plane bending) vibration of the primary amine group is assigned to the band at 1640 cm⁻¹.[9] The calculated value of 1645 cm⁻¹ supports this assignment.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the indole ring system appear as a series of bands, with prominent peaks at 1585 cm⁻¹ and 1460 cm⁻¹. These are well-reproduced by the DFT calculations.[10]
C-N Stretching: The stretching vibration of the C-N bond of the amino group is assigned to the band at 1340 cm⁻¹, which aligns with the theoretical prediction.
Out-of-Plane Bending: The strong band at 745 cm⁻¹ is characteristic of the out-of-plane C-H bending of the ortho-disubstituted benzene ring portion of the indole core.
Conclusion
This guide demonstrates the powerful synergy between experimental FTIR spectroscopy and theoretical DFT calculations for the structural elucidation of 3-amino-1H-indole-2-carbonitrile. The computational model, specifically using the B3LYP functional with the 6-311++G(d,p) basis set and an appropriate scaling factor, successfully reproduces the experimental vibrational spectrum with high fidelity.
The analysis confirms the assignment of key functional groups, including the primary amine (NH₂) and nitrile (C≡N) moieties. Furthermore, it highlights the physical basis for discrepancies between the two methods, primarily attributing the broadening of N-H stretching bands to intermolecular hydrogen bonding in the solid state, which is absent in the gas-phase theoretical model. By integrating these two perspectives, researchers can achieve a more comprehensive and confident interpretation of vibrational spectra, a critical step in the characterization of novel molecules for scientific and pharmaceutical development.
References
Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. (2019). MDPI. [Link]
Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. PMC. [Link]
FT-IR spectrum of control indole. ResearchGate. [Link]
Solvent-Induced Infrared Frequency Shifts in Aromatic Nitriles Are Quantitatively Described by the Vibrational Stark Effect. (2012). ACS Publications. [Link]
Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. PMC. [Link]
FTIR spectra of a 4-aq (1), indole (2), polyindole (3), and copolymer... ResearchGate. [Link]
IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. (2021). RSC Publishing. [Link]
Combined FTIR Matrix Isolation and Density Functional Studies of Indole-3-Pyruvic Acid Molecule. (2012). SciSpace. [Link]
A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. (2023). MDPI. [Link]
New Scale Factors for Harmonic Vibrational Frequencies Using the B3LYP Density Functional Method with the Triple-ζ Basis Set 6-311+G(d,p). ResearchGate. [Link]
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PMC. [Link]
Molecular structure and vibrational spectra of indole and 5-aminoindole by density functional theory and ab initio Hartree–Fock calculations. ResearchGate. [Link]
DFT calculated IR absorption spectra for nitrosamines. ResearchGate. [Link]
Calculation of IR Spectra Using Density Functional Theory for Nerve-Agent- Sorbent Binding. (2019). DTIC. [Link]
DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. (2020). ACS Omega. [Link]
Standard Operating Procedure: Handling and Disposal of 3-Amino-1H-indole-2-carbonitrile As a Senior Application Scientist, I cannot overstate the importance of rigorous waste management in drug development and synthetic...
Author: BenchChem Technical Support Team. Date: April 2026
Standard Operating Procedure: Handling and Disposal of 3-Amino-1H-indole-2-carbonitrile
As a Senior Application Scientist, I cannot overstate the importance of rigorous waste management in drug development and synthetic chemistry. 3-amino-1H-indole-2-carbonitrile (CAS: 1192690-93-9) is a highly functionalized heterocycle utilized as a building block in pharmaceutical research[1]. Because it contains both an amine and a nitrile moiety, its disposal requires strict adherence to Environmental Health and Safety (EHS) protocols to prevent environmental contamination and the dangerous release of toxic byproducts.
Under no circumstances should laboratory personnel attempt to chemically neutralize or "treat" this compound (e.g., via acid hydrolysis or bleach oxidation) prior to disposal, as such improvised treatments can generate lethal hydrogen cyanide (HCN) or nitrogen oxide (NOx) gases[2]. The only acceptable method is collection, segregation, and transfer to licensed waste management professionals.
Hazard Profile & Logistical Requirements
Before initiating any disposal procedures, personnel must understand the physical and toxicological properties of the waste stream to ensure the correct Personal Protective Equipment (PPE) and containment strategies are utilized.
Waste must be kept away from heat sources and destined for high-temperature commercial incineration.
Chemical Incompatibilities
Strong oxidizers, strong acids
Must strictly be segregated from acidic waste streams to prevent exothermic reactions or toxic gas evolution.
Step-by-Step Disposal Methodology
The following protocol guarantees a self-validating system where each step inherently prevents the failure of the next, ensuring full compliance with Resource Conservation and Recovery Act (RCRA) standards (or local equivalents).
Phase 1: Waste Characterization and Segregation
Causality: Mixing incompatible waste streams is the leading cause of laboratory accidents. Nitrile-containing organics must be isolated to prevent accidental hydrolysis.
Determine the Waste State: Identify whether the 3-amino-1H-indole-2-carbonitrile is a neat solid (powder), dissolved in a solvent (e.g., DMF, DMSO), or present as contamination on consumables (e.g., filter paper, pipette tips)[4].
Segregate Liquids: If dissolved in standard organic solvents, designate the mixture strictly as "Non-Halogenated Organic Waste" [5]. Critical exception: If the solvent used was chlorinated (e.g., dichloromethane), the entire mixture must be routed to "Halogenated Organic Waste."
Segregate Solids: Neat powders and heavily contaminated solid consumables must be placed in a separate, dedicated solid hazardous waste container[4]. Do not mix solid and liquid waste[4].
Phase 2: Containerization and SAA Storage
Causality: Proper containment prevents fugitive emissions and accidental exposures during temporary laboratory storage.
Select Compatible Containers: Use high-density polyethylene (HDPE) or amber glass containers. Ensure the container is clean, dry, and free of any previous chemical residues[4]. Do not use metal containers, which may corrode over time.
Transfer Waste: Working inside a certified chemical fume hood, carefully transfer the waste into the container. Do not fill the container beyond 75-80% capacity to allow for vapor expansion[4].
Cap and Seal: Use pressure-relief (venting) caps if there is any risk of residual solvent off-gassing, otherwise, ensure the cap is tightly sealed.
Relocate to SAA: Immediately move the sealed container to the laboratory's designated Satellite Accumulation Area (SAA). The container must sit inside a secondary containment tray capable of holding 110% of the container's volume in case of a rupture.
Phase 3: Labeling and EHS Transfer
Causality: Unlabeled "unknowns" pose severe risks to waste handlers and incur exorbitant disposal fees.
Apply EHS Labels: Attach an official chemical waste label to the container before the first drop of waste is added[4].
Explicit Nomenclature: Write the full chemical name: "3-amino-1H-indole-2-carbonitrile". Do not use structural abbreviations, acronyms, or trade names.
Request Pickup: Once the container reaches its fill line, or the maximum SAA accumulation time limit is reached (typically 90 days), submit a pickup request to your institutional EHS department.
Waste Workflow Visualization
The following diagram illustrates the logical decision tree for routing 3-amino-1H-indole-2-carbonitrile waste safely out of the laboratory environment.
Figure 1: Decision matrix and workflow for the segregation and disposal of 3-amino-1H-indole-2-carbonitrile waste.
References
NextSDS. "3-amino-1H-indole-2-carbonitrile — Chemical Substance Information". NextSDS Substance Database. Available at:[Link]
University of British Columbia (UBC). "Standard Operating Procedure- Laboratory Waste Disposal (Chemistry)". UBC Chemistry. Available at:[Link]
Texas A&M University-Corpus Christi (TAMU-CC). "Lab Chemical Waste Disposal SOP". TAMU-CC Physical & Environmental Sciences. Available at:[Link]
Texas Tech University (TTU). "Chemical Waste Management SOP". TTU Environmental Health & Safety. Available at:[Link]
LookChem. "Cas 1885-29-6, 2-Aminobenzonitrile (Decomposition Data)". LookChem. Available at: [Link]
Advanced Safety and Operational Guide: Handling 3-Amino-1H-indole-2-carbonitrile
As a Senior Application Scientist, I frequently consult on the integration of highly functionalized heterocycles into drug discovery pipelines. 3-Amino-1H-indole-2-carbonitrile (CAS 1192690-93-9)[1] is a versatile precur...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently consult on the integration of highly functionalized heterocycles into drug discovery pipelines. 3-Amino-1H-indole-2-carbonitrile (CAS 1192690-93-9)[1] is a versatile precursor, particularly valuable in the synthesis of complex indole-based therapeutics and formimidamide derivatives[2]. However, its molecular architecture demands rigorous, scientifically grounded safety protocols.
This guide provides a self-validating operational framework, detailing the precise personal protective equipment (PPE), handling methodologies, and disposal plans required to mitigate its specific hazards. We do not just dictate rules; we explain the chemical causality behind every safety measure to build a deeply ingrained culture of laboratory safety.
Chemical Profile and Hazard Causality
To design an effective safety protocol, we must first understand the mechanistic basis of the chemical's hazards. 3-Amino-1H-indole-2-carbonitrile presents three distinct structural liabilities:
The Carbonitrile Group (-C≡N): While covalently bound and stable under ambient conditions, thermal degradation (e.g., during high-temperature microwave synthesis) or exposure to extreme pH can lead to the decomposition of the molecule, emitting highly toxic nitrogen oxides (NOx) and cyanide (CN-) fumes[3].
The Primary Amine (-NH2): Aromatic amines are notorious for their potential to act as skin sensitizers and irritants. In biological systems, they can be metabolically activated by cytochrome P450 enzymes into reactive electrophiles, posing systemic toxicity risks upon absorption.
The Indole Scaffold: The high lipophilicity of the indole ring enhances the molecule's ability to permeate the stratum corneum (the outer layer of skin). If dissolved in organic solvents, dermal absorption is significantly accelerated.
Quantitative PPE Matrix
Based on the physicochemical properties outlined above, standard laboratory attire is insufficient. The following table summarizes the mandatory PPE, engineered to disrupt the specific exposure pathways of this compound.
PPE Category
Material Specification
Performance Metric
Causality & Justification
Replacement Protocol
Hand Protection
Nitrile (Outer: >0.11 mm, Inner: standard)
Breakthrough time > 30 min for polar organics
Causality: The lipophilic indole core accelerates dermal penetration. Double-gloving ensures the inner layer remains sterile while the outer layer absorbs mechanical friction and initial chemical contact.
Outer glove replaced every 2 hours or immediately upon splash.
Eye Protection
ANSI Z87.1+ rated Splash Goggles
High-impact resistance, droplet exclusion
Causality: Fine powders of aromatic amines pose severe ocular sensitization risks. Goggles provide a complete orbital seal, unlike standard safety glasses.
Reusable; decontaminate with 70% IPA post-operation.
Body Protection
Flame-Resistant (FR) Lab Coat
Thermal protection up to 1000°C short-term
Causality: Microwave synthesis involves superheated solvents. An FR coat prevents synthetic fabrics from melting into the skin in the event of a catastrophic vial rupture.
Launder weekly via specialized chemical facility; do not wash at home.
Respiratory
N95/P100 Particulate Respirator
Filters >99.9% of airborne particles >0.3 μm
Causality: Weighing dry 3-amino-1H-indole-2-carbonitrile generates micro-dust. Inhalation bypasses first-pass metabolism, directly introducing the compound to the bloodstream.
Discard daily or when breathing resistance noticeably increases.
Operational Workflow & Experimental Protocol
To demonstrate these safety principles in practice, we will examine a standard high-temperature derivatization: the microwave-assisted synthesis of an N'-(cyano-1H-indolyl)-N,N-dimethylformimidamide using N,N-Dimethylformamide dibenzyl acetal (DMF-DBA)[2].
Workflow for the microwave-assisted synthesis using 3-amino-1H-indole-2-carbonitrile.
Self-Validating Step-by-Step Methodology
This workflow is designed so that the success of one step verifies the safety of the next.
Action: Verify fume hood face velocity is between 80–120 feet per minute (fpm). Dispense 1.0 equivalent of 3-amino-1H-indole-2-carbonitrile and 10 equivalents of DMF-DBA into a heavy-walled microwave reactor vial[2].
Causality: DMF-DBA acts as both the reactant and the solvent. Dispensing inside a validated hood ensures that any aerosolized indole powder or volatile vapors are immediately captured, protecting the operator's respiratory tract.
Step 2: High-Pressure Sealing
Action: Seal the vial using a Teflon-lined, heavy-duty crimp cap. Invert the vial twice to ensure the seal is flush and leak-free.
Causality: The reaction will be heated to 180 °C, well above the boiling points of potential byproducts. A compromised seal will lead to solvent evaporation, reaction failure, and the release of toxic vapors into the microwave cavity. The inversion test self-validates the seal's integrity.
Step 3: Microwave Irradiation
Action: Place the vial in the microwave synthesizer. Program the reactor for 180 °C for 20 minutes[2].
Causality: Microwave dielectric heating provides rapid, uniform energy transfer. This specific temperature is required to overcome the activation energy barrier for the sterically hindered amine. The automated cavity lock on the synthesizer ensures the user cannot access the vial while it is under extreme pressure.
Step 4: Controlled Cooling and Venting
Action: Allow the synthesizer to cool the vial to <30 °C using a compressed air stream[2]. Do not bypass this step. Once cooled, transfer the vial to the fume hood and pierce the septum with a vent needle before uncapping.
Causality: Rapid cooling condenses volatile byproducts back into the liquid phase, dropping the internal pressure. Venting with a needle self-validates that pressure has normalized before the cap is fully removed, preventing a pressurized spray of toxic, cyano-containing reaction mixture.
Step 5: Product Isolation
Action: Remove excess DMF-DBA under high vacuum using a secondary cold trap.
Causality: The cold trap prevents volatile, potentially toxic organics from degrading the vacuum pump oil and exhausting into the laboratory atmosphere.
Emergency Response & Disposal Plan
Spill Mitigation: In the event of a powder spill, do not sweep, as this aerosolizes the active amine/nitrile dust. Gently cover the spill with damp absorbent pads (using water or a mild alkaline solution) to suppress dust, then transfer to a sealed hazardous waste container.
Chemical Disposal: Collect all liquid waste (including DMF-DBA and indole derivatives) in clearly labeled, halogen-free organic waste carboys.
Causality for Segregation: Never mix 3-amino-1H-indole-2-carbonitrile waste with strong mineral acids. While the carbonitrile group is generally stable, extreme acidic conditions combined with incidental heat can trigger hydrolysis and the subsequent release of hydrogen cyanide (HCN) gas[3].